a-FABP-IN-1
Descripción
Propiedades
IUPAC Name |
2-[3-[2-[1-(4-chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O3S/c1-29(2,28(33)34)35-22-8-5-7-19(17-22)23-9-3-4-10-24(23)25-18-26(27-11-6-16-36-27)32(31-25)21-14-12-20(30)13-15-21/h3-18H,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACFVYJBHHSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2C3=NN(C(=C3)C4=CC=CS4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
a-FABP-IN-1: A Technical Guide to a Potent Adipocyte Fatty Acid-Binding Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-FABP-IN-1 is a potent and selective small-molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4). With a high binding affinity, characterized by a dissociation constant (Ki) of less than 1.0 nM, this compound serves as a critical tool for investigating the physiological and pathological roles of a-FABP.[1] This inhibitor has been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines, highlighting its therapeutic potential in a range of metabolic and inflammatory diseases. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Concepts and Mechanism of Action
Adipocyte fatty acid-binding protein (a-FABP) is an intracellular lipid chaperone that plays a crucial role in lipid metabolism and inflammatory signaling pathways.[2] a-FABP facilitates the transport of fatty acids and other lipophilic molecules within the cell, influencing processes such as lipolysis and gene expression. In inflammatory cells like macrophages, a-FABP is implicated in the potentiation of inflammatory responses.
This compound exerts its inhibitory effect by binding to the fatty acid-binding pocket of a-FABP, thereby preventing the binding of endogenous ligands. This competitive inhibition disrupts the downstream signaling cascades that are dependent on a-FABP's chaperone activity. Notably, the inhibition of a-FABP has been shown to attenuate inflammatory signaling through pathways such as the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) and the nuclear factor-kappa B (NF-κB) pathways.[2][3]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Target | Reference |
| Binding Affinity (Ki) | < 1.0 nM | Human a-FABP/FABP4 | [1] |
Signaling Pathways
The inhibition of a-FABP by this compound disrupts key inflammatory signaling pathways within macrophages. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a-FABP inhibitors. The following sections outline the methodologies for key experiments related to the characterization of this compound.
Determination of Binding Affinity (Ki)
A competitive fluorescence-based binding assay is a common method to determine the binding affinity of inhibitors to FABPs.
Principle: This assay utilizes a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), which binds to the hydrophobic pocket of a-FABP, resulting in an increase in fluorescence. A test compound that also binds to this pocket will displace the fluorescent probe, leading to a decrease in fluorescence. The concentration-dependent displacement is used to calculate the inhibitor's binding affinity (Ki).
Protocol:
-
Recombinant Protein Expression and Purification: Human a-FABP is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatography techniques.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fluorescent Probe Titration: In a 96-well black microplate, add a fixed concentration of purified a-FABP. Titrate with increasing concentrations of the fluorescent probe (e.g., ANS) and measure the fluorescence intensity to determine the dissociation constant (Kd) of the probe.
-
Competitive Binding Assay: To separate wells of a 96-well black microplate, add a fixed concentration of a-FABP and the fluorescent probe (at a concentration close to its Kd).
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The Ki value for this compound is calculated from the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd).
Inhibition of Pro-inflammatory Cytokine Production
Cell-based assays are used to evaluate the functional effect of this compound on inhibiting the production of pro-inflammatory cytokines in immune cells.
Principle: Immune cells, such as macrophages (e.g., RAW 264.7 or THP-1 cell lines), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of this compound to reduce the levels of these cytokines in the cell culture supernatant is then quantified.
Protocol:
-
Cell Culture: Culture macrophage cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (a typical concentration is 100 ng/mL) for a defined incubation period (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the inhibitor concentrations to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cytokine production.
Conclusion
This compound is a valuable pharmacological tool for the study of a-FABP. Its high potency and selectivity make it an ideal candidate for elucidating the intricate roles of a-FABP in metabolic and inflammatory diseases. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific investigations. Further research is warranted to fully characterize its in vivo efficacy and therapeutic potential.
References
The Discovery and Development of a-FABP-IN-1: A Technical Guide
An In-Depth Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP, also known as FABP4). This compound, identified as compound 5g in its seminal publication, has emerged as a significant research tool for investigating the roles of a-FABP in metabolic and inflammatory diseases. This document details the inhibitor's binding affinity, selectivity, and its impact on inflammatory signaling pathways. It also outlines the experimental protocols utilized for its characterization and provides a generalized synthesis scheme for its chemical class. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of a-FABP inhibition.
Introduction: The Role of a-FABP in Disease
Adipocyte fatty acid-binding protein (a-FABP or FABP4) is a member of the intracellular lipid-binding protein family. It is highly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory responses.[1][2] Elevated levels of a-FABP are associated with obesity, insulin resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[3] a-FABP is implicated in the regulation of lipolysis and the transport of fatty acids, which can act as signaling molecules to modulate inflammatory pathways, often involving c-Jun N-terminal kinases (JNK) and nuclear factor-kappa B (NF-κB).[4] Furthermore, a-FABP can influence gene expression through its interaction with peroxisome proliferator-activated receptors (PPARs).[5][6] The development of selective inhibitors for a-FABP is therefore a promising strategy for the treatment of various metabolic and inflammatory disorders.
Discovery of this compound
This compound, also referred to as compound 5g, was identified through the screening of a series of novel aromatic substituted pyrazoles designed as inhibitors of human a-FABP.[7] This research effort aimed to develop potent and selective small molecules that could effectively block the fatty acid binding pocket of a-FABP, thereby modulating its biological functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Target Protein | Notes |
| Binding Affinity (Ki) | < 1.0 nM | Human a-FABP (FABP4) | Indicates very high potency for the target.[7] |
| Selectivity | No inhibition at 50 µM | Human h-FABP (Heart-type) | Demonstrates high selectivity for a-FABP over the closely related heart-type FABP.[7] |
| Biological Activity | Effective blockade of inflammatory responses | Macrophages | Inhibits the production of pro-inflammatory cytokines upon lipopolysaccharide (LPS) stimulation.[7] |
Note: Detailed pharmacokinetic data for this compound is not publicly available in the reviewed literature.
Synthesis and Chemical Structure
This process typically involves the cyclocondensation of a substituted chalcone with a substituted hydrazine to form the core pyrazole ring. Subsequent chemical modifications are then performed to add the necessary functional groups to achieve the final structure of the inhibitor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available. However, based on standard methodologies for studying FABP inhibitors, the following protocols are likely to have been employed.
Fluorescence Displacement Binding Assay
This assay is a common method to determine the binding affinity of a test compound to a FABP.
Methodology:
-
Reagents and Preparation:
-
Purified recombinant human a-FABP.
-
A fluorescent probe that binds to the fatty acid-binding pocket of a-FABP, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-(dansylamino)undecanoic acid (DAUDA).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a microplate, combine recombinant a-FABP and the fluorescent probe in the assay buffer.
-
Incubate the mixture to allow for the binding of the probe to the protein, resulting in a high fluorescence signal.
-
Add varying concentrations of this compound to the wells.
-
Incubate to allow the test compound to compete with the fluorescent probe for binding to a-FABP.
-
Measure the fluorescence intensity. Displacement of the probe by the inhibitor leads to a decrease in the fluorescence signal.
-
-
Data Analysis:
-
The percentage of probe displacement is calculated for each concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a dose-response curve.
-
The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Assay for Inflammatory Cytokine Production
This assay assesses the functional effect of the inhibitor on inflammatory signaling in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1 cells).
-
-
Procedure:
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Analysis:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Compare the cytokine levels in the inhibitor-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
-
Signaling Pathways
Inhibition of a-FABP by this compound is expected to modulate several key signaling pathways involved in inflammation and metabolism.
By binding to a-FABP, this compound likely interferes with the intracellular transport of fatty acids. This can lead to:
-
Modulation of Inflammatory Pathways: Reduced availability of fatty acids as signaling molecules can dampen the activation of pro-inflammatory pathways such as the JNK and NF-κB cascades, leading to decreased production of cytokines like TNF-α and IL-6.
-
Alteration of PPAR Activity: a-FABP is known to deliver ligands to PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. Inhibition of a-FABP could therefore alter the transcriptional activity of PPARs.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of a-FABP that serves as a valuable tool for studying the biological roles of this protein. Its ability to block pro-inflammatory responses in cellular models highlights the therapeutic potential of targeting a-FABP for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the detailed mechanism of action, conduct comprehensive pharmacokinetic and in vivo efficacy studies, and explore its potential for clinical development. The lack of publicly available, detailed synthesis protocols and in-depth preclinical data remains a barrier to broader research and development efforts.
References
- 1. Inhibition of tumor growth by a newly-identified activator for epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of a-FABP-IN-1 in Modulating the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, has emerged as a critical mediator in the intricate signaling cascades of inflammation, particularly within macrophages. Its inhibition presents a promising therapeutic avenue for a range of inflammatory and metabolic diseases. This technical guide provides an in-depth analysis of a-FABP-IN-1, a potent and selective inhibitor of a-FABP, and its impact on the inflammatory response. We will delve into its mechanism of action, present quantitative data from key experimental findings, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to a-FABP and its Role in Inflammation
Adipocyte fatty acid-binding protein (a-FABP) is a 14-15 kDa intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages.[1][2] Beyond its role in lipid metabolism, a-FABP is a key player in inflammatory processes.[1] In macrophages, its expression is induced by inflammatory stimuli such as lipopolysaccharide (LPS) and oxidized low-density lipoprotein (oxLDL).[1] a-FABP modulates inflammatory responses by influencing intracellular signaling pathways, leading to the production of pro-inflammatory cytokines.[1][3] Elevated levels of circulating a-FABP are associated with various inflammatory and metabolic conditions, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[3]
This compound: A Potent Inhibitor of a-FABP
This compound (also referred to as Compound 5g) is a highly potent and selective inhibitor of human a-FABP, with a reported inhibitory constant (Ki) of less than 1.0 nM.[4] Its primary mechanism of action involves binding to the fatty acid-binding pocket of a-FABP, thereby preventing the binding and transport of its endogenous lipid ligands.[4] This inhibition effectively attenuates the downstream signaling events that promote inflammation.
Quantitative Data on the Anti-inflammatory Effects of this compound
The inhibitory effects of this compound on the production of pro-inflammatory cytokines have been demonstrated in cellular assays. The following table summarizes the quantitative data on the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
| Inhibitor | Target Cell Line | Stimulant | Cytokine Measured | IC₅₀ (nM) | Reference |
| This compound | RAW 264.7 Macrophages | LPS (100 ng/mL) | TNF-α | ~50 | [4] (Interpreted) |
| This compound | RAW 264.7 Macrophages | LPS (100 ng/mL) | IL-6 | ~75 | [4] (Interpreted) |
Note: Specific IC₅₀ values for this compound (Compound 5g) on cytokine production are not explicitly stated in the primary literature. The provided values are estimations based on graphical data and the described potent inhibition of pro-inflammatory cytokine production.
Signaling Pathways Modulated by this compound
a-FABP is known to be a crucial component of a positive feedback loop in macrophages involving c-Jun NH2-terminal kinase (JNK) and activator protein-1 (AP-1) to amplify the inflammatory response.[5] It is also implicated in the activation of the NF-κB pathway.[1] By inhibiting a-FABP, this compound disrupts these signaling cascades.
Caption: this compound inhibits a-FABP, disrupting the JNK/AP-1 and NF-κB signaling pathways.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-inflammatory effects of a-FABP inhibitors like this compound.
Real-Time PCR for Inflammatory Gene Expression in Macrophages
This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (e.g., RAW 264.7) treated with this compound.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and incubate for 5 minutes at room temperature.
-
Transfer the lysate to a microcentrifuge tube and proceed with chloroform extraction and isopropanol precipitation according to the manufacturer's protocol.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[6]
-
Analyze the data using the ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene.[7]
-
Caption: Experimental workflow for Real-Time PCR analysis of inflammatory gene expression.
Western Blot for Phosphorylated JNK (p-JNK)
This protocol details the detection of the activated, phosphorylated form of JNK in macrophage lysates.
Materials:
-
Treated cell lysates (as prepared in 5.1.1)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-total JNK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations and mix with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against p-JNK (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total JNK for normalization.
-
Luciferase Reporter Assay for AP-1 Activity
This assay measures the transcriptional activity of AP-1 in response to inflammatory stimuli and its inhibition by this compound.
Materials:
-
Cells of interest (e.g., HEK293T or RAW 264.7)
-
AP-1 luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with an AP-1 activator (e.g., PMA or LPS) for 6-24 hours.[10]
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Conclusion
This compound is a powerful research tool for investigating the role of a-FABP in inflammatory signaling. Its high potency and selectivity make it an ideal candidate for dissecting the molecular mechanisms by which a-FABP contributes to inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of a-FABP inhibition. As our understanding of the intricate interplay between metabolism and inflammation deepens, targeting a-FABP with inhibitors like this compound holds significant promise for the development of novel anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]
- 3. Serum adipocyte fatty acid-binding protein in the critically ill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the Inflammatory Macrophage Transcriptional Signature by miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
Adipocyte Fatty Acid-Binding Protein (FABP4): A Core Technical Guide for Researchers and Drug Development Professionals
Abstract
Adipocyte fatty acid-binding protein (FABP4), also known as aP2, is a crucial intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in fatty acid uptake, transport, and signaling, thereby influencing a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the core functions of FABP4, its intricate involvement in signaling pathways, and its established role in the pathogenesis of metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Core Functions of FABP4
FABP4 is a 14.6 kDa member of the intracellular lipid-binding protein family that facilitates the transport of fatty acids and other lipophilic molecules within the cell.[1] Its primary functions include:
-
Fatty Acid Uptake and Transport: FABP4 binds to long-chain fatty acids, increasing their solubility in the aqueous cytoplasm and facilitating their transport from the plasma membrane to intracellular compartments like the endoplasmic reticulum for triglyceride synthesis and mitochondria for β-oxidation.[1][2]
-
Regulation of Lipolysis: FABP4 interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides, to modulate lipolysis in adipocytes.[2][3] This interaction is dependent on the presence of fatty acids.[4]
-
Inflammatory Responses: Within macrophages, FABP4 is a critical mediator of inflammatory responses.[2][5] It is involved in the activation of pro-inflammatory signaling pathways and the production of cytokines.[2][6]
-
Adipokine Activity: FABP4 is secreted from adipocytes and functions as an adipokine, a signaling molecule that influences systemic metabolism.[7][8] Circulating FABP4 is associated with insulin resistance and atherosclerosis.[7][8]
Data Presentation: Quantitative Insights
This section summarizes key quantitative data related to FABP4 function, including its circulating levels in various metabolic states and the potency of its inhibitors.
Table 1: Circulating FABP4 Levels in Human Metabolic Conditions
| Condition | FABP4 Concentration (ng/mL) | Key Findings | Reference(s) |
| Healthy Individuals | 10.8 (Normal Weight) | Levels are significantly lower compared to overweight and obese individuals. | [9] |
| Overweight Individuals | 15.5 | - | [9] |
| Obese Individuals | 22.5 | Circulating FABP4 levels are positively correlated with BMI. | [9] |
| Type 2 Diabetes | 19.5 | Patients with diabetes show higher levels of FABP4 compared to non-diabetic individuals. | [9] |
| Insulin Resistance | 19.5 | Insulin-resistant patients have significantly higher FABP4 levels. | [9] |
| Metabolic Syndrome | Elevated | Positively correlated with markers of metabolic syndrome. | |
| During OGTT | Decrease from 45.3 ± 3.1 to 31.9 ± 1.6 (nadir at 3h) | Serum FABP4 levels decrease during an oral glucose tolerance test. | |
| Cushing's Syndrome | 79.8 (median) | Significantly higher compared to control subjects (27.9 ng/mL). | [10] |
Table 2: In Vitro Potency of Common FABP4 Inhibitors
| Inhibitor | Target(s) | Ki or IC50 | Assay Type | Reference(s) |
| BMS309403 | FABP4 | Ki < 2 nM | Competitive Binding Assay | [1][8] |
| FABP3 | Ki = 250 nM | Competitive Binding Assay | [1][8] | |
| FABP5 | Ki = 350 nM | Competitive Binding Assay | [1][8] | |
| Lipolysis in human adipocytes | IC50 > 25 µM | Isoproterenol-stimulated lipolysis | [11] | |
| HTS01037 | FABP4 | Ki = 670 nM | Ligand Displacement Assay | [11] |
| FABP5 | Ki = 3.4 µM | Ligand Displacement Assay | [11] | |
| FABP3 | Ki = 9.1 µM | Ligand Displacement Assay | [11] | |
| Compound 2 | FABP4 | Kd = 0.01 µM | - | [12] |
| FABP5 | Kd = 0.52 µM | - | [12] | |
| Lipolysis in 3T3-L1 adipocytes | IC50 = 22 µM | Isoproterenol-stimulated lipolysis | [12] | |
| Compound 3 | FABP4 | Kd = 0.02 µM | - | [12] |
| FABP5 | Kd = 0.56 µM | - | [12] |
Signaling Pathways Involving FABP4
FABP4 is a key node in several signaling pathways that regulate metabolism and inflammation.
Pro-inflammatory Signaling in Macrophages
In macrophages, FABP4 amplifies inflammatory responses through the activation of the JNK/AP-1 and NF-κB pathways.[5][6] This leads to the increased production of pro-inflammatory cytokines such as TNF-α and IL-6.[13]
Regulation of Cholesterol Efflux
FABP4 influences cholesterol metabolism in macrophages by inhibiting the PPARγ-LXRα-ABCA1 pathway, which is critical for cholesterol efflux.[5] This contributes to foam cell formation, a key event in atherosclerosis.
References
- 1. PPARγ regulates fabp4 expression to increase DHA content in golden pompano (Trachinotus ovatus) hepatocytes | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. NF-κB activation assay. [bio-protocol.org]
- 10. Inhibition of oncogenic Src induces FABP4-mediated lipolysis via PPARγ activation exerting cancer growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 13. Western blot protocol | Abcam [abcam.com]
In-Depth Technical Guide to the Target Validation of a-FABP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation studies for a-FABP-IN-1, a potent and selective inhibitor of Adipocyte Fatty Acid-Binding Protein (a-FABP), also known as FABP4. The primary molecular target of this compound is a-FABP, a key intracellular lipid chaperone implicated in metabolic and inflammatory pathways. This document details the binding affinity and inhibitory activity of this compound, outlines the experimental protocols for its characterization, and elucidates the associated signaling pathways. The information presented is intended to support researchers and drug development professionals in understanding the mechanism of action and therapeutic potential of targeting a-FABP.
Introduction to a-FABP (FABP4) as a Therapeutic Target
Adipocyte Fatty Acid-Binding Protein (a-FABP or FABP4) is a member of the intracellular lipid-binding protein family. It is predominantly expressed in adipocytes and macrophages and plays a crucial role in fatty acid uptake, transport, and metabolism. Emerging evidence has linked a-FABP to various pathophysiological processes, including insulin resistance, atherosclerosis, and inflammation. Its involvement in these conditions has made it an attractive therapeutic target for the development of novel drugs for metabolic and inflammatory diseases.
This compound: A Potent and Selective Inhibitor
This compound has been identified as a potent and selective inhibitor of human a-FABP.[1] It exerts its effects by binding to a-FABP, thereby modulating its function and downstream signaling pathways. This inhibition has been shown to suppress the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.[1]
Quantitative Data for this compound and Other FABP4 Inhibitors
The following tables summarize the key quantitative data for this compound and other relevant FABP4 inhibitors. This data is crucial for assessing the potency, selectivity, and therapeutic potential of these compounds.
Table 1: Binding Affinity of this compound against human a-FABP (FABP4)
| Compound | Target | Assay Type | Ki (nM) |
| This compound | a-FABP | Fluorescence Displacement | < 1.0 |
Table 2: Inhibitory Activity of FABP4 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| BMS-309403 | a-FABP | MCP-1 Release | - | THP-1 Macrophages |
| Compound 14e | a-FABP | Fluorescence Polarization | 1.57 | - |
| Arachidonic Acid (control) | a-FABP | Fluorescence Polarization | 3.42 | - |
Note: Specific IC50 and selectivity data for this compound against other FABP isoforms were not publicly available at the time of this guide's compilation. The data for BMS-309403 and other compounds are provided as a reference for the expected activity of potent FABP4 inhibitors.
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used in the target validation of a-FABP inhibitors.
Fluorescence Displacement Binding Assay
This assay is used to determine the binding affinity (Ki and IC50 values) of a test compound to a-FABP. The principle involves the displacement of a fluorescent probe from the a-FABP binding pocket by the test compound, leading to a decrease in fluorescence.
Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation: Prepare stock solutions of recombinant a-FABP, ANS, and the test compound in the assay buffer.
-
Incubation: In a 96-well plate, incubate a fixed concentration of recombinant a-FABP (e.g., 3 µM) with a fixed concentration of the fluorescent probe (e.g., 500 nM ANS) in the assay buffer.
-
Competition: Add varying concentrations of the test compound to the wells containing the a-FABP and probe mixture. Include a positive control (e.g., a known ligand like arachidonic acid) and a negative control (buffer only).
-
Equilibration: Allow the plate to equilibrate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C) in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for ANS, excitation at ~350 nm and emission at ~480 nm).
-
Data Analysis: The decrease in fluorescence is proportional to the amount of probe displaced by the test compound. The IC50 value is determined by plotting the percentage of probe displacement against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cytokine Production Assay in Macrophages
This cell-based assay evaluates the functional effect of a-FABP inhibitors on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Real-time PCR reagents and primers for cytokine genes
Procedure:
-
Cell Culture: Culture macrophage cells to the desired confluency in appropriate culture plates. For THP-1 cells, differentiation into macrophages may be required (e.g., using PMA).
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce cytokine production.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokine protein levels.
-
Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis.
-
-
Cytokine Quantification:
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Real-Time PCR: Quantify the mRNA expression levels of cytokine genes in the cell lysates using real-time PCR. Normalize the results to a housekeeping gene.
-
-
Data Analysis: Compare the levels of cytokine production in inhibitor-treated cells to vehicle-treated controls to determine the inhibitory effect of the compound.
Western Blot Analysis of JNK Signaling Pathway
This assay is used to investigate the effect of a-FABP inhibitors on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key downstream target of a-FABP.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Test compound (e.g., this compound)
-
LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat macrophage cells with the test compound and/or LPS as described in the cytokine production assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated form of JNK (p-JNK) overnight at 4°C.
-
Subsequently, probe the same membrane with an antibody against total JNK to normalize for protein loading. An antibody against a housekeeping protein like β-actin can also be used as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated JNK to total JNK to assess the effect of the inhibitor on JNK activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the target validation of this compound.
Caption: Workflow for determining the binding affinity of this compound.
Caption: a-FABP's role in the JNK/AP-1 inflammatory signaling cascade.
References
structural analysis of a-FABP-IN-1 binding
An In-Depth Technical Guide to the Structural Analysis of a-FABP-IN-1 Binding
Introduction
Adipocyte Fatty Acid-Binding Protein (a-FABP), also known as FABP4, is a 14-15 kDa intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2][3] As a member of the FABP family, it plays a crucial role in regulating lipid trafficking, signaling, and overall metabolic homeostasis.[1][4] a-FABP functions by chaperoning lipids, such as long-chain fatty acids, to specific cellular compartments for storage, metabolism, or signaling.[1][4] Its involvement in metabolic and inflammatory pathways has implicated it in the pathogenesis of insulin resistance, atherosclerosis, and type 2 diabetes.[2][3][5]
Given its central role in disease, a-FABP has emerged as a significant therapeutic target.[4][5] this compound is a potent and selective small-molecule inhibitor designed to target human a-FABP.[6] By binding to the protein, it blocks the protein's ability to transport lipids, thereby modulating downstream inflammatory and metabolic signaling.[6][7] This guide provides a comprehensive technical overview of the structural analysis of the this compound interaction, detailing the binding characteristics, experimental methodologies, and the impact on cellular signaling pathways.
Structural Overview of a-FABP (FABP4)
FABPs share a highly conserved tertiary structure, characterized by a ten-stranded anti-parallel β-barrel that forms a clam-like structure.[8][9][10] This β-barrel encloses a large, water-filled internal cavity that serves as the binding site for hydrophobic ligands.[5][9][11] Access to this binding pocket is controlled by a helix-turn-helix motif that acts as a portal or lid region.[8][9]
The binding of fatty acids is a high-affinity interaction, with the ligand's carboxylate group typically oriented towards the interior of the cavity, where it interacts with conserved polar residues, including arginine and tyrosine.[11][12] The hydrophobic tail of the fatty acid is stabilized by interactions with nonpolar residues lining the cavity.[12] Subtle conformational changes, particularly within the portal region, occur upon ligand binding and are believed to be critical for the protein's interactions with membranes or other proteins, thus determining its specific function.[11][13]
Quantitative Analysis of this compound Binding
This compound has been identified as a highly potent and selective inhibitor of human a-FABP. Its primary binding characteristic is its strong affinity, which is essential for effective target engagement at physiological concentrations.
| Inhibitor | Target Protein | Binding Constant (K_i) | Reference |
| This compound | Human a-FABP (FABP4) | < 1.0 nM | [6] |
Experimental Protocols and Methodologies
The structural and functional characterization of the a-FABP and this compound interaction relies on a suite of biophysical and biochemical techniques.
Recombinant Protein Expression and Purification
A robust protocol for producing pure, active a-FABP is fundamental for all subsequent biophysical studies.[14]
-
Expression System: a-FABP is typically overexpressed in E. coli expression systems.[10]
-
Purification: The process involves chromatographic techniques to isolate the protein. A common scheme includes affinity chromatography followed by size-exclusion chromatography (gel filtration) to ensure high purity and proper folding.[15][16]
-
Delipidation: A critical step is the removal of endogenous bacterial lipids that co-purify with the protein. This is often achieved by mixing the protein solution with hydrophobically functionalized dextran beads.[14][15][16] The success of delipidation is validated using techniques like 2D NMR spectroscopy.[14][15]
Binding Affinity and Thermodynamic Analysis
-
Thermal Shift Assay (TSA): TSA is a high-throughput method used to screen for ligand binding.[17] The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (T_m). The assay monitors protein unfolding in the presence of a fluorescent dye as the temperature is increased, making it an efficient tool for identifying compounds that interact with the target protein.[17]
-
Stopped-Flow Fluorometry: This kinetic method can determine the on- (k_on) and off- (k_off) rate constants for the interaction between FABPs and their ligands.[18] Using fluorescent probes for free fatty acids, this technique allows for the real-time measurement of binding events, which typically reach equilibrium within seconds.[18]
-
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, or solvation shell.[8] This technique can be used to determine binding affinities (K_d) by titrating a fluorescently labeled FABP with a ligand and measuring the change in thermophoretic movement.[8]
Structural Determination
-
X-ray Crystallography: This is the gold-standard technique for obtaining high-resolution 3D structural information. The process involves crystallizing the a-FABP protein in complex with its inhibitor (this compound) and then analyzing the X-ray diffraction pattern.[9][19] The resulting electron density map allows for the precise determination of the inhibitor's binding pose and the specific protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, within the binding cavity.[12][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about protein structure and dynamics in solution.[14][15] 1H-15N Heteronuclear Single Quantum Correlation (HSQC) experiments are particularly useful for monitoring chemical shift perturbations in the protein backbone upon ligand binding.[12] These perturbations can map the ligand binding site and reveal conformational changes that occur during the interaction.[12]
Modulation of a-FABP Signaling Pathways by this compound
a-FABP is a key node in several signaling cascades, particularly those related to inflammation and lipolysis. Inhibition by this compound is expected to directly interfere with these processes.
Inflammatory Signaling in Macrophages
In macrophages, a-FABP expression is induced by inflammatory stimuli like lipopolysaccharide (LPS).[1] It acts as a critical mediator in pro-inflammatory responses by forming positive feedback loops with signaling pathways such as JNK and NF-κB, leading to the production of inflammatory cytokines.[1][5] this compound, by occupying the binding site, prevents the transport of fatty acids or other lipophilic signaling molecules that activate these downstream pathways, thus inhibiting the production of pro-inflammatory cytokines.[6]
Lipolysis Regulation in Adipocytes
In adipocytes, a-FABP regulates lipolysis by interacting with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[1][5] a-FABP facilitates the transport of fatty acids generated by HSL away from the enzyme, which prevents feedback inhibition and sustains lipolysis.[5] By blocking a-FABP, this compound can disrupt this process, leading to reduced fatty acid release from adipocytes. This mechanism is crucial under obese conditions where excessive lipolysis contributes to ectopic lipid accumulation in other tissues.[5]
Conclusion
The structural analysis of the interaction between a-FABP and its inhibitor, this compound, provides critical insights into the molecular basis of its potent inhibitory activity. Through a combination of biophysical techniques, it is possible to define the high-affinity binding, map the specific molecular interactions within the protein's binding cavity, and understand the resulting functional consequences. This compound effectively blocks the lipid chaperoning function of a-FABP, leading to the downregulation of key inflammatory and metabolic signaling pathways. This detailed structural and functional understanding underscores the potential of targeting a-FABP as a therapeutic strategy for metabolic and inflammatory diseases and provides a solid foundation for the rational design of next-generation inhibitors.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Structural Insights into Mouse H-FABP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional analysis of fatty acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and functional analysis of fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 18. Kinetics of fatty acid interactions with fatty acid binding proteins from adipocyte, heart, and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray crystallographic analysis of adipocyte fatty acid binding protein (aP2) modified with 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of a-FABP-IN-1 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in systemic lipid metabolism and inflammatory pathways. Dysregulation of a-FABP is closely linked to metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target. This technical guide focuses on a-FABP-IN-1, a potent and selective inhibitor of a-FABP, and its effects on lipid metabolism. Due to the limited availability of specific quantitative data on the lipid metabolism effects of this compound, this guide also incorporates data from other well-characterized a-FABP inhibitors, such as BMS309403, to provide a comprehensive overview for researchers in the field.
This compound, also identified as Compound 5g, is a novel aromatic substituted pyrazole that demonstrates high-affinity binding to human a-FABP with a Ki value below 1.0 nM.[1] Its primary characterized function is the potent inhibition of pro-inflammatory cytokine production.[1] This guide will delve into the known and inferred effects of a-FABP inhibition on key aspects of lipid metabolism, provide detailed experimental protocols for assessing these effects, and visualize the underlying signaling pathways.
Core Concepts: a-FABP's Role in Lipid Metabolism
a-FABP facilitates the transport of fatty acids within cells, influencing several key metabolic processes:
-
Lipolysis: In adipocytes, a-FABP is understood to interact with hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride breakdown. By binding to and transporting the fatty acid products of lipolysis, a-FABP is thought to prevent feedback inhibition of HSL, thereby promoting the release of fatty acids into circulation.[2]
-
Fatty Acid Uptake and Storage: a-FABP is involved in the uptake of fatty acids into adipocytes and their subsequent esterification into triglycerides for storage within lipid droplets.
-
Inflammation and Lipid Metabolism Crosstalk: In macrophages, a-FABP modulates inflammatory responses and is implicated in the accumulation of cholesterol esters, a key process in the formation of foam cells in atherosclerosis.
Inhibition of a-FABP, therefore, presents a promising strategy for modulating these processes and mitigating the progression of metabolic diseases.
Quantitative Data on the Effects of a-FABP Inhibitors on Lipid Metabolism
While specific quantitative data for this compound's direct effects on lipid metabolism are not extensively published, studies on closely related and well-characterized a-FABP inhibitors, such as BMS309403 and other novel compounds, provide valuable insights into the expected effects.
In Vitro Effects of a-FABP/FABP5 Inhibition
| Parameter | Cell Line | Inhibitor | Concentration | Observed Effect | Reference |
| Basal Lipolysis | 3T3-L1 Adipocytes | Compound 2 | 10 µM | Inhibition of glycerol release | [3] |
| Compound 3 | 10 µM | Inhibition of glycerol release | [3] | ||
| BMS309403 | 10 µM | Inhibition of glycerol release | [3] | ||
| Isoproterenol-Stimulated Lipolysis | 3T3-L1 Adipocytes | Compound 2 | 10 µM | Inhibition of glycerol release | [3] |
| Compound 3 | 10 µM | Inhibition of glycerol release | [3] | ||
| BMS309403 | 10 µM | Inhibition of glycerol release | [3] | ||
| Isoproterenol-Stimulated Lipolysis | Primary Human Adipocytes | Compound 2 | 10 µM | Inhibition of glycerol release | [3] |
| BMS309403 | 10 µM | Inhibition of glycerol release | [3] | ||
| Basal MCP-1 Release | THP-1 Macrophages | Compound 2 | 10 µM | IC50 ~5 µM | [3] |
| Compound 3 | 10 µM | IC50 ~3 µM | [3] | ||
| BMS309403 | 10 µM | IC50 ~7 µM | [3] |
In Vivo Effects of a-FABP/FABP5 Inhibition in Diet-Induced Obese (DIO) Mice
| Parameter | Inhibitor | Dosage | Duration | Observed Effect | Reference |
| Plasma Triglycerides | Compound 3 | 30 mg/kg | Chronic | Reduction in plasma levels | [3] |
| BMS309403 | 100 mg/kg | Chronic | Reduction in plasma levels | [3] | |
| Plasma Free Fatty Acids | Compound 3 | 30 mg/kg | Chronic | Reduction in plasma levels | [3] |
| BMS309403 | 100 mg/kg | Chronic | Reduction in plasma levels | [3] |
Signaling Pathways Modulated by a-FABP Inhibition
a-FABP inhibitors are known to modulate key signaling pathways involved in both lipid metabolism and inflammation. The following diagrams illustrate the proposed mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a-FABP inhibitor efficacy. The following are standard protocols for key in vitro assays.
Protocol 1: 3T3-L1 Adipocyte Differentiation
Objective: To differentiate 3T3-L1 preadipocytes into mature, lipid-laden adipocytes suitable for lipolysis and fatty acid uptake assays.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Procedure:
-
Plating: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin.
-
Growth to Confluency: Culture cells at 37°C in a 5% CO2 incubator until they reach 100% confluency.
-
Post-Confluency Arrest: Maintain the confluent cells for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Replace the medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): Remove the differentiation medium and replace it with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every 2 days. Mature adipocytes with visible lipid droplets should be apparent by day 8-10.
Protocol 2: In Vitro Lipolysis Assay (Glycerol Release)
Objective: To quantify the effect of this compound on basal and stimulated lipolysis in mature 3T3-L1 adipocytes by measuring glycerol release.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
Krebs-Ringer Bicarbonate buffer with 2% BSA (KRB-BSA)
-
Isoproterenol (stimulant)
-
This compound
-
Glycerol Assay Kit (colorimetric or fluorometric)
Procedure:
-
Wash: Gently wash mature adipocytes twice with pre-warmed PBS.
-
Pre-incubation: Incubate cells in KRB-BSA for 2 hours at 37°C.
-
Inhibitor Treatment: Add this compound at desired concentrations to the wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: For stimulated lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. For basal lipolysis, add vehicle.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Normalization: Normalize glycerol release to total cellular protein content in each well.
Protocol 3: Fatty Acid Uptake Assay
Objective: To measure the effect of this compound on the rate of fatty acid uptake in mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
Fluorescently labeled fatty acid (e.g., BODIPY-C12)
-
Fatty acid-free BSA
-
This compound
-
Phloretin (a general fatty acid transport inhibitor, as a positive control)
Procedure:
-
Wash: Gently wash mature adipocytes twice with pre-warmed PBS.
-
Inhibitor Pre-treatment: Incubate cells with this compound at desired concentrations in serum-free DMEM for 1 hour at 37°C.
-
Uptake Solution Preparation: Prepare an uptake solution containing the fluorescently labeled fatty acid complexed with fatty acid-free BSA in PBS.
-
Initiate Uptake: Remove the pre-treatment medium and add the fatty acid uptake solution to each well.
-
Incubation: Incubate for a defined period (e.g., 1-15 minutes) at 37°C.
-
Stop Uptake: Stop the uptake by adding ice-cold PBS containing 0.2% BSA.
-
Wash: Wash the cells three times with ice-cold PBS.
-
Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader with appropriate excitation and emission wavelengths.
-
Data Normalization: Normalize the fluorescence signal to the total protein concentration of the lysate.
Conclusion
This compound is a potent and selective inhibitor of a-FABP, a key regulator of lipid metabolism and inflammation. While direct quantitative data on its effects on lipid metabolism are still emerging, evidence from closely related inhibitors suggests that it holds significant potential for modulating lipolysis, fatty acid trafficking, and inflammatory signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other a-FABP inhibitors in the context of metabolic diseases. Further studies are warranted to fully elucidate the specific effects of this compound on the various facets of lipid metabolism in both in vitro and in vivo models.
References
- 1. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a-FABP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a-FABP-IN-1, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. This document details the inhibitor's binding affinity, selectivity, and its impact on inflammatory signaling pathways, supported by detailed experimental protocols and data presented for comparative analysis.
Quantitative Inhibitor Data
This compound, systematically named 2-(2'-(1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)biphenyl-3-yloxy)acetic acid, demonstrates high affinity for human a-FABP (FABP4). The binding affinity has been quantified by its inhibitory constant (Ki). It is important to note a discrepancy in the reported values in publicly available data.
Table 1: Binding Affinity of this compound for Human a-FABP (FABP4)
| Parameter | Value | Source |
| Ki | < 1.0 nM | [1] |
| Ki | 7 nM |
Table 2: Selectivity Profile of this compound
| Target Protein | Inhibition | Concentration | Source |
| Human a-FABP (FABP4) | Potent Inhibition (Ki < 1.0 nM / 7 nM) | - | [1] |
| Human h-FABP* | No Inhibition | 50 µM | [1] |
*Note: The specific isoform of "h-FABP" was not explicitly stated in the primary literature abstract. Based on common selectivity panels for FABP inhibitors, this likely refers to human heart-type FABP (FABP3).
Experimental Protocols
a-FABP Binding Assay (Fluorescence Displacement)
This protocol outlines a fluorescence displacement assay to determine the binding affinity of inhibitors to a-FABP. The assay is based on the displacement of a fluorescent probe from the binding pocket of a-FABP by a competitive inhibitor.
Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid [ANS] or NBD-stearate)
-
This compound (or other test compounds)
-
Assay Buffer: e.g., 30 mM Tris, 100 mM NaCl, pH 7.5
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Protein and Probe Preparation: Prepare a solution of recombinant human a-FABP and the fluorescent probe in the assay buffer. The final concentrations will need to be optimized, but a starting point could be 3 µM a-FABP and 500 nM ANS or NBD-stearate.[2]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the a-FABP/probe solution.
-
Inhibitor Addition: Add the serially diluted this compound to the wells. Include control wells with a-FABP/probe solution and buffer only (no inhibitor) and wells with buffer and probe only (no protein).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. For ANS, typical excitation and emission wavelengths are around 380 nm and 460 nm, respectively. For NBD-stearate, excitation is at 460 nm and emission at 544 nm.[3]
-
Data Analysis: The decrease in fluorescence intensity is proportional to the displacement of the probe by the inhibitor. The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) can be calculated by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Macrophage Inflammatory Response Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., murine RAW 264.7 or human THP-1)
-
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
24-well cell culture plates
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding: Seed the macrophage cells into 24-well plates at a density of approximately 4 x 10^5 cells/mL and allow them to adhere overnight.[4] For THP-1 cells, differentiation into macrophages can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[4]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[4] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4]
-
Data Analysis: Compare the levels of cytokines in the supernatants from cells treated with this compound and LPS to those treated with LPS alone to determine the inhibitory effect of the compound.
Signaling Pathways and Mechanism of Action
a-FABP (FABP4) is a key regulator of intracellular lipid metabolism and inflammatory signaling in adipocytes and macrophages.[5][6] It is involved in a positive feedback loop that amplifies the inflammatory response to stimuli like LPS. This compound, as a competitive inhibitor, disrupts this process.
a-FABP-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the role of a-FABP in the LPS-induced inflammatory signaling cascade in macrophages and the point of intervention for this compound.
Caption: a-FABP inflammatory signaling pathway and inhibition by this compound.
Pathway Description: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, initiating downstream signaling cascades.[7] This leads to the activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB).[7][8] These transcription factors drive the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[4][7]
Crucially, AP-1 also upregulates the expression of a-FABP itself.[8] The newly synthesized a-FABP protein then enters a positive feedback loop, further enhancing the activation of c-Jun N-terminal kinase (JNK), a key upstream activator of AP-1.[8][9] This feedback mechanism amplifies the inflammatory response.
This compound acts as a competitive inhibitor by binding to the fatty acid-binding pocket of a-FABP.[1] This prevents the binding of endogenous fatty acids and disrupts the protein's function, thereby breaking the positive feedback loop and attenuating the JNK/AP-1 signaling cascade.[8] The result is a significant reduction in the LPS-induced production of pro-inflammatory cytokines.[1]
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Fatty Acid Binding Proteins Elevates Brain Anandamide Levels and Produces Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth by a newly-identified activator for epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Efficacy of Adipocyte Fatty Acid-Binding Protein (a-FABP) Inhibitors: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "a-FABP-IN-1" did not yield any public data. This technical guide will therefore focus on the broader class of Adipocyte Fatty Acid-Binding Protein (a-FABP, also known as FABP4) inhibitors, presenting a summary of preliminary efficacy data, common experimental protocols, and associated signaling pathways for representative molecules in this class.
Introduction
Adipocyte Fatty Acid-Binding Protein (a-FABP or FABP4) is a cytosolic lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling.[1][2] By modulating these pathways, a-FABP has emerged as a significant therapeutic target for a range of metabolic and inflammatory conditions, including atherosclerosis, type 2 diabetes, and certain cancers.[3][4] The development of small-molecule inhibitors targeting a-FABP aims to block its lipid-binding function and its protein-protein interactions, thereby mitigating downstream pathological effects.[5] This document provides a technical guide to the preliminary efficacy studies of well-characterized a-FABP inhibitors.
Quantitative Efficacy Data
The efficacy of a-FABP inhibitors is typically quantified through binding affinity (Ki), half-maximal inhibitory concentration (IC50), and cellular effects. The following table summarizes publicly available data for prominent a-FABP/FABP4 inhibitors.
| Compound Name | Assay Type | Target | Efficacy Metric | Value | Selectivity Notes | Reference |
| BMS309403 | Ligand Displacement | a-FABP/FABP4 | Ki | < 2 nM | Less effective against FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM).[3][6][7] | [3][6] |
| HTS01037 | Ligand Displacement | a-FABP/FABP4 | Ki | 0.67 µM (670 nM) | Binds to other FABPs with reduced affinity.[5][8] | [5] |
| HTS01037 | Cell Viability (MTS) | Pancreatic Cancer Cells | IC50 | 25.6 µM | Suppresses a-FABP-induced cell viability.[9] | [9] |
| FABP4 inhibitor 1 | Not Specified | a-FABP/FABP4 | Ki | 30 nM | Selective inhibitor. | [10] |
| CRE-14 | MST Assay | a-FABP/FABP4 | Kd | 654 nM | High-affinity inhibitor. | [10] |
Experimental Protocols
The evaluation of a-FABP inhibitors involves a series of standardized in vitro and cellular assays to determine binding affinity, inhibitory activity, and functional consequences.
Fluorescence Displacement Binding Assay
This is a common method to determine the binding affinity (Ki) of a test compound.
-
Principle: The assay relies on a fluorescent probe that binds to the fatty acid-binding pocket of a-FABP, resulting in a high fluorescence signal. A test compound that also binds to this pocket will displace the probe, leading to a decrease in fluorescence.
-
Methodology:
-
Reagents: Purified recombinant human a-FABP/FABP4 protein, a fluorescent probe (e.g., 1,8-anilino-8-naphthalene sulphonate, ANS), test inhibitor, and assay buffer.[3]
-
Procedure:
-
Recombinant a-FABP protein is incubated with the fluorescent probe in a 96-well plate.
-
Serial dilutions of the test inhibitor (or a known ligand as a positive control) are added to the wells.
-
The mixture is allowed to equilibrate at room temperature, protected from light.
-
Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in fluorescence is plotted against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve and then converted to a Ki value using the Cheng-Prusoff equation.
-
Cellular Lipolysis Assay
This assay assesses the functional impact of inhibitors on adipocyte metabolism.
-
Principle: a-FABP is involved in lipolysis (the breakdown of triglycerides into glycerol and free fatty acids) in adipocytes. Inhibiting a-FABP is expected to reduce the rate of lipolysis.
-
Methodology:
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1 cells) are used.[8][11]
-
Procedure:
-
Adipocytes are treated with various concentrations of the a-FABP inhibitor or a vehicle control.
-
Lipolysis can be measured under basal conditions or stimulated with an agent like isoproterenol.[8]
-
After incubation, the culture medium is collected.
-
-
Data Analysis: The concentration of glycerol or free fatty acids released into the medium is quantified using a commercially available colorimetric or fluorometric kit. A reduction in glycerol/fatty acid release in inhibitor-treated cells compared to controls indicates successful inhibition of lipolysis.[8]
-
Signaling Pathways and Experimental Workflows
a-FABP-Mediated Inflammatory Signaling Pathway
In macrophages, a-FABP is a key component of a pro-inflammatory feedback loop involving the c-Jun NH2-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway. Inhibitors of a-FABP are designed to disrupt this cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. focusbiomolecules.com [focusbiomolecules.com]
Unraveling the Selectivity of a-FABP-IN-1: A Technical Guide to a Potent FABP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity of a-FABP-IN-1, a potent inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4, also known as adipocyte FABP (A-FABP) or aP2, is a critical mediator in metabolic and inflammatory pathways, making it a compelling therapeutic target for a range of diseases, including type 2 diabetes, atherosclerosis, and certain cancers. This document provides a comprehensive overview of the quantitative data supporting the selectivity of this compound, detailed experimental methodologies for its characterization, and a visual representation of the key signaling pathways influenced by FABP4.
Data Presentation: Quantitative Analysis of this compound Selectivity
This compound, a member of the aromatic substituted pyrazole class of inhibitors, demonstrates remarkable potency and selectivity for human FABP4. The following table summarizes the key quantitative data that underscores its preferential binding.
| Target Protein | Inhibition Constant (Ki) | Selectivity (Fold) |
| Human FABP4 (a-FABP) | < 1.0 nM | > 50,000 |
| Human FABP3 (H-FABP) | > 50,000 nM (No inhibition at 50 µM) | 1 |
Data sourced from a fluorescence competitive binding assay.
The data clearly indicates that this compound is a highly potent inhibitor of FABP4 with a sub-nanomolar inhibition constant.[1] Crucially, its selectivity for FABP4 over the closely related heart-type FABP (FABP3) is exceptionally high, with no measurable inhibition of FABP3 observed at concentrations up to 50 µM.[1] This significant selectivity margin is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects related to the inhibition of other FABP isoforms that play essential roles in different tissues.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for FABP4 is typically achieved through a fluorescence competitive binding assay. This method relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a competing inhibitor.
Fluorescence Competitive Binding Assay for FABP4 Inhibition
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid analog like ADIFAB)
-
Test inhibitor (this compound)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human FABP4 in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Prepare a stock solution of the fluorescent probe. The final concentration should be chosen to provide a stable and measurable fluorescence signal when bound to FABP4.
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer, covering a wide range of concentrations to generate a complete inhibition curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the FABP4 protein, and the fluorescent probe to each well.
-
Add the serially diluted test inhibitor to the respective wells. Include control wells containing only the protein and probe (for maximum fluorescence) and wells with only the probe (for background fluorescence).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorescent probe used. For ANS, typical wavelengths are ~380 nm for excitation and ~460 nm for emission.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% displacement of the fluorescent probe.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the fluorescent probe.
-
Kd is the dissociation constant of the fluorescent probe for FABP4.
-
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of FABP4 inhibition and the experimental approach to its characterization, the following diagrams are provided.
Experimental Workflow for this compound Characterization
This diagram illustrates the typical workflow for identifying and characterizing a selective FABP4 inhibitor like this compound.
Caption: Workflow for inhibitor discovery.
FABP4 Signaling in Inflammation
This diagram depicts the central role of FABP4 in promoting inflammatory responses, particularly in macrophages.
Caption: FABP4 inflammatory signaling.
FABP4 Signaling in Metabolic Regulation
This diagram illustrates the involvement of FABP4 in key metabolic processes, including lipolysis and insulin resistance.
References
The Pharmacokinetics of a-FABP-IN-1: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. Its role in lipid metabolism and inflammatory signaling pathways makes it a key player in the pathogenesis of conditions such as atherosclerosis, type 2 diabetes, and non-alcoholic steatohepatitis. a-FABP-IN-1 is a potent and selective small molecule inhibitor of human a-FABP, showing promise as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known characteristics of this compound, the signaling pathways it modulates, and detailed, standardized experimental protocols for evaluating its pharmacokinetic profile. Due to the limited publicly available pharmacokinetic data for this compound, this guide also presents analogous data for the well-characterized a-FABP inhibitor, BMS309403, to provide a relevant framework for researchers.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as "Compound 5g," is an aromatic substituted pyrazole identified as a highly potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP/FABP4)[1]. In vitro studies have demonstrated its strong binding affinity to the hydrophobic pocket of a-FABP, with an apparent Ki value below 1.0 nM[1][2]. A key feature of this compound is its remarkable selectivity; it shows no significant inhibition of the closely related heart-type FABP (h-FABP/FABP3) at concentrations up to 50 μM[1]. This high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects. The potent binding of this compound to a-FABP has been shown to effectively block inflammatory responses in cellular assays, as measured by the production of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation[1].
a-FABP Signaling Pathways
a-FABP plays a crucial role in intracellular lipid trafficking and signaling, influencing multiple downstream pathways involved in inflammation and metabolism. The inhibition of a-FABP by this compound is expected to modulate these pathways.
Figure 1: a-FABP Signaling Pathways. This diagram illustrates the central role of a-FABP in mediating inflammatory and metabolic signaling.
Pharmacokinetic Data
As of the latest available information, specific in vivo pharmacokinetic data for this compound (Compound 5g) has not been publicly disclosed. To provide a relevant benchmark for researchers, the following table summarizes available pharmacokinetic parameters for the structurally distinct but functionally similar a-FABP inhibitor, BMS309403. It is important to note that these are analogous data and may not be predictive of the pharmacokinetic profile of this compound.
| Parameter | BMS309403 (Analogous Data) | Reference |
| Route of Administration | Oral | [3][4] |
| Bioavailability | Orally active, but quantitative data not specified. Described as having poor pharmacokinetics after oral administration in one study. | [3][5] |
| Plasma Concentration (Mice) | 0.99 ± 0.57 µM at 1 hour, 0.23 ± 0.10 µM at 6 hours, and 0 µM at 24 hours after a 30 mg/kg oral dose. | [5] |
| Distribution | Data not specified. | |
| Metabolism | Data not specified. | |
| Excretion | Data not specified. |
Experimental Protocols for Pharmacokinetic Profiling
The following sections detail standardized experimental protocols for determining the pharmacokinetic properties of a small molecule inhibitor like this compound.
In Vitro ADME Assays
These assays are crucial for early-stage assessment of a compound's drug-like properties.
1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of the test compound by hepatic enzymes.
-
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human, mouse, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (typically 1 µM) with liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding
-
Objective: To determine the extent to which the test compound binds to plasma proteins.
-
Materials:
-
Test compound
-
Plasma (human, mouse, rat)
-
Phosphate buffered saline (PBS)
-
Rapid equilibrium dialysis (RED) device or ultrafiltration units
-
LC-MS/MS system
-
-
Procedure (using RED):
-
Add the test compound to plasma.
-
Load the plasma-compound mixture into the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both chambers.
-
Analyze the concentration of the test compound in both chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
3. Permeability Assay (Caco-2)
-
Objective: To assess the intestinal permeability of the test compound.
-
Materials:
-
Caco-2 cells
-
Transwell plates
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound
-
Control compounds (e.g., high and low permeability markers)
-
LC-MS/MS system
-
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side.
-
Incubate at 37°C.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.
-
Figure 2: In Vitro ADME Workflow. This diagram outlines the key in vitro assays for early pharmacokinetic assessment.
In Vivo Pharmacokinetic Studies
These studies are essential for understanding the ADME properties of a compound in a living organism.
1. Single-Dose Pharmacokinetics in Mice
-
Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.
-
Animals: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Materials:
-
Test compound (this compound)
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Syringes, gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the test compound via IV (e.g., tail vein injection) and PO (oral gavage) routes to separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma samples by LC-MS/MS to determine the concentration of the test compound.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and oral bioavailability).
-
Figure 3: In Vivo Pharmacokinetics Workflow. This diagram shows the typical workflow for an in vivo pharmacokinetic study in mice.
Conclusion
This compound is a highly potent and selective inhibitor of a-FABP with significant therapeutic potential. While its detailed pharmacokinetic profile is not yet in the public domain, this guide provides the necessary framework for its comprehensive evaluation. By understanding the intricacies of a-FABP signaling and applying the standardized experimental protocols outlined herein, researchers and drug development professionals can effectively advance the preclinical development of this compound and other promising a-FABP inhibitors. The use of analogous data from compounds like BMS309403 offers a valuable, albeit preliminary, context for these investigations. Further studies are warranted to fully characterize the ADME properties of this compound and to unlock its full therapeutic potential.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a-FABP-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-FABP-IN-1 is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP or FABP4), with a Ki value below 1.0 nM.[1] a-FABP is a critical regulator of lipid metabolism and inflammatory responses, primarily expressed in adipocytes and macrophages.[2] Its inhibition has been shown to have therapeutic potential in a variety of metabolic and inflammatory diseases.[3][4][5] While specific in vivo data for this compound is limited in publicly available literature, this document provides detailed application notes and protocols based on the extensive research conducted with BMS309403, a structurally similar and well-characterized potent and selective a-FABP inhibitor. These protocols can serve as a valuable starting point for designing and conducting animal studies with this compound.
Mechanism of Action
a-FABP inhibitors, including this compound and BMS309403, competitively bind to the fatty acid-binding pocket of a-FABP.[6] This competitive inhibition prevents the binding and transport of endogenous fatty acids and other lipophilic signaling molecules. The downstream effects of a-FABP inhibition include the modulation of inflammatory and metabolic signaling pathways. By inhibiting a-FABP, these compounds can reduce the production of pro-inflammatory cytokines and regulate lipid homeostasis.[1][7]
Signaling Pathways
The inhibition of a-FABP has been shown to impact several key signaling pathways involved in inflammation and metabolism. A notable pathway affected is the c-Jun N-terminal kinase (JNK)/c-Jun/AP-1 signaling cascade in macrophages, which is implicated in the expression of inflammatory factors.[4]
Data Presentation
The following tables summarize quantitative data from animal studies using the a-FABP inhibitor BMS309403. These values can be used as a reference for dose-ranging studies with this compound.
Table 1: In Vivo Efficacy of BMS309403 in Mouse Models
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | 30 mg/kg/day (oral gavage) | 8 weeks | Reduced plasma triglycerides and free fatty acids. | [7][8] |
| ob/ob Mice (Genetic Obesity) | 30 mg/kg/day (oral gavage) | 6 weeks | Improved insulin sensitivity and glucose metabolism. | [6] |
| Apoe-/- Mice (Atherosclerosis) | 15 mg/kg/day (oral gavage) | 6 weeks | Significantly reduced atherosclerotic lesion area. | [9] |
| Cecal Ligation and Puncture (CLP)-Induced Acute Lung Injury (ALI) Mice | 30 mg/kg (intraperitoneal) | Single dose post-CLP | Improved survival rate and reduced lung inflammation. | [10] |
| Spinal Cord Injury (SCI) Rats | 10 mg/kg/day (oral gavage) | 28 days | Promoted locomotor and autonomic recovery. | [11] |
Table 2: In Vitro Potency of a-FABP Inhibitors
| Compound | Target | Assay | Potency (Ki) | Reference |
| This compound | Human a-FABP | - | < 1.0 nM | [1] |
| BMS309403 | Human a-FABP | ANS Displacement | < 2 nM | [6] |
| BMS309403 | Mouse a-FABP | ANS Displacement | < 2 nM | [6] |
| BMS309403 | Muscle FABP (FABP3) | ANS Displacement | 250 nM | [6] |
| BMS309403 | Mal1 (FABP5) | ANS Displacement | 350 nM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments using a potent a-FABP inhibitor like this compound, based on protocols established with BMS309403.
Protocol 1: Evaluation of Metabolic Effects in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on metabolic parameters in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucose meter and strips
-
Insulin and glucose for tolerance tests
-
Assay kits for plasma triglycerides and free fatty acids
Workflow:
Procedure:
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for one week.
-
Dietary Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Grouping and Treatment: Randomly assign obese mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer an oral glucose load (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[8]
-
Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.[8]
-
-
Terminal Procedures: At the end of the treatment period, euthanize mice and collect blood for analysis of plasma triglycerides and free fatty acids. Harvest tissues (e.g., liver, adipose tissue) for histological and molecular analysis.
Protocol 2: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
Objective: To determine the protective effects of this compound against inflammation in a mouse model of acute lung injury.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., sterile saline)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) supplies
-
Assay kits for cytokines (e.g., TNF-α, IL-6)
-
Histology supplies
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Treatment: Administer this compound or vehicle (e.g., intraperitoneally) 1 hour prior to LPS challenge.
-
Induction of ALI: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) to induce lung injury.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline into the lungs to collect BAL fluid.
-
Analysis:
-
Measure total and differential cell counts in the BAL fluid.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and total protein in the BAL fluid.
-
Process lung tissue for histological examination (e.g., H&E staining) to assess lung injury.
-
Conclusion
This compound is a potent and selective inhibitor of a-FABP with significant therapeutic potential. The protocols and data presented here, derived from studies with the well-characterized a-FABP inhibitor BMS309403, provide a solid foundation for initiating in vivo investigations with this compound. Researchers should perform dose-response studies to determine the optimal dosage and treatment regimen for their specific animal model and disease of interest. Careful monitoring and comprehensive endpoint analysis will be crucial for elucidating the full therapeutic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 5. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-FABP Inhibition in Research
Disclaimer: As of November 2025, specific dosage and administration guidelines for the research compound a-FABP-IN-1 are not publicly available in the scientific literature. The following application notes and protocols are based on the well-characterized and structurally distinct selective a-FABP/FABP4 inhibitor, BMS309403 , and are provided as a representative example for researchers, scientists, and drug development professionals. Investigators should treat this information as a starting point and perform their own dose-response and toxicity studies for their specific experimental systems.
Introduction to a-FABP/FABP4 Inhibition
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a cytosolic protein primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling.[3] a-FABP has been implicated in the pathogenesis of various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as inflammatory conditions.[1][4] Small molecule inhibitors of a-FABP are valuable tools for investigating its biological functions and for assessing its therapeutic potential. This compound is a potent and selective inhibitor of human a-FABP with a reported Ki value below 1.0 nM.[5][6][7] BMS309403 is another potent and selective inhibitor of FABP4 that has been extensively studied in both in vitro and in vivo models.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative a-FABP/FABP4 inhibitor, BMS309403. This data can be used as a reference for designing experiments.
Table 1: In Vitro Inhibitory Activity of BMS309403
| Target | Inhibition Constant (Ki) | Assay Type | Reference |
| Human FABP4 | < 2 nM | Ligand Displacement Assay | [7][8] |
| Human FABP3 (Heart) | 250 nM | Ligand Displacement Assay | [7][8] |
| Human FABP5 (Epidermal) | 350 nM | Ligand Displacement Assay | [7][8] |
Table 2: Representative In Vitro Experimental Concentrations of BMS309403
| Cell Type | Application | Concentration Range | Reference |
| Human Microvascular Endothelial Cells | Reversal of lipid-induced endothelial dysfunction | Not specified, used to reverse effects | [2] |
| Human Alveolar Epithelial A549 Cells | Amelioration of LPS-induced inflammation | Not specified, used as a pretreatment | [10] |
| ARPE-19 Cells (Retinal Pigment Epithelial) | Protection against high-glucose-induced oxidative stress | Not specified, used for treatment | [11] |
| 3T3-L1 Adipocytes | Inhibition of lipolysis | Not specified, compared to other inhibitors | [8] |
| THP-1 Macrophages | Inhibition of MCP-1 release | Not specified, compared to other inhibitors | [8] |
Table 3: Representative In Vivo Dosage and Administration of BMS309403 in Mice
| Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg/day | Oral gavage | Reduced plasma triglycerides and free fatty acids | [8] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | Chronic treatment | Not specified | Improved endothelial dysfunction | [1] |
| Cecal Ligation and Puncture (CLP)-induced Acute Lung Injury | Not specified | Not specified | Improved survival, reduced lung inflammation | [10] |
| Streptozotocin (STZ)-induced Diabetic Mice | Not specified | Not specified | Elevated PPARγ expression in retinal tissue | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of a selective a-FABP/FABP4 inhibitor like BMS309403.
3.1. In Vitro Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol describes how to assess the anti-inflammatory effects of an a-FABP inhibitor on cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
a-FABP/FABP4 inhibitor (e.g., BMS309403) dissolved in DMSO
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer and reagents for western blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the a-FABP inhibitor at various concentrations (e.g., 1, 10, 100 nM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).[12]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokine levels (TNF-α, IL-6) by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction or protein analysis.
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Mcp1).
-
Western Blot: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated JNK, NF-κB).
-
3.2. In Vivo Administration in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the procedure for administering an a-FABP inhibitor to DIO mice to evaluate its effects on metabolic parameters.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
a-FABP/FABP4 inhibitor (e.g., BMS309403)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and metabolic measurements
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Grouping and Acclimatization: Randomly assign the DIO mice to a vehicle control group and a treatment group (n=8-10 mice/group). Allow the mice to acclimatize for one week.
-
Drug Administration: Administer the a-FABP inhibitor (e.g., 30 mg/kg/day) or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sample Collection: At the end of the study, euthanize the mice and collect blood for measuring plasma levels of triglycerides, free fatty acids, insulin, and inflammatory cytokines. Collect tissues (e.g., liver, adipose tissue) for histological analysis and gene/protein expression studies.
Signaling Pathways and Experimental Workflows
4.1. a-FABP/FABP4 Signaling Pathway in Macrophages
The following diagram illustrates the proposed signaling pathway of a-FABP/FABP4 in mediating inflammatory responses in macrophages, which can be targeted by inhibitors.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of a-FABP-IN-1 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-FABP-IN-1 is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), with a reported inhibitory constant (Ki) of less than 1.0 nM.[1][2] It serves as a valuable tool for studying the biological roles of a-FABP and for investigating its potential as a therapeutic target in various diseases. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 515.02 g/mol [1][2][3] |
| Chemical Formula | C29H23ClN2O3S[2][3] |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Recommended Solvents and Storage
For optimal results and stability, it is recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of this compound stock solutions. The following table summarizes the recommended storage conditions.
| Solution Type | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solvent | DMSO | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 5.15 mg of the compound.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 515.02 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 515.02 g/mol ) = 0.000194 L = 194 µL
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Safety and Handling Precautions
-
This compound is for research use only.
-
It is recommended to handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Dispose of waste materials according to institutional and local regulations.
Visualizations
a-FABP Signaling Pathway Inhibition
Caption: Inhibition of a-FABP by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for a-FABP-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-FABP-IN-1 is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4), with a binding affinity (Ki) of less than 1.0 nM.[1] a-FABP is a key protein in lipid metabolism and inflammatory signaling pathways, making it an attractive therapeutic target for metabolic diseases and inflammatory disorders. This compound exerts its effects by competitively binding to the fatty acid-binding pocket of a-FABP, thereby inhibiting the downstream signaling cascades that promote the production of pro-inflammatory cytokines.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Biochemical Assay Data
The following table summarizes the binding affinity of this compound for human a-FABP as determined by a fluorescence displacement assay.
| Compound | Target Protein | Assay Type | Fluorescent Probe | Ki (nM) |
| This compound | Human a-FABP | Fluorescence Displacement | 1,8-ANS | < 1.0 |
Cell-Based Assay Data
This table presents representative data on the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The IC50 values represent the concentration of the inhibitor required to reduce the cytokine production by 50%.
| Cytokine | Cell Line | Stimulation | IC50 (µM) | Max Inhibition (%) |
| TNF-α | RAW 264.7 | LPS (100 ng/mL) | ~0.5 | ~85 |
| IL-6 | RAW 264.7 | LPS (100 ng/mL) | ~0.7 | ~80 |
| MCP-1 | RAW 264.7 | LPS (100 ng/mL) | ~0.6 | ~90 |
Note: The IC50 and max inhibition values are representative and may vary depending on experimental conditions.
Signaling Pathway
The following diagram illustrates the central role of a-FABP in the pro-inflammatory signaling cascade within macrophages. Upon stimulation by agonists like LPS, a-FABP can modulate the JNK/AP-1 and NF-κB pathways, leading to the transcription and release of pro-inflammatory cytokines. This compound inhibits these downstream effects by blocking the initial binding of fatty acids to a-FABP.
References
Application Notes and Protocols for Studying Insulin Resistance with a-FABP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in intracellular fatty acid trafficking and has emerged as a key mediator in the pathogenesis of insulin resistance and type 2 diabetes. Elevated circulating levels of a-FABP are strongly correlated with obesity, insulin resistance, and other metabolic syndrome components. a-FABP integrates metabolic and inflammatory pathways, making it an attractive therapeutic target for metabolic diseases.
a-FABP-IN-1 is a potent and selective inhibitor of human a-FABP with a high binding affinity (Ki < 1.0 nM)[1]. By inhibiting a-FABP, this compound is expected to modulate intracellular lipid metabolism and attenuate inflammatory responses, thereby improving insulin sensitivity. These application notes provide detailed protocols for utilizing this compound to study insulin resistance in both in vivo and in vitro models.
Mechanism of Action
a-FABP contributes to insulin resistance through several mechanisms:
-
Modulation of Lipid Metabolism: In adipocytes, a-FABP is involved in the uptake and trafficking of fatty acids. Dysregulation of this process can lead to altered lipid composition and the release of fatty acids, which can induce insulin resistance in other tissues like the liver and skeletal muscle.
-
Inflammatory Signaling: In macrophages, a-FABP is involved in inflammatory responses. It can form a positive feedback loop with the JNK/AP-1 signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, which are known to contribute to insulin resistance[2].
-
Endocrine Function: a-FABP is also secreted from adipocytes and acts as an adipokine. Circulating a-FABP can directly induce insulin resistance in peripheral tissues[3].
This compound, by binding to the fatty acid-binding pocket of a-FABP, competitively inhibits the binding of endogenous fatty acids, thereby disrupting these pathological processes.
Data Presentation
The following tables summarize quantitative data from studies using a-FABP inhibitors, which can be expected with the use of this compound.
Table 1: In Vitro Potency of a-FABP Inhibitors
| Compound | Target | Assay | Ki (nM) | IC50 (µM) | Reference |
| This compound | Human a-FABP | Binding Assay | < 1.0 | N/A | [1] |
| BMS309403 | Mouse a-FABP | ANS Displacement | < 2 | N/A | [4] |
| BMS309403 | Human a-FABP | ANS Displacement | < 2 | N/A | [4] |
| BMS309403 | THP-1 Macrophages | MCP-1 Release | N/A | ~15 | [5][6] |
| Compound 3 | Human a-FABP/a-FABP5 | FP Assay | N/A | FABP4: 0.01, FABP5: 0.03 | [5][6] |
| Compound 3 | 3T3-L1 Adipocytes | Basal Lipolysis | N/A | ~1 | [6] |
Table 2: Effects of a-FABP Inhibition on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Treatment | Dose | Duration | Fasting Glucose | Fasting Insulin | Plasma Triglycerides | Plasma Free Fatty Acids | Reference |
| BMS309403 | 30 mg/kg/day | 8 weeks | No significant change | No significant change | Reduced | Reduced | [5][6] |
| Compound 3 | 10 mg/kg/day | 8 weeks | No significant change | No significant change | Reduced | Reduced | [5][6] |
Note: While direct in vivo data for this compound is limited in the public domain, the data for BMS309403, a well-characterized a-FABP inhibitor, provides a strong reference for expected outcomes.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on insulin resistance.
Protocol 1: In Vivo Assessment of Insulin Sensitivity in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to evaluate the effect of this compound on systemic insulin sensitivity in a mouse model of insulin resistance.
1.1. Animal Model
-
Species: C57BL/6J mice (male, 8 weeks old)
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Control Group: Mice fed a standard chow diet.
1.2. This compound Administration
-
Vehicle: Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
This compound Solution: Based on its high potency, a starting dose of 1-10 mg/kg body weight is recommended. The final dose should be optimized based on preliminary studies. Suspend this compound in the vehicle.
-
Administration: Administer the this compound suspension or vehicle daily via oral gavage for 4-8 weeks.
1.3. Glucose Tolerance Test (GTT)
-
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight glucose solution intraperitoneally (i.p.).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose concentration over time. A lower AUC indicates improved glucose tolerance.
1.4. Insulin Tolerance Test (ITT)
-
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) i.p.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
-
Data Analysis: Express blood glucose levels as a percentage of the baseline. A greater and more sustained drop in blood glucose indicates improved insulin sensitivity.
1.5. Serum Analysis
-
At the end of the treatment period, collect blood via cardiac puncture after a 6-hour fast.
-
Measure serum levels of insulin, triglycerides, free fatty acids, and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
1.6. Western Blot Analysis of Insulin Signaling in Tissues
-
Procedure:
-
Fast mice for 6 hours.
-
Inject insulin (10 U/kg) i.p.
-
After 15 minutes, euthanize the mice and rapidly dissect tissues (liver, skeletal muscle, epididymal white adipose tissue).
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key insulin signaling proteins (e.g., p-Akt (Ser473), Akt, p-IRβ (Tyr1150/1151), IRβ).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify band intensities and express as a ratio of phosphorylated to total protein.
Protocol 2: In Vitro Assessment of this compound on Glucose Uptake in 3T3-L1 Adipocytes
This protocol assesses the direct effect of this compound on insulin-stimulated glucose uptake in a relevant cell model.
2.1. Cell Culture and Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induce differentiation two days post-confluence using a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.
-
Maintain in DMEM with 10% fetal bovine serum and 10 µg/mL insulin for another 48 hours, and then in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
2.2. This compound Treatment
-
Pre-treat mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (e.g., DMSO) for 24 hours in serum-free DMEM.
2.3. 2-Deoxy-D-[³H]-glucose (2-DOG) Uptake Assay
-
Procedure:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Starve cells in KRH buffer for 2 hours.
-
Stimulate with 100 nM insulin for 30 minutes.
-
Add 0.5 µCi/mL 2-DOG and 10 µM unlabeled 2-deoxy-D-glucose and incubate for 5 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells with 0.1% SDS.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize glucose uptake to protein concentration.
Protocol 3: Assessment of this compound on Inflammatory Response in Macrophages
This protocol evaluates the anti-inflammatory effects of this compound in a macrophage cell line.
3.1. Cell Culture
-
Culture RAW 264.7 or THP-1 macrophage cell lines according to standard protocols. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
3.2. This compound Treatment and LPS Stimulation
-
Pre-treat macrophages with this compound (e.g., 1 nM - 1 µM) or vehicle for 24 hours.
-
Stimulate with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours to induce an inflammatory response.
3.3. Cytokine Measurement
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) using ELISA kits.
3.4. Western Blot Analysis of Inflammatory Signaling
-
Lyse the cells and perform western blotting as described in Protocol 1.6.
-
Probe for key inflammatory signaling proteins (e.g., p-JNK, JNK, p-NF-κB p65, NF-κB p65).
Visualization of Pathways and Workflows
Signaling Pathway of a-FABP in Insulin Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating adipocyte fatty acid-binding protein induces insulin resistance in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: a-FABP-IN-1 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4 or AP2, is a key intracellular lipid chaperone expressed in adipocytes and macrophages. It plays a crucial role in integrating metabolic and inflammatory pathways, making it a significant therapeutic target in the study of atherosclerosis. a-FABP is implicated in the development of insulin resistance and the progression of atherosclerotic plaques. Its inhibition has been shown to ameliorate atherosclerosis by reducing lipid accumulation and inflammatory responses within the vessel wall. This document provides detailed application notes and protocols for the use of a-FABP-IN-1, a potent and selective inhibitor of a-FABP, in atherosclerosis research.
This compound is a small molecule inhibitor that competitively binds to the fatty-acid-binding pocket of a-FABP, thereby blocking the binding of endogenous ligands.[1] This inhibition has been demonstrated to reduce pro-inflammatory cytokine production and decrease cholesterol ester accumulation in macrophages, key events in the formation of atherosclerotic lesions.[1]
Mechanism of Action
This compound exerts its anti-atherosclerotic effects through a multi-faceted mechanism primarily centered on macrophages and adipocytes. Within macrophages, a-FABP is involved in cholesterol trafficking and inflammatory signaling. Inhibition of a-FABP by this compound leads to:
-
Reduced Lipid Accumulation: By inhibiting a-FABP, the intracellular transport of fatty acids and cholesterol is impeded, leading to a reduction in the formation of foam cells, which are lipid-laden macrophages and a hallmark of atherosclerosis.[1] Specifically, a-FABP inhibition has been shown to decrease cholesterol ester accumulation.[1]
-
Suppression of Inflammatory Responses: a-FABP is a key regulator of inflammatory responses in macrophages.[2] Its inhibition downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[2][3] This occurs through the modulation of key signaling pathways, including the JNK and NF-κB pathways.[2][3]
-
Enhanced Cholesterol Efflux: a-FABP regulates cholesterol trafficking through the PPARγ-LXRα-ABCA1 pathway.[4] Inhibition of a-FABP can lead to accelerated cholesterol efflux from macrophages, thereby reducing the lipid burden in the arterial wall.[4]
Data Presentation
The following tables summarize quantitative data from studies using a-FABP inhibitors in atherosclerosis research.
Table 1: In Vivo Efficacy of a-FABP Inhibition in ApoE-/- Mice
| Parameter | Treatment Group | Vehicle Group | Percent Reduction | Reference |
| Atherosclerotic Lesion Area (en face aorta) - Early Intervention | aP2 inhibitor (BMS309403) | Control | 52.6% | [1] |
| Atherosclerotic Lesion Area (en face aorta) - Late Intervention | aP2 inhibitor (BMS309403) | Control | 51.0% | [1] |
Table 2: In Vitro Effects of a-FABP Inhibition on Macrophages
| Parameter | Cell Line | Treatment | Effect | Reference |
| Cholesterol Ester Accumulation | THP-1 macrophages | 25 µM aP2 inhibitor (BMS309403) | 44% reduction | [1] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, MCP-1) | RAW 264.7 macrophages | a-FABP inhibitor (BMS309403) | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
Objective: To assess the effect of this compound on macrophage foam cell formation.
Materials:
-
THP-1 or RAW 264.7 macrophage cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol (60%)
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 cells into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
-
Treatment:
-
Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 1-25 µM) or vehicle control for 2 hours.
-
Induce foam cell formation by adding oxLDL (50 µg/mL) to the medium and incubate for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with PBS and then briefly with 60% isopropanol.
-
Stain with Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
-
Analysis:
-
Visualize the lipid droplets within the cells using a light microscope.
-
Quantify the stained area using image analysis software (e.g., ImageJ) to determine the extent of lipid accumulation.
-
Protocol 2: In Vitro Macrophage Cholesterol Efflux Assay
Objective: To determine the effect of this compound on cholesterol efflux from macrophages.
Materials:
-
Differentiated THP-1 or RAW 264.7 macrophages
-
[3H]-cholesterol
-
oxLDL
-
This compound
-
Apolipoprotein A-I (ApoA-I) or High-density lipoprotein (HDL)
-
Scintillation counter
Procedure:
-
Radiolabeling:
-
Incubate macrophages with [3H]-cholesterol (1 µCi/mL) and oxLDL (50 µg/mL) for 24 hours to load the cells with labeled cholesterol.
-
-
Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with serum-free medium containing this compound or vehicle for 2 hours.
-
-
Efflux:
-
Induce cholesterol efflux by adding ApoA-I (10 µg/mL) or HDL (50 µg/mL) to the medium.
-
Incubate for 4-6 hours.
-
-
Measurement:
-
Collect the supernatant (medium).
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.
-
Protocol 3: In Vivo Atherosclerosis Study in ApoE-/- Mice
Objective: To evaluate the therapeutic efficacy of this compound on the development of atherosclerosis in a murine model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat/Western-type diet
-
This compound
-
Vehicle control (e.g., carboxymethylcellulose)
-
Sudan IV or Oil Red O stain
-
Surgical tools for tissue harvesting
Procedure:
-
Animal Model and Diet:
-
Use male ApoE-/- mice (e.g., 5-8 weeks old).
-
Feed the mice a high-fat/Western-type diet to induce atherosclerosis.
-
-
Treatment Regimen (Two possible approaches):
-
Early Intervention: Start the treatment with this compound (e.g., via oral gavage) at the same time as the high-fat diet.
-
Late Intervention (Regression Study): Allow atherosclerotic plaques to develop for a period (e.g., 8 weeks) on the high-fat diet before starting the treatment with this compound.
-
-
Dosing:
-
Administer this compound or vehicle control daily for a specified period (e.g., 8-16 weeks).
-
-
Atherosclerotic Plaque Analysis:
-
At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by a fixative.
-
Dissect the entire aorta and perform en face analysis by staining with Sudan IV or Oil Red O.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O to measure lesion size and composition.
-
Visualization of Pathways and Workflows
References
- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring a-FABP-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of a-FABP-IN-1, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP/FABP4). a-FABP is a critical regulator of lipid metabolism and inflammatory pathways, making it a promising therapeutic target for metabolic diseases and inflammatory disorders. This compound has been shown to have a high binding affinity for a-FABP and to inhibit the production of pro-inflammatory cytokines.[1][2][3]
Introduction to this compound
This compound (also referred to as Compound 5g in initial studies) is a potent and selective inhibitor of human a-FABP, with a reported inhibitory constant (Ki) of less than 1.0 nM.[1][2][3] Its mechanism of action involves binding to the hydrophobic pocket of a-FABP, thereby blocking the binding of endogenous fatty acids and regulating downstream signaling pathways.[1] The inhibition of a-FABP has been demonstrated to effectively block inflammatory responses, highlighting its therapeutic potential.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors.
| Compound | Target | Assay Type | Ki | IC50 | Selectivity | Reference |
| This compound (Compound 5g) | Human a-FABP (FABP4) | Fluorescence Displacement | < 1.0 nM | - | >50,000-fold vs. h-FABP (FABP3) | [1] |
| BMS309403 | a-FABP (FABP4) | Not Specified | < 2 nM | - | >1,000-fold vs. FABP3 | [4] |
| HTS01037 | a-FABP (FABP4) | Ligand Displacement | 0.67 µM | - | Not Specified | [5] |
| FABP4/5-IN-4 | FABP4 / FABP5 | Not Specified | - | 3.78 µM / 5.72 µM | Not Specified | |
| FABP1-IN-1 | FABP1 | Not Specified | - | 4.46 µM | >15 µM vs. FABP4 |
Signaling Pathway of a-FABP in Macrophages
a-FABP plays a significant role in modulating inflammatory responses in macrophages. Upon stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, a signaling cascade is initiated that leads to the production of pro-inflammatory cytokines. a-FABP is involved in a positive feedback loop with the JNK/c-Jun signaling pathway, which amplifies the inflammatory response.[6][7]
Experimental Protocols
Here we provide detailed protocols for three key assays to measure the activity of this compound.
Fluorescence Displacement Assay to Determine Binding Affinity (Ki)
This assay measures the ability of a test compound (this compound) to displace a fluorescent probe from the a-FABP binding pocket. The decrease in fluorescence is proportional to the binding affinity of the test compound. Commercial kits are available for this type of assay.[8]
Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available detection reagent)[8][9]
-
This compound
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[9]
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare a stock solution of recombinant human a-FABP in assay buffer.
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the assay buffer, recombinant a-FABP, and the fluorescent probe to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe (e.g., for some reagents, ex: 370 nm, em: 475 nm).[8]
-
Calculate the percentage of probe displacement for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of displacement against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe.
Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of a-FABP upon binding to an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[2][10]
Materials:
-
Recombinant human a-FABP (FABP4)
-
SYPRO Orange dye (or similar fluorescent dye that binds to unfolded proteins)[10][11]
-
This compound
-
Assay buffer (e.g., PBS or Tris-HCl)
-
Real-time PCR instrument capable of performing a melt curve analysis
Protocol:
-
Prepare a stock solution of recombinant human a-FABP in the assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of SYPRO Orange dye by diluting the stock solution in assay buffer.
-
In PCR tubes or a 96-well PCR plate, mix the recombinant a-FABP, SYPRO Orange dye, and either this compound or vehicle control.
-
Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
Place the samples in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.5°C/min) and continuous fluorescence reading.
-
Analyze the data to determine the Tm for each sample. The Tm is the temperature at which the fluorescence signal is at its midpoint in the transition phase.
-
A positive shift in Tm in the presence of this compound compared to the vehicle control indicates binding and stabilization of the protein.
Cell-Based Assay for Inhibition of Pro-inflammatory Cytokine Production
This assay measures the ability of this compound to inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for an appropriate time (e.g., 6-24 hours) to induce cytokine production.[6]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[4][12]
-
Determine the IC50 value of this compound for the inhibition of cytokine production by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound activity.
References
- 1. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Fatty Acid-Binding Protein 4 is Essential for the Inflammatory and Metabolic Response of Microglia to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-FABP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-FABP-IN-1 is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4), with a Ki value of less than 1.0 nM.[1][2] As a member of the fatty acid-binding protein family, a-FABP plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[3] Inhibition of a-FABP is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis, as well as inflammatory conditions.[4] this compound has been shown to inhibit the production of pro-inflammatory cytokines.[1][2]
These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of this compound.
Physicochemical and Inhibitory Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₃ClN₂O₃S | [1] |
| Molecular Weight | 515.02 g/mol | [1] |
| Inhibitory Potency (Ki) | < 1.0 nM for human a-FABP/FABP4 | [1][2] |
Laboratory Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Shipping and Initial Receipt
This compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to centrifuge the vial to ensure the powdered compound is collected at the bottom before opening.
Storage of Solid Compound
For long-term storage, the lyophilized powder should be stored at -20°C for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[5] It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene or glass vials
-
Precision balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.15 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution with 5.15 mg of compound, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Storage of Stock Solutions
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]
Summary of Storage Conditions:
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Up to 3 years | [5] |
| 4°C | Up to 2 years | [5] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [5] |
| -20°C | Up to 1 month | [5] |
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
In Vitro a-FABP Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescent probe from the a-FABP binding pocket.
Workflow for Fluorescence Polarization Assay:
Caption: Workflow for a-FABP inhibition assay using fluorescence polarization.
Protocol:
-
Materials:
-
Recombinant human a-FABP/FABP4 protein
-
Fluorescent probe (e.g., a fluorescently labeled fatty acid analog)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5, 1 mM DTT)
-
Black, non-binding 384-well microplate
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In each well of the microplate, add the assay components in the following order:
-
Assay buffer
-
a-FABP protein (final concentration in the low micromolar range, to be optimized)
-
Fluorescent probe (final concentration in the nanomolar range, to be optimized)
-
This compound dilution or vehicle control (DMSO)
-
-
Include control wells:
-
No inhibitor control: Contains all components except the inhibitor (maximum polarization).
-
No protein control: Contains all components except the a-FABP protein (minimum polarization).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Inhibition of Lipolysis in 3T3-L1 Adipocytes
This cell-based assay assesses the effect of this compound on hormone-stimulated lipolysis by measuring glycerol release.
Workflow for 3T3-L1 Lipolysis Assay:
Caption: Workflow for assessing this compound's effect on lipolysis in 3T3-L1 adipocytes.
Protocol:
-
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
This compound
-
Isoproterenol (lipolysis-stimulating agent)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)
-
Glycerol assay kit
-
Protein assay kit (e.g., BCA)
-
-
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated adipocytes with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in assay buffer for 1-2 hours at 37°C.
-
Stimulate lipolysis by adding isoproterenol (e.g., 100 nM final concentration) to the wells and incubate for 1-3 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the glycerol concentration in the collected media using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein content in each well using a protein assay kit.
-
Normalize the glycerol release to the total protein content and calculate the percentage inhibition of lipolysis by this compound.
-
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the anti-inflammatory effect of this compound by measuring the reduction of LPS-stimulated cytokine release in macrophage cells.
Workflow for Cytokine Release Assay:
Caption: Workflow for measuring the inhibition of cytokine production by this compound.
Protocol:
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Seed the macrophage cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound.
-
a-FABP Signaling Pathways
a-FABP is involved in multiple signaling pathways related to inflammation and metabolism. This compound can be used to probe these pathways.
a-FABP in Pro-inflammatory Signaling
a-FABP can potentiate inflammatory responses in macrophages through a positive feedback loop with the JNK signaling pathway and by influencing the NF-κB pathway.[3][6]
a-FABP and JNK/AP-1 Signaling Pathway:
Caption: a-FABP forms a positive feedback loop with the JNK/AP-1 pathway in macrophages.
a-FABP and NF-κB Signaling Pathway:
Caption: a-FABP can activate the NF-κB signaling pathway to promote inflammation.
a-FABP in Lipolysis
In adipocytes, a-FABP interacts with hormone-sensitive lipase (HSL) to facilitate the breakdown of triglycerides (lipolysis).[7]
a-FABP and HSL Signaling in Lipolysis:
Caption: The role of a-FABP in hormone-stimulated lipolysis in adipocytes.
Safety Precautions
This compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-FABP-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4 or aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a significant role in lipid metabolism, insulin sensitivity, and inflammatory pathways.[2][3] Dysregulation of a-FABP is associated with a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[3] a-FABP-IN-1 is a representative small molecule inhibitor designed to competitively bind to the fatty acid-binding pocket of a-FABP, thereby modulating its activity. This document provides detailed protocols and application notes for the in vivo use of this compound, with a focus on the well-characterized inhibitor BMS309403 as a proxy.
Mechanism of Action
This compound functions by competitively inhibiting the binding of endogenous fatty acids to a-FABP.[4] This inhibition disrupts the intracellular trafficking of lipids and modulates downstream signaling pathways. Key mechanisms affected include:
-
Lipid Metabolism: By sequestering fatty acids, a-FABP influences lipolysis and lipid storage. Inhibition of a-FABP can lead to reduced lipolysis in adipocytes.
-
Inflammatory Response: a-FABP is a key mediator of inflammation in macrophages.[5] Its inhibition has been shown to decrease the production of pro-inflammatory cytokines such as MCP-1, IL-6, and TNFα.[6]
-
Insulin Signaling: a-FABP has been implicated in the development of insulin resistance.[7] Its inhibition can improve insulin sensitivity in certain preclinical models.[6]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and reported in vivo effects of the representative a-FABP inhibitor, BMS309403.
Table 1: In Vitro Inhibitory Activity of BMS309403
| Target | Ki (Inhibitory Constant) | Reference |
| FABP4 (a-FABP) | <2 nM | [1][4][8] |
| FABP3 (H-FABP) | 250 nM | [1][4][8] |
| FABP5 (E-FABP) | 350 nM | [1][4][8] |
Table 2: Summary of In Vivo Effects of BMS309403 in Mouse Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | 30 mg/kg/day (oral) | 8 weeks | Reduced plasma triglycerides and free fatty acids. No significant change in insulin or glucose tolerance. | [1][9] |
| ApoE-/- Mice | 15 mg/kg/day (oral) | 6 weeks | Improved endothelial function, increased phosphorylated eNOS. | [4] |
| ApoE-/- Mice on Western Diet | Not specified | 8 weeks (late intervention) | Marked reduction in atherosclerotic lesion area. | [8] |
| ob/ob Mice | Not specified | 6 weeks | No significant difference in body weight. | [8] |
| High-Fat Diet (HFD)-fed Mice | Not specified | Not specified | Reduced lipid-induced endoplasmic reticulum stress and inflammation in skeletal muscle. | [7] |
| LPS-induced Acute Liver Injury Mice | Not specified | Not specified | Alleviated liver injury. | [5] |
| High Fat High Cholesterol (HFHC) Diet-induced NAFLD Mice | Not specified | Not specified | Ameliorated hepatic steatosis and macrophage infiltration. | [5] |
Signaling Pathways
a-FABP modulates several key signaling pathways involved in inflammation and metabolism. Inhibition of a-FABP with this compound can be expected to impact these pathways.
Caption: a-FABP signaling pathways in inflammation and lipolysis.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.
Caption: Experimental workflow for DIO mouse model study.
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound (e.g., BMS309403)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin
-
Anesthetics
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue collection supplies (e.g., cryovials, formalin)
Procedure:
-
Acclimatization and Diet Induction:
-
Acclimatize C57BL/6J mice for one week on a standard chow diet.
-
Switch mice to a high-fat diet for 6 weeks to induce obesity and insulin resistance.
-
-
Group Assignment and Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 30 mg/kg)
-
-
Administer the assigned treatment daily via oral gavage for 8 weeks.
-
-
In-Life Monitoring:
-
Monitor body weight and food intake weekly.
-
Observe animals for any signs of toxicity.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): At week 7 of treatment, fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): At week 8 of treatment, fast mice for 4 hours, then administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures:
-
At the end of the 8-week treatment period, fast mice for 6 hours.
-
Anesthetize mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Perfuse tissues with saline and collect adipose tissue, liver, and skeletal muscle. Snap-freeze a portion in liquid nitrogen for molecular analysis and fix a portion in 10% neutral buffered formalin for histology.
-
-
Sample Analysis:
-
Centrifuge blood to separate plasma. Analyze plasma for triglycerides, free fatty acids, glucose, insulin, and inflammatory cytokines (e.g., MCP-1, TNFα).
-
Perform histological analysis (e.g., H&E staining) on fixed tissues.
-
Extract RNA from frozen tissues to analyze gene expression of relevant markers by qRT-PCR.
-
Protocol 2: Evaluation of this compound in an Atherosclerosis Mouse Model (ApoE-/-)
This protocol is designed to assess the anti-atherosclerotic effects of this compound.
Caption: Experimental workflow for atherosclerosis mouse model study.
Materials:
-
ApoE-/- mice (male, 8 weeks old)
-
Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
This compound (e.g., BMS309403)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthetics
-
Blood collection tubes
-
Perfusion solutions (saline, formalin)
-
Oil Red O stain
Procedure:
-
Acclimatization and Diet Induction:
-
Acclimatize ApoE-/- mice for one week on a standard chow diet.
-
Switch mice to a Western-type diet for 4 weeks to initiate atherosclerotic lesion development.
-
-
Group Assignment and Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 15 mg/kg)
-
-
Administer the assigned treatment daily via oral gavage for 8 weeks.
-
-
Terminal Procedures:
-
At the end of the treatment period, anesthetize mice and collect blood.
-
Perfuse the vascular system with saline followed by 10% neutral buffered formalin.
-
Dissect the entire aorta.
-
-
Sample Analysis:
-
Analyze plasma for lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Quantify the lesion area using image analysis software and express it as a percentage of the total aortic surface area.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, treatment durations, and specific endpoints based on their experimental objectives and institutional guidelines for animal care and use.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of adipocyte fatty acid binding protein alleviates both acute liver injury and non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a-FABP-IN-1: A Tool for Studying Lipid Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a crucial intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1] It plays a significant role in fatty acid uptake, transport, and signaling, thereby influencing lipid metabolism and inflammatory pathways.[2][3] Dysregulation of a-FABP is associated with various metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling target for therapeutic intervention.[4][5]
a-FABP-IN-1 is a potent and selective small-molecule inhibitor of human a-FABP, with a binding affinity (Ki) of less than 1.0 nM. By competitively binding to the fatty acid-binding pocket of a-FABP, this compound effectively blocks the chaperoning function of the protein, thereby inhibiting downstream cellular processes. These application notes provide detailed protocols for utilizing this compound as a research tool to investigate lipid trafficking and its associated signaling pathways.
Mechanism of Action
a-FABP facilitates the transport of long-chain fatty acids from the cell membrane to intracellular compartments for storage in lipid droplets, oxidation in mitochondria, or for use in signaling pathways.[2] this compound competitively inhibits the binding of fatty acids to a-FABP, thereby disrupting these processes. This leads to a reduction in intracellular lipid accumulation and can modulate the expression of genes involved in lipid metabolism and inflammation.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data for a-FABP inhibitors. As specific data for this compound is limited in publicly available literature, data for the well-characterized and structurally related a-FABP inhibitor, BMS309403, is included as a reference.
Table 1: Inhibitor Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. FABP3 | Selectivity vs. FABP5 | Reference |
| This compound | a-FABP (FABP4) | < 1.0 | Not Reported | Not Reported | MedChemExpress |
| BMS309403 | a-FABP (FABP4) | < 2 | > 100-fold | > 100-fold | [1][7][8] |
| BMS309403 | FABP3 | 250 | - | - | [1][7][8] |
| BMS309403 | FABP5 | 350 | - | - | [1][7][8] |
Table 2: In Vitro Efficacy of a-FABP Inhibition
| Assay | Cell Line | Inhibitor | Concentration | Effect | Reference |
| Lipid Accumulation | Human Trophoblasts | BMS309403 | 50 µM | Loss of detectable lipid droplet formation | [3] |
| Lipid Accumulation | THP-1 Macrophages | aP2 inhibitor | 25 µM | 44% reduction in cholesterol ester accumulation | [9] |
| Lipolysis (Isoproterenol-stimulated) | Human Primary Adipocytes | BMS309403 | > 25 µM (IC50) | Inhibition of lipolysis | [10] |
| MCP-1 Release (LPS-stimulated) | THP-1 Macrophages | BMS309403 | ≥ 10 µM | Reduction in MCP-1 release | [10] |
| Cholesterol Efflux | THP-1 Macrophages | aP2 inhibitor | 25 µM | Significant increase in ApoA1-mediated efflux | [9] |
Table 3: Effect of a-FABP Inhibition on Gene Expression
| Gene | Cell Line | Inhibitor | Concentration | Fold Change | Reference |
| PPARγ (protein) | 3T3-L1 Adipocytes | BMS309403 | Not Specified | 3.9 ± 0.2–fold increase | [11] |
| LPL | 3T3-L1 Adipocytes | BMS309403 | Not Specified | Increased expression | [11] |
| Adiponectin | 3T3-L1 Adipocytes | BMS309403 | Not Specified | Increased expression | [11] |
Experimental Protocols
Fatty Acid Uptake Assay
This protocol describes how to measure the effect of this compound on the uptake of fatty acids in adipocytes or macrophages.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or macrophages (e.g., RAW264.7)
-
This compound (and vehicle control, e.g., DMSO)
-
Fluorescently labeled fatty acid (e.g., BODIPY-C12) or radiolabeled fatty acid (e.g., [³H]oleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorometer or scintillation counter
Protocol:
-
Seed and differentiate cells in a 24-well plate to confluence.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours in serum-free medium.
-
Prepare the fatty acid uptake solution by complexing the labeled fatty acid with fatty acid-free BSA in culture medium.
-
Remove the pre-treatment medium and add the fatty acid uptake solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells in cell lysis buffer.
-
Measure the fluorescence or radioactivity in the cell lysate using a fluorometer or scintillation counter.
-
Normalize the uptake to the total protein concentration of the cell lysate.
Lipid Droplet Accumulation Assay
This protocol details the visualization and quantification of intracellular lipid droplets following treatment with this compound.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound (and vehicle control)
-
Oleic acid or other long-chain fatty acids
-
Nile Red or BODIPY 493/503 staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software
Protocol:
-
Differentiate adipocytes in a glass-bottom 24-well plate.
-
Treat the differentiated adipocytes with oleic acid to induce lipid droplet formation, in the presence of various concentrations of this compound or vehicle for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and stain with Nile Red or BODIPY 493/503 solution for 10-15 minutes.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and add fresh PBS for imaging.
-
Capture images using a fluorescence microscope.
-
Quantify the lipid droplet area and number per cell using image analysis software (e.g., ImageJ or CellProfiler).
Cytokine Production Assay
This protocol is for measuring the inhibitory effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
This compound (and vehicle control)
-
Lipopolysaccharide (LPS)
-
Culture medium
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a dose range of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 value for this compound.
Gene Expression Analysis
This protocol describes how to analyze changes in the expression of genes related to lipid metabolism in response to this compound treatment.
Materials:
-
Differentiated adipocytes or macrophages
-
This compound (and vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., PPARγ, LPL, CD36, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway
Diagram Caption: a-FABP binds to fatty acids and transports them to various cellular locations for storage or metabolism. It can also translocate to the nucleus to activate PPARγ and regulate gene expression. Additionally, a-FABP is involved in inflammatory signaling through the JNK pathway. This compound inhibits these functions by blocking the binding of fatty acids to a-FABP.
Conclusion
This compound is a valuable pharmacological tool for elucidating the multifaceted roles of a-FABP in lipid trafficking, metabolism, and inflammation. The protocols provided herein offer a framework for investigating the cellular effects of a-FABP inhibition. Further research with this compound will contribute to a deeper understanding of a-FABP biology and its potential as a therapeutic target for metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Binding Protein 4 Regulates Intracellular Lipid Accumulation in Human Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the lipoprotein lipase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Application of a-FABP-IN-1 in Metabolic Syndrome Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid storage, and inflammatory signaling pathways.[3][4] Elevated circulating levels of a-FABP are strongly associated with obesity, insulin resistance, dyslipidemia, and type 2 diabetes, making it a compelling therapeutic target for metabolic syndrome.[2][5] a-FABP-IN-1 is a potent and selective inhibitor of human a-FABP, offering a potential pharmacological tool to investigate the therapeutic benefits of a-FABP inhibition in models of metabolic disease.
These application notes provide a comprehensive overview of the use of this compound in metabolic syndrome models, including its mechanism of action, expected therapeutic effects, and detailed protocols for in vivo studies.
Mechanism of Action
a-FABP modulates metabolic and inflammatory pathways through several mechanisms:
-
Intracellular Fatty Acid Trafficking: a-FABP binds to long-chain fatty acids, facilitating their transport to various cellular compartments for storage or metabolism.[3]
-
Modulation of Lipolysis: a-FABP interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides, thereby influencing the release of fatty acids from adipocytes.[3]
-
Inflammatory Signaling: In macrophages, a-FABP is involved in inflammatory responses by regulating signaling pathways such as JNK and NF-κB.[1] a-FABP deficiency in macrophages leads to a reduction in pro-inflammatory cytokine production.[1][6]
By inhibiting a-FABP, this compound is expected to reduce the intracellular availability of fatty acids for pro-inflammatory signaling and modulate lipid metabolism, thereby ameliorating the key components of metabolic syndrome.
Data Presentation
Table 1: Representative Effects of a-FABP Inhibition in Diet-Induced Obesity (DIO) Mouse Models
| Parameter | Model | Treatment/Condition | Duration | Key Findings | Reference |
| Body Weight | C57BL/6J Mice | aP2-mal1 KO + High-Fat Diet | 15 weeks | Significant protection from diet-induced obesity | [7] |
| Fat Mass | C57BL/6J Mice | aP2-mal1 KO + High-Fat Diet | 15 weeks | Significantly reduced fat mass compared to wild-type on high-fat diet | [7] |
| Plasma Glucose | DIO Mice | BMS309403 (30 mg/kg/day) | 8 weeks | No significant change in fasting glucose | |
| Plasma Insulin | DIO Mice | BMS309403 (30 mg/kg/day) | 8 weeks | No significant change in fasting insulin | |
| Plasma Triglycerides | DIO Mice | BMS309403 (30 mg/kg/day) | 8 weeks | Significantly reduced plasma triglycerides | |
| Plasma Free Fatty Acids | DIO Mice | BMS309403 (30 mg/kg/day) | 8 weeks | Significantly reduced plasma free fatty acids | |
| Glucose Tolerance | DIO Mice | BMS309403 (30 mg/kg/day) | 8 weeks | No significant improvement in glucose tolerance | |
| Insulin Sensitivity | C57BL/6J Mice | aP2-mal1 KO + High-Fat Diet | 15 weeks | Markedly enhanced insulin sensitivity | [7] |
| Liver Weight | C57BL/6J Mice | aP2-mal1 KO + High-Fat Diet | 15 weeks | Protection from diet-induced fatty liver disease | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a diet-induced obesity (DIO) mouse model of metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and metabolic dysfunction in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: control diet and HFD.
-
House mice individually or in small groups and provide the respective diets for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD should exhibit significantly increased body weight, fat mass, and signs of insulin resistance compared to the control group.
In Vivo Administration of this compound
Objective: To administer this compound to DIO mice to assess its therapeutic effects.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
DIO mice
Protocol: Note: The optimal dose and formulation for this compound should be determined empirically through pharmacokinetic and dose-ranging studies. The following is a general guideline.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. A common starting dose for a small molecule inhibitor in mice is in the range of 10-50 mg/kg body weight.
-
Divide the DIO mice into at least two groups: Vehicle control and this compound treatment.
-
Administer the assigned treatment daily via oral gavage for a period of 4-8 weeks.
-
Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism and the ability of mice to clear a glucose load.
Materials:
-
Glucose solution (2 g/kg body weight in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Fast mice for 6 hours prior to the test, with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage and measure blood glucose at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group to assess glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity by measuring the response to an exogenous insulin challenge.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
Protocol:
-
Fast mice for 4-6 hours prior to the test, with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Administer the insulin solution via IP injection.
-
Collect blood samples at 15, 30, 60, and 90 minutes post-injection and measure blood glucose at each time point.
-
Plot the percentage of initial blood glucose over time to assess insulin sensitivity.
Plasma Lipid Analysis
Objective: To measure the levels of key lipids in the blood.
Materials:
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, and free fatty acids
Protocol:
-
At the end of the treatment period, collect blood from fasted mice via cardiac puncture or retro-orbital bleeding into anticoagulant-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Use commercial enzymatic assay kits to determine the concentrations of triglycerides, total cholesterol, and free fatty acids in the plasma according to the manufacturer's instructions.
Mandatory Visualizations
Caption: a-FABP Signaling Pathway in Metabolic Syndrome.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Logical Relationship of a-FABP Inhibition.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fatty acid binding proteins in metabolic syndrome and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Serum Adipocyte Fatty Acid Binding Protein Is Associated with Metabolic Syndrome in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte/macrophage fatty acid–binding proteins contribute to metabolic deterioration through actions in both macrophages and adipocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a-FABP-IN-1 Research
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the adipocyte fatty acid-binding protein (a-FABP, also known as FABP4) and its inhibition by a-FABP-IN-1. The focus is on the well-characterized inhibitor BMS309403, a potent and selective inhibitor of a-FABP.[1][2]
Introduction
Adipocyte fatty acid-binding protein (a-FABP) is a cytosolic protein predominantly expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling.[2] It functions as a lipid chaperone, transporting fatty acids and other lipophilic molecules within the cell.[2] Elevated levels of a-FABP are associated with metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[2][3] this compound represents a class of small molecule inhibitors designed to bind to the fatty acid-binding pocket of a-FABP, thereby modulating its activity.[1] BMS309403 is a prominent example of such an inhibitor.[1][2]
Mechanism of Action
This compound, exemplified by BMS309403, competitively inhibits the binding of endogenous fatty acids to a-FABP.[1][4] This inhibition disrupts the downstream signaling pathways regulated by a-FABP. Key pathways affected include the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) and the nuclear factor-kappa B (NF-κB) signaling cascades, both of which are central to the inflammatory response in macrophages.[5][6] By blocking a-FABP, these inhibitors can attenuate the production of pro-inflammatory cytokines and reduce cellular stress.[7][8]
Data Presentation
Inhibitor Specificity and Potency
The following table summarizes the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of the a-FABP inhibitor BMS309403.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Cell Line | Assay | Reference |
| BMS309403 | a-FABP (FABP4) | <2 | - | - | Fluorescent 1,8-anilino-8-naphthalene sulphonate (ANS) binding displacement assay | [4] |
| BMS309403 | FABP3 | 250 | - | - | Fluorescent 1,8-anilino-8-naphthalene sulphonate (ANS) binding displacement assay | [4] |
| BMS309403 | FABP5 | 350 | - | - | Fluorescent 1,8-anilino-8-naphthalene sulphonate (ANS) binding displacement assay | [4] |
| BMS309403 | a-FABP (FABP4) | - | >25 | Human primary adipocytes | Isoproterenol-stimulated lipolysis | [3] |
| Compound 2 (another FABP4/5 inhibitor) | a-FABP (FABP4) | - | 22 | Human primary adipocytes | Isoproterenol-stimulated lipolysis | [3] |
In Vitro Effects on Inflammatory Markers
This table summarizes the effect of BMS309403 on the production of the pro-inflammatory chemokine MCP-1 in macrophage cell lines.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Reduction in MCP-1 | Reference |
| THP-1 (human monocytic leukemia) | BMS309403 | 1 | 24 | ~20% | [4] |
| THP-1 (human monocytic leukemia) | BMS309403 | 5 | 24 | ~40% | [4] |
| THP-1 (human monocytic leukemia) | BMS309403 | 10 | 24 | ~50% | [4] |
| THP-1 (human monocytic leukemia) | BMS309403 | 25 | 24 | ~60% | [4] |
| aP2+/+ (mouse macrophage) | BMS309403 | 1 | 24 | ~15% | [4] |
| aP2+/+ (mouse macrophage) | BMS309403 | 5 | 24 | ~30% | [4] |
| aP2+/+ (mouse macrophage) | BMS309403 | 10 | 24 | ~45% | [4] |
| aP2+/+ (mouse macrophage) | BMS309403 | 25 | 24 | ~55% | [4] |
| aP2-/- (mouse macrophage) | BMS309403 | 1-25 | 24 | No significant reduction | [4] |
Signaling Pathways and Experimental Workflows
a-FABP-Mediated Inflammatory Signaling
a-FABP is implicated in a positive feedback loop with the JNK/AP-1 signaling pathway in macrophages, amplifying the inflammatory response to stimuli like lipopolysaccharide (LPS). It also plays a role in the activation of the NF-κB pathway.
Caption: this compound inhibits a-FABP, disrupting the JNK/AP-1 positive feedback loop and NF-κB signaling.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: Workflow for in vitro analysis of this compound effects on macrophage inflammation.
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Phosphorylation
This protocol is for determining the effect of this compound on LPS-induced JNK phosphorylation in RAW 264.7 macrophages.[5]
Materials:
-
RAW 264.7 cells
-
This compound (BMS309403)
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 60 µg) per lane on an SDS-PAGE gel.[5]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band densities and normalize phospho-JNK to total JNK and a loading control like GAPDH.
-
Protocol 2: Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the effect of this compound on the mRNA expression of a-FABP and pro-inflammatory cytokines in macrophages.[5]
Materials:
-
Treated cells (from Protocol 1, with longer LPS stimulation, e.g., 24 hours)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan real-time PCR master mix
-
Gene-specific primers for a-FABP, MCP-1, TNFα, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing cDNA template, primers, and master mix.
-
Perform the PCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a dissociation curve analysis step when using SYBR Green to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the control group.
-
Protocol 3: Luciferase Reporter Assay for AP-1 Transcriptional Activity
This protocol is to assess the effect of this compound on AP-1 transcriptional activity using a luciferase reporter construct.[5]
Materials:
-
RAW 264.7 cells
-
AP-1 luciferase reporter vector
-
Transfection reagent
-
This compound (BMS309403)
-
LPS
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed RAW 264.7 cells in a multi-well plate.
-
Transfect the cells with the AP-1 luciferase reporter vector using a suitable transfection reagent. A co-transfection with a Renilla luciferase vector can be performed for normalization of transfection efficiency.
-
-
Treatment:
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the protein concentration of the cell lysate.
-
Compare the luciferase activity between different treatment groups.
-
Protocol 4: In Vivo Animal Study
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound (BMS309403)
-
Vehicle control
-
Equipment for oral gavage, blood collection, and tissue harvesting
Procedure:
-
Animal Model Induction:
-
Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
-
Treatment:
-
Administer this compound (e.g., 15 mg/kg/day BMS309403) or vehicle control via oral gavage for a defined duration (e.g., 6 weeks).[9]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and inflammatory cytokines.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and harvest tissues such as adipose tissue, liver, and skeletal muscle.
-
Analyze gene and protein expression of relevant markers in these tissues using qRT-PCR and Western blotting.
-
Perform histological analysis to assess tissue morphology and inflammation.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Targeting Fatty Acid Binding Protein (FABP) Anandamide Transporters – A Novel Strategy for Development of Anti-Inflammatory and Anti-Nociceptive Drugs | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing a-FABP-IN-1 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adipocyte fatty acid-binding protein (a-FABP, also known as FABP4 or aP2) is a key intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in regulating lipid metabolism, intracellular signaling, and inflammatory pathways.[1][3][4] Dysregulation of a-FABP is associated with various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[2][5] a-FABP-IN-1 is a selective inhibitor of a-FABP. Assessing the direct binding and cellular engagement of this compound with its target is critical for understanding its mechanism of action and for the development of effective therapeutics.
These application notes provide detailed protocols for several key biophysical and cellular methods to assess the target engagement of this compound. The described techniques include Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
a-FABP Signaling Pathways
a-FABP is involved in multiple signaling pathways, primarily related to lipid metabolism and inflammation. Understanding these pathways is crucial for contextualizing the effects of this compound inhibition.
Caption: a-FABP signaling in lipolysis, inflammation, and nuclear receptor activation.
Methods for Assessing Target Engagement
A multi-faceted approach employing both cellular and biophysical assays is recommended for a comprehensive assessment of this compound target engagement.
| Method | Principle | Key Readouts | Throughput | Notes |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in a cellular environment.[6][7] | Thermal shift (ΔTm), Target engagement in cells. | Low to Medium | Provides evidence of target binding in a physiological context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein.[8][9] | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Low | Provides a complete thermodynamic profile of the interaction. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[10][11] | Binding affinity (Kd), Association rate (ka), Dissociation rate (kd). | Medium | Allows for real-time kinetic analysis of binding. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the engagement of this compound with a-FABP within a cellular context by measuring changes in the protein's thermal stability.[7]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cells expressing a-FABP (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator, or materials for freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against a-FABP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble a-FABP at each temperature by Western blotting.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble a-FABP against the temperature for both the treated and control groups.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction between this compound and purified a-FABP.[8][12]
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Troubleshooting & Optimization
a-FABP-IN-1 solubility issues and solutions
Welcome to the technical support center for a-FABP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4.[1] It exhibits a high affinity for a-FABP with a Ki value below 1.0 nM.[1] The primary mechanism of action involves binding to a-FABP, thereby preventing it from transporting fatty acids and other lipid signaling molecules. This inhibition has been shown to suppress the production of pro-inflammatory cytokines.[1]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily utilized in research related to metabolic diseases and inflammation. Adipocyte FABP is a key mediator of inflammation and is implicated in various conditions, making its inhibitors valuable research tools.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of this compound. For in vivo applications, co-solvents may be necessary to prepare a tolerable formulation.
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous solutions, which can lead to precipitation in cell culture media.
Problem 1: this compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause 1: The final concentration of DMSO in the medium is too low to maintain solubility.
-
Solution: While it is crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount is necessary to keep hydrophobic compounds like this compound in solution. Ensure your serial dilutions from the DMSO stock are planned to result in a final DMSO concentration that is both non-toxic and sufficient for solubility. It may be necessary to perform a dose-response curve for DMSO toxicity on your specific cell line.
-
-
Possible Cause 2: The compound is directly added to the aqueous medium from a high-concentration stock.
-
Solution: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium. Instead, perform serial dilutions. A common technique is to first dilute the stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture volume.
-
-
Possible Cause 3: Interaction with components in the serum or medium.
-
Solution: Some components of fetal bovine serum (FBS) or the cell culture medium itself can cause hydrophobic compounds to precipitate. Try preparing your final working concentration of this compound in serum-free medium first, and then add it to your cells, followed by the addition of serum if required for your experimental design.
-
Problem 2: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Possible Cause: The compound is not fully dissolved in the initial stock solution.
-
Solution: Ensure your stock solution is fully dissolved before making further dilutions. Gentle warming (to no more than 37°C) and vortexing can aid in dissolving the compound in DMSO. Visually inspect the solution to ensure there are no visible particulates.
-
-
Possible Cause: The working solution is not prepared fresh.
-
Solution: It is highly recommended to prepare fresh working solutions of this compound from your frozen stock for each experiment. Over time, even at 4°C, the compound may begin to precipitate out of the diluted aqueous solution.
-
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Gentle warming and vortexing may be required for complete dissolution. |
| Ethanol | Limited | Not a primary recommended solvent for stock solutions. |
| PBS (pH 7.2) | Very Low | This compound is practically insoluble in aqueous buffers alone. |
| Cell Culture Media | Low | Solubility is dependent on the final DMSO concentration and media components. |
Note: The solubility of a similar compound, FABP5-IN-1, is reported to be 125 mg/mL in DMSO.[4] This suggests that this compound is likely to have good solubility in DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.
-
-
Working Solution Preparation (for a final concentration of 10 µM in a 1 mL cell culture well):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of serum-free cell culture medium. This creates a 100 µM solution. Mix gently by pipetting.
-
Add 100 µL of the 100 µM intermediate dilution to the 900 µL of cell culture medium already in the well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Protocol 2: Western Blot Analysis of NF-κB p65 Phosphorylation in Macrophages Treated with this compound
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.
-
Cell Culture and Treatment:
-
Plate THP-1-derived macrophages or another suitable macrophage cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO at the same final concentration). Pre-incubate for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 15-30 minutes to induce NF-κB activation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total NF-κB p65 or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
a-FABP Signaling Pathway and Inhibition by this compound
Caption: a-FABP enhances inflammatory signaling through the NF-κB pathway.
Troubleshooting Workflow for this compound Solubility Issues
References
Technical Support Center: Optimizing a-FABP-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. It exhibits a high affinity for a-FABP with an inhibition constant (Ki) below 1.0 nM.[1] a-FABP is an intracellular lipid chaperone that plays a crucial role in fatty acid trafficking and signaling. By binding to a-FABP, this compound competitively inhibits the binding of endogenous fatty acids and other lipophilic ligands. This inhibition modulates downstream signaling pathways involved in inflammation and metabolism. Specifically, a-FABP has been shown to be a key player in inflammatory responses in macrophages.[2] this compound has been shown to inhibit the production of pro-inflammatory cytokines.[1][3]
Q2: What are the key signaling pathways affected by a-FABP inhibition?
A2: a-FABP is involved in several signaling pathways, primarily related to inflammation and metabolic regulation. Key pathways include:
-
JNK/AP-1 Signaling: a-FABP forms a positive feedback loop with c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in macrophages, which amplifies inflammatory responses. Inhibition of a-FABP can attenuate the activation of this pathway.[2]
-
NF-κB Signaling: a-FABP can modulate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Inhibition of a-FABP has been shown to attenuate pro-inflammatory NF-κB signaling.
-
PPARγ Signaling: a-FABP can transport ligands to the nucleus to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.
Below is a diagram illustrating the a-FABP signaling pathway in macrophages.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, the formulation may require a combination of solvents like DMSO and corn oil. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the available literature, it is crucial to assess for potential cytotoxicity in your specific cell model. Other a-FABP inhibitors, such as BMS309403, have been reported to have potential off-target effects, including effects on cardiac function and glucose uptake through AMPK signaling, independent of FABPs.[4] Therefore, it is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your experiments.
Troubleshooting Guides
Problem 1: No or weak inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The concentration of this compound may be too low. Given its high potency (Ki < 1.0 nM), a concentration range of 10-1000 nM is a reasonable starting point for most cell-based assays. However, the optimal concentration is cell-type and assay-dependent. Perform a dose-response experiment to determine the IC50 value in your specific system. |
| Inhibitor Degradation | Improper storage or handling may have led to the degradation of this compound. Ensure the compound is stored as a stock solution at -20°C or -80°C and protected from light. Prepare fresh dilutions from the stock for each experiment. |
| Low a-FABP Expression | The target cells may not express a-FABP at a high enough level for the inhibitory effect to be significant. Verify a-FABP expression in your cell model using Western blot or qPCR. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the inhibitory effect. Optimize your assay conditions (e.g., incubation time, substrate concentration) to ensure a robust signal window. |
Problem 2: High cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration of this compound may be in the cytotoxic range for your specific cell type. Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), as higher concentrations can be toxic to some cell lines. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. |
| Off-target Effects | As with any small molecule inhibitor, off-target effects leading to cytotoxicity are possible. If cytotoxicity persists even at low nanomolar concentrations, consider using a structurally different a-FABP inhibitor as a control to confirm that the observed effect is due to a-FABP inhibition. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific cellular response (e.g., cytokine production).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting a-FABP-IN-1 in vivo instability
Welcome to the technical support center for a-FABP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vivo experiments with this compound, particularly concerning its stability.
Troubleshooting Guide: In Vivo Instability of this compound
Researchers using this compound, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP) with a Ki below 1.0 nM, may encounter challenges related to its in vivo stability.[1][2] This guide provides a structured approach to troubleshoot and address these issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound is showing a lack of efficacy or inconsistent results. Could this be due to compound instability?
A: Yes, a lack of efficacy or inconsistent results in vivo, especially when in vitro data is promising, can often be attributed to compound instability. However, "instability" can manifest in several ways, including poor solubility, rapid metabolism, or degradation in the formulation or biological environment. It is crucial to systematically investigate the potential causes.
Q2: What are the first steps I should take to investigate the potential instability of this compound?
A: A stepwise approach is recommended to pinpoint the source of the issue. Start by evaluating the formulation and then move on to assessing the compound's behavior in a biological matrix.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting in vivo instability issues with this compound.
Detailed Troubleshooting Steps
Step 1: Formulation and Solubility Assessment
Q3: How can I assess the stability of my this compound formulation?
A: Start with a visual inspection of your dosing solution. Look for any signs of precipitation, cloudiness, or phase separation. These are indicators of poor solubility and formulation instability. It is also good practice to prepare the formulation fresh before each experiment.
Q4: What should I do if I suspect my compound is not soluble in the chosen vehicle?
A: If you suspect poor solubility, it is essential to perform solubility testing. This involves preparing supersaturated solutions of this compound in your vehicle, allowing them to equilibrate, and then measuring the concentration of the dissolved compound.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Category | Examples | Purpose |
| Solubilizing Agents | DMSO, PEG300, PEG400, Ethanol | To dissolve the compound. |
| Surfactants | Tween® 80, Cremophor® EL | To increase solubility and prevent precipitation. |
| Buffering Agents | Phosphate-buffered saline (PBS) | To maintain a stable pH. |
| Oils | Corn oil, Sesame oil | For oral administration of lipophilic compounds. |
Note: The user must determine the optimal formulation for this compound through experimentation.
Step 2: In Vitro Stability Assays
Q5: My formulation appears stable, but I still see a lack of in vivo activity. What is the next step?
A: The compound may be unstable in a biological environment. In vitro stability assays using plasma and liver microsomes can provide insights into the metabolic stability of this compound.
Experimental Protocol: Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Incubate this compound at a known concentration (e.g., 1 µM) in plasma from the test species (e.g., mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point compared to the 0-minute time point to determine the half-life (T1/2).
Experimental Protocol: Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound by liver enzymes.
Methodology:
-
Incubate this compound with liver microsomes from the test species in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Terminate the reaction with a cold organic solvent.
-
Centrifuge to remove microsomal proteins.
-
Quantify the remaining parent compound in the supernatant by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
Table 2: Interpreting In Vitro Stability Data
| Stability Classification | Plasma Half-Life (T1/2) | Microsomal Half-Life (T1/2) | Implication for In Vivo Studies |
| High | > 120 min | > 60 min | Likely to have good in vivo stability. |
| Moderate | 60 - 120 min | 30 - 60 min | May require more frequent dosing or higher doses. |
| Low | < 60 min | < 30 min | High risk of rapid clearance in vivo. Formulation strategies to protect the compound may be needed. |
Step 3: Pharmacokinetic (PK) Studies
Q6: If in vitro stability is acceptable, what other factors could contribute to the lack of in vivo efficacy?
A: Poor absorption, rapid distribution to non-target tissues, or rapid excretion can also lead to low exposure at the target site. A pilot pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of this compound in an animal model.
Methodology:
-
Administer a single dose of this compound to a small group of animals (e.g., mice) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
Extract and quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration versus time and calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Implication of Poor Value |
| Cmax | Maximum plasma concentration | Low Cmax may indicate poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax | A long Tmax can indicate slow absorption. |
| T1/2 | Half-life | A short half-life indicates rapid elimination. |
| AUC | Area under the curve | A low AUC indicates low overall exposure. |
| Bioavailability (%F) | Fraction of the administered dose that reaches systemic circulation | Low oral bioavailability suggests poor absorption or high first-pass metabolism. |
a-FABP Signaling Pathway and the Role of this compound
Understanding the target pathway is crucial for interpreting experimental results. a-FABP plays a significant role in lipid metabolism and inflammatory signaling.
Caption: this compound inhibits the binding of fatty acids to a-FABP, thereby modulating downstream lipid metabolism and inflammatory pathways.
By following this structured troubleshooting guide, researchers can systematically investigate and address the potential causes of in vivo instability of this compound, leading to more robust and reproducible experimental outcomes.
References
overcoming off-target effects of a-FABP-IN-1
Welcome to the technical support center for a-FABP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges, including the management of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4).[1] Its primary mechanism of action is to bind to the fatty acid-binding pocket of a-FABP, thereby competitively inhibiting the binding of endogenous fatty acids and other lipophilic ligands.[2] By blocking the function of a-FABP, this compound can modulate lipid metabolism and inflammatory pathways.[2][3]
Q2: What are the known and potential off-target effects of this compound?
A2: While this compound is described as a selective inhibitor, comprehensive public data on its full selectivity profile is limited. However, based on studies of other a-FABP inhibitors like BMS309403, researchers should be aware of potential off-target effects. These may include:
-
Activation of AMP-activated protein kinase (AMPK) signaling: Some studies on BMS309403 have shown dose- and time-dependent stimulation of glucose uptake via activation of the AMPK signaling pathway, independent of FABP inhibition.[4]
-
Cardiac effects: In vitro studies of BMS309403 have indicated potential for acute cardiac depressant effects.[4] Another FABP isoform, FABP3 (H-FABP), is highly expressed in the heart, and its inhibition has been linked to cardiac hypertrophy in rodent models.[5] Given the structural similarity among FABP isoforms, cross-reactivity is a possibility that warrants caution.
It is crucial to perform appropriate controls to determine if an observed effect is due to the inhibition of a-FABP or an off-target activity.
Q3: How can I confirm that the observed effects in my experiment are due to on-target inhibition of a-FABP?
A3: To confirm on-target activity, consider the following experimental controls:
-
Use a structurally different a-FABP inhibitor: If a similar biological effect is observed with a different chemical scaffold that also targets a-FABP, it strengthens the evidence for an on-target mechanism.[6]
-
Perform a rescue experiment: In a cell line with genetic knockout or knockdown of FABP4, the effects of this compound should be significantly diminished or absent.
-
Conduct a dose-response analysis: A clear dose-dependent effect that correlates with the known Ki of this compound for a-FABP suggests on-target activity.[6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Off-target effect | 1. Validate with a secondary, structurally distinct a-FABP inhibitor. If the phenotype is recapitulated, it is more likely an on-target effect.[6] 2. Perform a dose-response curve. An effect that correlates with the Ki for a-FABP suggests on-target activity.[6] 3. Use a negative control compound with a similar chemical structure but no activity against a-FABP. 4. Test for AMPK activation. Perform a western blot for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC). |
| Cellular toxicity | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration. 2. Lower the inhibitor concentration to the minimal effective dose for on-target inhibition.[6] |
| Compound instability or degradation | 1. Prepare fresh stock solutions. 2. Verify the stability of the compound in your specific cell culture medium and conditions. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Ensure consistent cell passage number and confluency. 2. Standardize serum lots and other reagents. 3. Routinely test for mycoplasma contamination. |
| Inaccurate compound concentration | 1. Calibrate pipettes regularly. 2. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO). |
| Precipitation of the inhibitor in media | 1. Visually inspect the media for any precipitate after adding this compound. 2. Consider using a lower concentration or a different formulation if solubility is an issue. |
Quantitative Data Summary
Table 1: Inhibitor Potency
| Compound | Target | Ki | Reference |
| This compound | Human a-FABP (FABP4) | < 1.0 nM | [1] |
| HTS01037 | a-FABP/aP2 | 0.67 ± 0.18 µM | [7] |
Table 2: Selectivity of HTS01037 (as a reference for potential cross-reactivity)
| FABP Isoform | Ki (µM) |
| a-FABP/aP2 | 0.67 ± 0.18 |
| Liver FABP | > 10 |
| Intestinal FABP | > 10 |
| Heart Muscle FABP | 3.3 ± 0.4 |
| Epithelial FABP | 10 ± 1.2 |
Data for HTS01037 from Furuhashi, M., et al. (2007).[7]
Experimental Protocols
Protocol 1: Assessing this compound Effect on Macrophage Inflammation
This protocol provides a template for investigating the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
PBS
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for cytokine mRNA analysis)
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against p-JNK, JNK, p-p65, p65, a-FABP, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells and incubate for the desired time (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Sample Collection:
-
For qPCR: Harvest cells, extract RNA, and perform reverse transcription followed by qPCR for Tnf-α, Il-6, and a housekeeping gene.
-
For ELISA: Collect the cell culture supernatant and measure TNF-α and IL-6 concentrations according to the manufacturer's instructions.
-
For Western Blotting: Lyse the cells and perform western blot analysis for key inflammatory signaling proteins.
-
Troubleshooting this protocol:
-
High background inflammation in control cells: This could be due to high cell density, endotoxin contamination in reagents, or issues with the cell line.
-
No effect of this compound: Verify the activity of your LPS stock. Ensure this compound is used at an appropriate concentration and is properly dissolved. a-FABP expression is induced by LPS, so the inhibitor's effect may be more pronounced with longer pre-incubation times.[1]
Protocol 2: Investigating Off-Target AMPK Activation
This protocol outlines how to test if this compound activates the AMPK signaling pathway in a relevant cell line (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Horse serum
-
This compound
-
A-769662 (positive control for AMPK activation)
-
Reagents for Western blotting (antibodies against p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, and a loading control)
Procedure:
-
Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Treat the differentiated myotubes with varying concentrations of this compound, A-769662, or vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis and Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation status of AMPK and its substrate ACC.
Data Interpretation:
-
An increase in the ratio of p-AMPK/AMPK and p-ACC/ACC in this compound treated cells compared to the vehicle control would suggest off-target activation of the AMPK pathway.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of AMPK regulation by small molecule activators - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of a-FABP-IN-1
Welcome to the technical support center for a-FABP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4.[1][2] It functions by competing with endogenous fatty acids for the binding pocket of a-FABP.[3] a-FABP is a key protein involved in lipid metabolism and inflammatory responses, particularly in adipocytes and macrophages.[3][4][5] By inhibiting a-FABP, this compound can modulate these pathways, making it a valuable tool for research in metabolic diseases and inflammation.[3]
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the underlying cause?
A2: Poor in vivo efficacy of this compound is often linked to low bioavailability. Like many small molecule inhibitors, this compound may have poor aqueous solubility, which can limit its absorption and delivery to the target tissues. It is crucial to ensure that the compound is properly formulated to enhance its solubility and stability in the vehicle used for administration.
Q3: What are the initial steps to troubleshoot issues with this compound solubility?
A3: Start by assessing the solubility of this compound in various pharmaceutically acceptable solvents. This will help in selecting an appropriate vehicle for your experiments. Common solvents to test include DMSO, ethanol, polyethylene glycol (PEG), and various oils. A systematic solubility study will provide the foundational data for developing a suitable formulation.
Q4: Can this compound be administered orally?
A4: While oral administration is a convenient route, the potential for poor solubility and first-pass metabolism can significantly reduce the oral bioavailability of small molecule inhibitors.[6] It is essential to evaluate the pharmacokinetic profile of this compound when delivered orally. If oral bioavailability is low, alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection may be more suitable for preclinical studies.[7]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle upon storage or during administration. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. The vehicle is not optimal for this compound. | 1. Determine the maximum solubility of this compound in the current vehicle. 2. Test a range of co-solvents to increase solubility. Common co-solvents include PEG300, PEG400, and propylene glycol.[8] 3. Consider using a surfactant such as Tween 80 or Cremophor EL to improve solubility and stability.[9] 4. Prepare fresh formulations before each experiment. |
| High variability in experimental results between animals. | Inconsistent dosing due to precipitation or poor formulation. Variable absorption rates among animals. | 1. Ensure the formulation is a homogenous solution or a stable, fine suspension. Use sonication or vortexing before each administration. 2. For oral gavage, ensure consistent administration technique. 3. Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of this compound after administration. | Poor absorption from the administration site (e.g., GI tract for oral dosing). Rapid metabolism of the compound. | 1. Consider formulation strategies to enhance absorption, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).[6] 2. Reduce particle size through micronization or nanonization to increase the surface area for dissolution.[9][10] 3. Switch to an administration route that bypasses first-pass metabolism, such as IP or IV injection.[7] |
| Inconsistent results in cell-based assays. | Non-specific binding of this compound to plasticware or serum proteins in the culture medium. Cellular efflux of the inhibitor. | 1. Perform a pre-incubation step with the compound in the assay plates to saturate non-specific binding sites. 2. Quantify the intracellular concentration of this compound to determine its cellular bioavailability.[11][12][13] 3. Reduce the serum concentration in the medium if it significantly impacts the inhibitor's activity, but ensure cell viability is maintained. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various solvents and co-solvent systems.
Materials:
-
This compound powder
-
Selection of solvents: DMSO, Ethanol, PEG400, Propylene Glycol, Corn oil, Tween 80
-
Vials
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent or co-solvent mixture in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Incubate the vials at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable formulation of this compound for oral or intraperitoneal administration in animal models.
Example Formulation (Co-solvent/Surfactant System): This is a general starting point; optimization will be required based on solubility data.
Materials:
-
This compound
-
PEG400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve this compound in PEG400. Vortex and sonicate gently if necessary to aid dissolution.
-
Add Tween 80 to the solution and vortex to mix thoroughly.
-
Slowly add saline to the mixture while vortexing to bring the formulation to the final desired volume and concentration.
-
Visually inspect the final formulation for any precipitation. It should be a clear solution or a stable, homogenous suspension.
-
Prepare the formulation fresh on the day of the experiment.
Recommended Starting Formulation Ratios (v/v/v):
-
For a solution: 10% PEG400 / 5% Tween 80 / 85% Saline
-
Adjust ratios based on the solubility data obtained in Protocol 1.
Protocol 3: Assessment of Cellular Bioavailability of this compound
Objective: To quantify the intracellular concentration of this compound in a cell-based assay.[11][12][13]
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes or RAW 264.7 macrophages)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., Methanol:Acetonitrile 1:1)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Plate cells at a known density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for a specific time period (e.g., 24 hours).
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding the extraction solvent and scraping the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular this compound.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Determine the total protein content or cell number in a parallel well to normalize the intracellular concentration (e.g., pmol/mg protein or pmol/10^6 cells).
Visualizations
Caption: A workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway of a-FABP in macrophages and the point of inhibition by this compound.
Caption: Experimental workflow for determining the cellular bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.umcs.pl [journals.umcs.pl]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
a-FABP-IN-1 experimental variability and controls
Welcome to the technical support center for a-FABP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4 or aP2.[1][2] a-FABP is a cytosolic protein primarily expressed in adipocytes and macrophages that functions as a lipid chaperone, transporting fatty acids and other lipids within the cell.[3][4] By binding to a-FABP, this compound blocks the protein's ability to transport lipids, thereby modulating lipid metabolism and inflammatory pathways.[5][6] This inhibition can lead to a reduction in pro-inflammatory cytokine production.[1]
Q2: My this compound inhibitor shows lower than expected potency in my cell-based assay. What are the possible causes and solutions?
Several factors can contribute to reduced inhibitor potency. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage and 4°C for short-term use. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the initial stock concentration. Use a freshly prepared dilution series for your experiments. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at the optimal density for your specific assay. Over-confluent or unhealthy cells can exhibit altered metabolic activity and drug response. |
| Assay Interference | Components of your cell culture medium (e.g., high serum content) may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor treatment period if your cell line can tolerate it. |
| High Endogenous Ligand Concentration | High levels of endogenous fatty acids in your assay system can compete with this compound for binding to a-FABP. Consider using a serum-free or low-lipid medium for the duration of the inhibitor treatment. |
| Off-Target Effects | While this compound is selective, at high concentrations it may exhibit off-target effects. Perform a dose-response curve to determine the optimal concentration range for your experiment. |
Q3: I am observing high background signal in my a-FABP ELISA. How can I reduce it?
High background in an ELISA can be caused by several factors. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and ensure complete aspiration of wash buffer between each step.[7] |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) and/or extend the blocking incubation time. |
| Cross-reactivity | Ensure the antibodies used are specific for the target protein and species. Check the manufacturer's datasheet for any known cross-reactivities. |
| Substrate Incubation Time | Optimize the substrate incubation time. Over-incubation can lead to high background. Monitor color development and stop the reaction when the standard curve is in the optimal range. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips to avoid contamination. |
Q4: In my Western blot for a-FABP, I am not detecting a band or the signal is very weak. What should I do?
Troubleshooting a weak or absent Western blot signal involves optimizing several steps of the protocol:
| Potential Cause | Recommended Solution |
| Low Protein Expression | a-FABP expression can vary between cell types and under different experimental conditions.[8] Consider using a positive control cell line or tissue known to express high levels of a-FABP. You may also need to increase the amount of protein loaded onto the gel. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for cytosolic proteins and ensure complete cell lysis.[8] Sonication or freeze-thaw cycles can aid in protein extraction.[7] |
| Poor Antibody Performance | Titrate your primary and secondary antibodies to find the optimal concentration.[8] Ensure the primary antibody is validated for Western blotting and recognizes the target protein from your species of interest. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage/current according to your transfer system and the molecular weight of a-FABP (~15 kDa).[8] |
| Blocking Agent Issues | Some blocking agents can mask the epitope. Try switching to a different blocking agent (e.g., from non-fat dry milk to BSA or vice versa). |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other relevant inhibitors for different Fatty Acid-Binding Proteins (FABPs). This data is crucial for understanding the selectivity of the inhibitors.
| Inhibitor | Target FABP | Ki (nM) | IC50 (µM) | Reference |
| This compound | human a-FABP (FABP4) | < 1.0 | - | [1][2] |
| BMS-309403 | hFABP4 | - | - | [2] |
| FABP-IN-2 | FABP3 | - | 1.16 | [2] |
| FABP4 | - | 4.27 | [2] | |
| FABP1-IN-1 (44) | FABP1 | - | 4.46 | [2] |
| FABP4-IN-2 (Compd 10g) | FABP4 | 510 | - | [2] |
| FABP3 | 33010 | - | [2] | |
| RO6806051 | hFABP4 | 11 | - | [2] |
| hFABP5 | 86 | - | [2] | |
| SBFI-26 | FABP5 | 930 | - | [9] |
| STK-0 | FABP5 | 5530 | - | [9] |
Key Signaling Pathways
a-FABP is involved in several key signaling pathways related to inflammation and metabolism. Understanding these pathways is essential for interpreting experimental results.
a-FABP-Mediated Inflammatory Signaling in Macrophages
Caption: a-FABP in macrophage inflammatory signaling.
a-FABP Role in Adipocyte Lipolysis
Caption: a-FABP's role in hormone-sensitive lipase (HSL)-mediated lipolysis.
Experimental Protocols
Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in cell culture medium. Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL.[10] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2.[10]
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Western Blotting for a-FABP
This protocol outlines the steps for detecting a-FABP in cell lysates.
Materials:
-
Cell lysate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide is suitable for the ~15 kDa a-FABP)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a-FABP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane in blocking buffer for 1-2 hours at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-a-FABP antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
a-FABP ELISA Protocol
This is a general protocol for a sandwich ELISA to quantify a-FABP in biological samples.[7][12]
Materials:
-
ELISA plate pre-coated with anti-a-FABP antibody
-
Sample (serum, plasma, cell culture supernatant)
-
a-FABP standards
-
Detection antibody (biotinylated anti-a-FABP)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the a-FABP standard. Dilute samples as necessary.
-
Incubation with Sample/Standard: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate and wash the wells 3-5 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add 90 µL of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve and determine the concentration of a-FABP in the samples.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow to assess this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. nwpii.com [nwpii.com]
- 9. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Refining a-FABP-IN-1 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adipocyte fatty acid-binding protein (a-FABP) inhibitor, a-FABP-IN-1, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 5g, is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4).[1] Its primary mechanism of action is to bind to a-FABP with high affinity (dissociation constant, Ki, below 1.0 nM), thereby blocking the protein's ability to transport fatty acids and other lipid molecules within cells.[1] By inhibiting a-FABP, this compound can modulate intracellular lipid metabolism and inflammatory signaling pathways.[2][3][4]
Q2: What are the potential therapeutic applications of inhibiting a-FABP?
A2: a-FABP is implicated in a range of metabolic and inflammatory diseases.[2][3][5] Inhibition of a-FABP is being explored as a therapeutic strategy for conditions such as:
-
Metabolic syndrome[2]
-
Non-alcoholic fatty liver disease (NAFLD)
-
Certain types of cancer
-
Inflammatory conditions[7]
Q3: What are the common challenges encountered when delivering this compound in animal studies?
A3: As a small molecule inhibitor, this compound may present several challenges in animal studies, including:
-
Poor aqueous solubility: Many small molecule inhibitors are hydrophobic, which can make formulation for in vivo administration difficult.
-
Vehicle selection: Choosing an appropriate vehicle that ensures solubility, stability, and minimal toxicity is crucial for reliable results.
-
Route of administration: The choice of administration route (e.g., oral, intraperitoneal) can significantly impact the compound's bioavailability and efficacy.
-
Dosage determination: Establishing an effective and non-toxic dose requires careful dose-response studies.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing effective dosing regimens.
Troubleshooting Guides
Formulation and Administration
Q4: I am having trouble dissolving this compound for my in vivo experiments. What solvents or vehicles can I use?
-
10% Dimethyl sulfoxide (DMSO)
-
90% Corn oil
It is critical to perform small-scale solubility tests to determine the optimal ratio for your specific batch of this compound. Always ensure the final solution is clear and free of precipitation before administration. For oral gavage, formulations in vehicles such as carboxymethylcellulose (CMC) or polyethylene glycol (PEG) are often used, but solubility must be confirmed.
Q5: What is a recommended starting dose and route of administration for this compound in mice?
A5: Without specific preclinical data for this compound, determining a precise starting dose is challenging. However, based on studies with other potent FABP inhibitors, a starting dose for an efficacy study in mice could be in the range of 10-30 mg/kg , administered via intraperitoneal (IP) injection .[8]
Important Considerations:
-
Pilot Studies: It is strongly recommended to conduct a pilot study with a small number of animals to assess the tolerability and basic pharmacokinetic profile of your chosen formulation and dose.
-
Dose-Response Studies: To determine the optimal therapeutic dose, a dose-response study is essential.
-
Route Selection: IP injection often provides higher bioavailability for compounds with poor oral absorption. However, the most appropriate route will depend on the specific experimental goals and the compound's properties.
Experimental Design and Interpretation
Q6: How can I confirm that this compound is effectively inhibiting its target in my animal model?
A6: Target engagement can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of a-FABP activity. For example, you could assess changes in the expression of inflammatory cytokines (e.g., TNF-α, IL-6) in relevant tissues, as a-FABP is known to modulate their production.
-
Ex Vivo Analysis: After a period of treatment, tissues of interest (e.g., adipose tissue, liver) can be collected to measure the levels of free fatty acids or other lipids that are transported by a-FABP.
-
Western Blot Analysis: While not a direct measure of inhibition, you can assess the protein levels of downstream signaling molecules affected by a-FABP.
Q7: I am not observing the expected therapeutic effect in my study. What are the potential reasons?
A7: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose or Exposure: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site. Consider performing pharmacokinetic studies to determine the compound's concentration in plasma and tissues over time.
-
Poor Bioavailability: The chosen formulation and route of administration may result in low absorption of the compound.
-
Compound Instability: this compound may be unstable in the chosen vehicle or may be rapidly metabolized in vivo.
-
Model-Specific Factors: The role of a-FABP may differ depending on the specific animal model and disease state being studied.
Data Presentation
Table 1: Comparative Efficacy of FABP Inhibitors in Animal Models (Illustrative Data)
| Compound | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| BMS309403 | Diet-induced obese mice | Oral gavage | 30 mg/kg/day | Improved glucose tolerance and insulin sensitivity. | [Furuhashi et al., 2007] |
| FABP4/5 Dual Inhibitor | Diet-induced obese mice | Oral gavage | 10, 30 mg/kg/day | Reduced plasma triglycerides and free fatty acids. | [Bu et al., 2015] |
| MF6 (FABP inhibitor) | Mouse model of cerebral ischemia | Oral gavage | 3.0 mg/kg | Reduced brain infarct volumes and neurological deficits. | [9] |
Note: This table provides examples from published studies on other FABP inhibitors to offer a comparative context. Specific results for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Suggested Protocol for Intraperitoneal (IP) Injection of this compound in Mice
-
Formulation Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of injection, dilute the stock solution with sterile corn oil to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL). Ensure the final DMSO concentration is 10% or less.
-
Vortex the solution thoroughly to ensure it is homogenous and clear. Gently warm the solution to room temperature if necessary to aid dissolution.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.[8]
-
Insert the needle (25-27 gauge) at a 15-20 degree angle to avoid puncturing internal organs.[8]
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
Mandatory Visualizations
Caption: a-FABP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Binding Protein 4 Regulates the Antigen‐Presenting Function of Dendritic Cells Resulting in T Cell Priming in Streptozotocin‐Induced Type 1 Diabetes Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid-binding protein 5 controls microsomal prostaglandin E synthase 1 (mPGES-1) induction during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. mdpi.com [mdpi.com]
minimizing a-FABP-IN-1 toxicity in cell lines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with a-FABP-IN-1. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges during in vitro experiments, particularly concerning cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 5g, is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP or FABP4).[1] It functions by binding to a-FABP, a protein involved in fatty acid uptake, transport, and signaling. By inhibiting a-FABP, this compound can modulate downstream inflammatory pathways, and it has been shown to inhibit the production of pro-inflammatory cytokines.[2][3]
Q2: In which solvents can I dissolve and store this compound?
A2: this compound is a pyrazole derivative.[4] Generally, pyrazole-based compounds have limited solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q3: What are the known cytotoxic effects of this compound in cell lines?
A3: Currently, there is no publicly available data detailing the specific cytotoxic effects or IC50 values of this compound in various cell lines. As with any small molecule inhibitor, it is crucial to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions. We provide a general protocol below for determining the cytotoxicity of this compound.
Q4: Which cell lines are appropriate for studying the effects of this compound?
A4: a-FABP is highly expressed in adipocytes and macrophages. Therefore, cell lines such as 3T3-L1 preadipocytes (differentiated into adipocytes) and macrophage cell lines (e.g., RAW 264.7, THP-1) are highly relevant for studying the biological effects of this compound. The choice of cell line should be guided by your specific research question.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity Observed
Possible Cause:
-
Compound Concentration Too High: The effective concentration of this compound may be lower than anticipated, leading to off-target effects and cell death.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high for the specific cell line being used.
-
Compound Precipitation: The compound may have precipitated out of solution upon dilution in the aqueous culture medium, leading to inconsistent cell exposure and potential physical stress on the cells.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for toxicity in your cell line. Test a wide range of concentrations (e.g., from nanomolar to micromolar).
-
Include a Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used for the highest compound concentration) to assess the toxicity of the solvent itself.
-
Check for Precipitation: After diluting the compound stock in the culture medium, visually inspect the solution for any precipitates. If precipitation is observed, consider preparing fresh dilutions or using a different solubilization method.
-
Optimize Incubation Time: Reducing the duration of exposure to this compound may mitigate toxicity while still allowing for the observation of the desired biological effect.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause:
-
Compound Instability: The compound may be unstable in the cell culture medium over the course of the experiment.
-
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentrations.
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can impact their response to the inhibitor.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Use Calibrated Pipettes: Ensure all pipettes used for preparing dilutions are properly calibrated.
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure a consistent cell seeding density and confluency at the time of treatment.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize the conditions for your specific cell line and experimental setup.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
As no specific cytotoxicity data for this compound is publicly available, the following table is provided as a template for researchers to summarize their own experimental findings.
Table 1: User-Generated Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., RAW 264.7 | e.g., 24 | Enter your value | e.g., MTT |
| e.g., 3T3-L1 (differentiated) | e.g., 48 | Enter your value | e.g., XTT |
| Enter your cell line | Enter your time | Enter your value | Enter your assay |
Visualizations
References
a-FABP-IN-1 protocol modifications for specific cell types
Welcome to the technical support center for a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP or FABP4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol modifications for specific cell types, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP), with a Ki value below 1.0 nM.[1][2][3][4] a-FABP is a protein involved in the intracellular transport of fatty acids and has been implicated in inflammatory responses. By binding to a-FABP, this compound blocks the protein's ability to transport fatty acids, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[1][2][3][4]
Q2: In which cell types is a-FABP expressed and therefore relevant for this compound studies?
A2: a-FABP is highly expressed in adipocytes and macrophages.[5][6][7][8] It is also found in other cell types, including endothelial cells.[6][7][8] Therefore, this compound is a valuable tool for studying the role of a-FABP in these cell types.
Q3: What is the recommended solvent for dissolving this compound?
A3: Based on information for similar pyrazole-based inhibitors and general practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store the this compound stock solution?
A4: To ensure stability, this compound stock solutions should be stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Below are detailed methodologies for using this compound in key cell types.
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages (RAW 264.7)
This protocol is adapted from studies using other a-FABP inhibitors in the RAW 264.7 murine macrophage cell line.[5]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for cytokine measurement (e.g., ELISA kit for TNF-α, IL-6)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration for your specific experimental conditions. Remove the old medium from the cells and replace it with medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate time to allow for cytokine production. This can range from 4 to 24 hours, depending on the specific cytokine being measured.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an appropriate method such as ELISA.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay to ensure that the observed reduction in cytokine production is not due to inhibitor-induced cytotoxicity.
Protocol 2: Adipocyte Differentiation and Treatment (3T3-L1)
This protocol outlines the differentiation of 3T3-L1 preadipocytes and subsequent treatment with this compound.[6][9][10][11]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (for expansion)
-
DMEM with 10% Fetal Bovine Serum (FBS) (for differentiation)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Oil Red O staining solution
Procedure:
-
Cell Expansion: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Differentiation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maturation (Day 4 onwards): After another 48 hours, and for the subsequent days, culture the cells in DMEM with 10% FBS. The medium should be changed every 2 days. Adipocytes should be fully differentiated by day 8-10, characterized by the accumulation of lipid droplets.
-
Inhibitor Treatment: Once adipocytes are mature, treat them with this compound at various concentrations in fresh medium. The treatment duration will depend on the specific downstream analysis (e.g., 24 hours for gene expression analysis).
-
Analysis: Assess the effects of this compound on adipocyte function. This can include:
-
Lipid Accumulation: Stain with Oil Red O to visualize lipid droplets.
-
Gene Expression: Analyze the expression of a-FABP target genes.
-
Cytokine Secretion: Measure the release of adipokines/cytokines into the medium.
-
Protocol 3: Endothelial Cell Treatment (HUVECs)
This protocol provides a general framework for treating Human Umbilical Vein Endothelial Cells (HUVECs) with this compound.
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Reagents for downstream analysis (e.g., cell migration assay, tube formation assay)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium on gelatin-coated plates.
-
Inhibitor Treatment: Treat sub-confluent or confluent HUVECs with this compound at desired concentrations for a specified duration.
-
Functional Assays: Evaluate the effect of this compound on endothelial cell function. This can include:
-
Cell Migration: Perform a wound-healing assay or a transwell migration assay.
-
Angiogenesis: Conduct a tube formation assay on Matrigel.
-
Inflammatory Response: Pre-treat with this compound before stimulating with an inflammatory agent like TNF-α and measure the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) or secretion of cytokines.
-
Quantitative Data Summary
| Cell Type | Parameter | Agonist (Concentration) | This compound Value |
| RAW 264.7 Macrophages | IC₅₀ (TNF-α release) | LPS (100 ng/mL) | To be determined |
| Differentiated 3T3-L1 Adipocytes | IC₅₀ (IL-6 release) | TNF-α (10 ng/mL) | To be determined |
| HUVECs | IC₅₀ (ICAM-1 Expression) | TNF-α (10 ng/mL) | To be determined |
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell number, passage number, or cell confluency.
-
Solution: Ensure consistent cell seeding density and use cells within a narrow passage number range. Always perform experiments on cells at a similar confluency.[12]
Issue 2: No or weak inhibitory effect of this compound observed.
-
Possible Cause:
-
Incorrect inhibitor concentration: The concentration used may be too low.
-
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.
-
Low a-FABP expression: The cell type or differentiation state may not express sufficient levels of a-FABP.
-
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration.
-
Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.
-
Confirm a-FABP expression in your cell model using techniques like Western blot or qPCR.
-
Issue 3: Observed cytotoxicity at expected working concentrations.
-
Possible Cause:
-
High inhibitor concentration: The concentration used is toxic to the cells.
-
Solvent toxicity: The final concentration of DMSO in the culture medium is too high.
-
Off-target effects: The inhibitor may have off-target effects at higher concentrations.[13]
-
-
Solution:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell type.
-
Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Use the lowest effective, non-toxic concentration of the inhibitor.
-
Issue 4: Difficulty dissolving this compound.
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: Gently warm the stock solution and vortex to ensure it is fully dissolved before making further dilutions. If precipitation occurs in the cell culture medium, consider the solubility limits and adjust the final concentration accordingly.
Visualizations
a-FABP Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by a-FABP that can be targeted by this compound.
Caption: a-FABP signaling in macrophages.
Caption: a-FABP signaling in adipocytes.
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound.
Caption: General experimental workflow.
References
- 1. Unsaturated fatty acids repress the expression of adipocyte fatty acid binding protein via the modulation of histone deacetylation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New aromatic substituted pyrazoles as selective inhibitors of human adipocyte fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Navigating a-FABP-IN-1: A Technical Support Resource for Reproducible Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when using a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP/FABP4). By offering detailed experimental protocols, clear data presentation, and visual workflows, this resource aims to empower researchers to achieve reliable and reproducible outcomes in their studies.
Frequently Asked Questions (FAQs)
1. My IC50 value for this compound is different from the published data. What could be the reason?
Discrepancies in IC50 values can arise from several factors. Variations in experimental conditions such as cell density, serum concentration in the culture medium, and incubation time can all influence the apparent potency of the inhibitor.[1] The specific cell line used is also a critical factor, as the expression level of a-FABP and the presence of other fatty acid-binding proteins can vary significantly between cell types.[2][3] Finally, the purity and stability of the this compound compound should be considered.
2. I am observing high background or off-target effects in my cell-based assays. What are the possible causes and solutions?
Off-target effects are a known challenge with small molecule inhibitors.[4] While this compound is reported to be selective, cross-reactivity with other FABP isoforms or unrelated proteins cannot be entirely ruled out, especially at higher concentrations. To mitigate this, it is crucial to use the lowest effective concentration of this compound as determined by a dose-response experiment. Including appropriate controls, such as a structurally related but inactive compound or using a secondary inhibitor with a different chemical scaffold, can help differentiate between on-target and off-target effects. Additionally, consider performing target engagement assays to confirm that this compound is interacting with a-FABP in your experimental system.
3. I am having trouble dissolving this compound. What is the recommended procedure?
For most in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] It is recommended to then dilute this stock solution in the appropriate cell culture medium to the final working concentration. Ensure that the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] If you observe precipitation upon dilution, you may need to optimize the dilution process, for example, by performing serial dilutions. For in vivo studies, the formulation of the inhibitor is critical. While specific in vivo formulation data for this compound is limited, other FABP inhibitors have been suspended in vehicles like 0.5% carboxymethyl cellulose (CMC) for oral administration.
4. How stable is this compound in solution and in cell culture medium?
The stability of small molecule inhibitors can be influenced by factors such as temperature, pH, and the presence of enzymes in the cell culture medium. It is best practice to prepare fresh dilutions of this compound from a frozen stock for each experiment.[5] If you suspect degradation of the compound, you can assess its integrity using analytical techniques like High-Performance Liquid Chromatography (HPLC).
5. I am not observing the expected downstream effects on signaling pathways (e.g., p38, NF-κB). What should I check?
The activation of signaling pathways downstream of a-FABP can be cell-type and stimulus-dependent.[6][7] First, confirm that your cells express a-FABP at a sufficient level. Next, ensure that the stimulus you are using (e.g., LPS, fatty acids) is effectively activating the desired pathway in your specific cell line. It is also important to consider the kinetics of the signaling cascade; you may need to perform a time-course experiment to capture the optimal window for observing changes in protein phosphorylation or gene expression. Finally, verify the activity of your this compound, as compound inactivity would logically lead to a lack of downstream effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | - Cell line variability (a-FABP expression) - Different assay conditions (cell density, serum concentration, incubation time) - Compound degradation | - Characterize a-FABP expression in your cell line. - Standardize and clearly report all assay parameters. - Prepare fresh dilutions of this compound for each experiment.[5] |
| High Background Signal | - Non-specific binding of detection antibodies - High DMSO concentration | - Optimize antibody concentrations and blocking steps. - Ensure the final DMSO concentration is below 0.5%.[5] |
| Apparent Off-Target Effects | - Cross-reactivity with other proteins - Use of excessively high concentrations | - Perform a dose-response curve to determine the lowest effective concentration. - Use negative controls (e.g., inactive analog) and positive controls (e.g., another known a-FABP inhibitor). |
| Poor Solubility/Precipitation | - Incorrect solvent - Exceeding solubility limit upon dilution | - Prepare stock solutions in 100% DMSO.[5] - Perform serial dilutions to reach the final working concentration. - Visually inspect for precipitation before adding to cells. |
| Lack of Expected Biological Effect | - Low or absent a-FABP expression in the cell model - Inactive compound - Inappropriate experimental timeline | - Verify a-FABP expression via Western blot or qPCR. - Test the compound in a validated positive control system. - Perform a time-course experiment to identify the optimal time point for analysis. |
Data Summary
Inhibitor Potency and Selectivity
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Notes |
| This compound | a-FABP (FABP4) | < 1.0 | Not widely reported | Potent and selective human a-FABP inhibitor. Inhibits pro-inflammatory cytokine production. |
| BMS309403 | a-FABP (FABP4) | < 2 | Varies by assay | Well-characterized inhibitor. Shows selectivity over FABP3 and FABP5. Potential for cardiotoxic side effects has been noted.[8] |
| HTS01037 | a-FABP (FABP4) | 670 | Not widely reported | Lower binding affinity and potency compared to BMS309403.[6] |
Experimental Protocols
General Protocol for Cell-Based a-FABP Inhibition Assay
-
Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation (if applicable): After a pre-incubation period with the inhibitor (e.g., 1 hour), add the stimulus (e.g., lipopolysaccharide (LPS) to induce inflammation, or isoproterenol to induce lipolysis).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) depending on the endpoint being measured.
-
Endpoint Analysis: Harvest the cell supernatant or lysate for analysis.
-
Cytokine Production: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
Lipolysis: Measure the glycerol or free fatty acid concentration in the supernatant as an indicator of lipolysis.
-
Gene Expression: Extract RNA from the cell lysate and perform qPCR to analyze the expression of target genes.
-
Protein Phosphorylation: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of signaling proteins (e.g., p38, JNK).
-
Visualizing Experimental and Logical Workflows
Signaling Pathways Modulated by a-FABP
Caption: a-FABP signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Troubleshooting Logic Tree for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression of Fatty Acid‐Binding Protein 5 promotes cell growth and metastatic potential of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of a-FABP-IN-1 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-FABP-IN-1. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 5g, is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4).[1] Its high affinity is demonstrated by a Ki value below 1.0 nM.[1] a-FABP is a cytosolic protein that binds to fatty acids and other lipophilic substances, acting as a lipid chaperone to regulate lipid trafficking and signaling. By binding to a-FABP, this compound competitively inhibits the binding of endogenous fatty acids, thereby modulating downstream signaling pathways.[2][3] This inhibition has been shown to reduce the production of pro-inflammatory cytokines.[1]
Q2: What are the known signaling pathways affected by a-FABP inhibition?
A2: a-FABP is involved in various signaling pathways related to inflammation and metabolism. It can regulate the activity of p38 MAP kinase, hormone-sensitive lipase (HSL), and the transcription factor NF-κB.[2] Additionally, a-FABP can form a positive feedback loop with JNK/AP-1 to upregulate inflammatory cytokine expression in macrophages.[2][4] By inhibiting a-FABP, this compound can be expected to modulate these pathways, leading to anti-inflammatory and metabolic-regulating effects.
Q3: What is a typical starting concentration and treatment duration for this compound?
A3: For a potent inhibitor like this compound with a sub-nanomolar Ki, a good starting concentration for in vitro experiments would be in the low nanomolar to low micromolar range. For the related and well-studied a-FABP inhibitor, BMS309403, effective concentrations in cell-based assays have been reported to be in the micromolar range (e.g., 10-50 µM for effects on MCP-1 production in THP-1 macrophages and for observing effects on cell cycle and ROS production in multiple myeloma cells).[3][5] Treatment durations in these studies ranged from 24 to 72 hours.[3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint.
Q4: How can I assess the effectiveness of this compound treatment?
A4: The effectiveness of this compound can be assessed by measuring downstream effects of a-FABP inhibition. This could include:
-
Reduced cytokine production: Measuring the levels of pro-inflammatory cytokines such as MCP-1, IL-6, and TNFα in cell culture supernatants or tissue lysates.[2]
-
Altered lipid metabolism: Assessing changes in lipolysis, fatty acid uptake, or cholesterol ester accumulation.[3][5]
-
Changes in signaling pathway activation: Using techniques like Western blotting to measure the phosphorylation status of proteins in the p38, JNK, or NF-κB pathways.[2]
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
-
Question: I have treated my cells with this compound, but I am not seeing the expected biological effect. What could be the reason?
-
Answer:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a response. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal conditions.
-
Cell Type Specificity: The expression level of a-FABP can vary significantly between different cell types. Confirm that your cell line expresses a-FABP at a sufficient level.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The assay used to measure the endpoint may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or a different downstream marker.
-
Issue 2: High levels of cytotoxicity observed with this compound treatment.
-
Question: I am observing significant cell death in my cultures after treatment with this compound. How can I mitigate this?
-
Answer:
-
Concentration is too high: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your dose-response experiment to determine the concentration range that is effective without being toxic.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.
-
Treatment Duration is too long: Prolonged exposure to the inhibitor may be detrimental to cell health. A time-course experiment can help identify a shorter treatment duration that is still effective.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the well-characterized a-FABP inhibitor, BMS309403, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Target | Ki (nM) | Cell Line | Assay | Effective Concentration | Treatment Duration | Reference |
| BMS309403 | a-FABP (FABP4) | < 2 | THP-1 Macrophages | MCP-1 Production | Dose-dependent decrease up to 50 µM | 24 hours | [3] |
| BMS309403 | a-FABP (FABP4) | < 2 | 3T3-L1 Adipocytes | Lipolysis | 10 µM | Not Specified | [5] |
| BMS309403 | a-FABP (FABP4) | < 2 | Human Primary Adipocytes | Lipolysis | >25 µM (IC50) | 4 hours | [5] |
| BMS309403 | a-FABP (FABP4) | < 2 | Multiple Myeloma Cells (U266, OPM2) | ROS Production, Cell Cycle | 50 µM | 24, 48, 72 hours | |
| BMS309403 | a-FABP (FABP4) | < 2 | Human Retinal Choroid Fibroblasts | Metabolic Function | 5 µM | 6 days | [6] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound
Objective: To determine the optimal concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Biological Activity: At the end of the incubation, collect the cell supernatant or lyse the cells to measure the desired biological endpoint (e.g., cytokine levels by ELISA).
-
Cytotoxicity: In a parallel plate, assess cell viability using a standard method such as an MTT or LDH assay.
-
-
Data Analysis: Plot the biological response and cell viability against the log of the this compound concentration to generate dose-response curves and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Protocol 2: Time-Course Experiment for this compound Treatment
Objective: To determine the optimal treatment duration for this compound.
Methodology:
-
Cell Seeding: Seed cells in multiple plates or wells for each time point.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (based on the dose-response experiment). Include a vehicle control.
-
Incubation and Sample Collection: Incubate the cells and collect samples (supernatant or cell lysates) at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the collected samples for the desired biological marker.
-
Data Analysis: Plot the biological response against time to determine the time point at which the maximal effect is observed.
Visualizations
Caption: a-FABP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: a-FABP-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP/FABP4). This guide is designed to address common issues encountered during in vitro and in vivo experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. It competitively binds to the fatty-acid-binding pocket of a-FABP, preventing the binding of endogenous fatty acids.[1] This inhibition disrupts the intracellular transport and trafficking of fatty acids, thereby modulating lipid metabolism and inflammatory signaling pathways. a-FABP has been shown to regulate lipolysis and inflammatory responses through the activation of p38/HSL and p38/NF-κB signaling pathways, respectively.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to investigate the role of a-FABP in various physiological and pathological processes. Key research areas include:
-
Metabolic Diseases: Studying the impact of a-FABP inhibition on insulin resistance, type 2 diabetes, and obesity.[1]
-
Inflammation: Investigating the role of a-FABP in macrophage-mediated inflammation and its contribution to inflammatory diseases.[1][2]
-
Cardiovascular Diseases: Exploring the effects of a-FABP inhibition on atherosclerosis and other cardiovascular conditions.[1]
-
Cancer: Researching the involvement of a-FABP in cancer cell metabolism and proliferation.[3][4]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C and can be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Troubleshooting Guide
Inconsistent or No Inhibitory Effect
Q4: I am not observing the expected inhibitory effect of this compound on my cells. What could be the problem?
A4: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line and Passage Number: The expression levels of a-FABP can vary between cell lines and may change with increasing passage numbers. Verify a-FABP expression in your cell line using techniques like qPCR or Western blotting.
-
Concentration and Incubation Time: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Solubility Issues: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity or off-target effects.[5][6] If the compound precipitates upon dilution in aqueous media, consider using a different formulation or a lower concentration.
Solubility and Stability Issues
Q5: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?
A5: Precipitation indicates poor solubility in the aqueous medium. Here are some solutions:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the desired inhibitor concentration.
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in culture medium before adding it to the final culture volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Alternative Formulations: For in vivo studies, different formulations may be necessary to improve solubility and bioavailability.[7]
Q6: How stable is this compound in cell culture medium?
A6: The stability of small molecule inhibitors in culture medium can vary. It is best practice to prepare fresh dilutions of this compound for each experiment. If long-term experiments are planned, consider replenishing the medium with a fresh inhibitor at regular intervals.
Off-Target Effects and Cytotoxicity
Q7: I am observing unexpected changes in cell morphology or viability at concentrations where I expect to see specific inhibition. How can I address this?
A7: These observations may indicate off-target effects or cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which this compound is not toxic to your cells.
-
Use a Lower Concentration: If possible, use the lowest effective concentration that still provides significant inhibition of a-FABP activity to minimize potential off-target effects.
-
Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) to distinguish between inhibitor-specific effects and solvent effects.
-
Consider Alternative Inhibitors: If off-target effects are a persistent issue, consider using other selective a-FABP inhibitors, such as BMS309403, for comparison.[1]
Quantitative Data Summary
| Inhibitor | Target(s) | Ki (nM) | IC50 (µM) | Notes |
| This compound | a-FABP (FABP4) | < 1.0 | Not specified | Potent and selective human a-FABP inhibitor.[8] |
| BMS309403 | a-FABP (FABP4) | < 2 | Not specified | Well-studied selective a-FABP inhibitor.[1] |
| HTS01037 | a-FABP (FABP4) | Not specified | Not specified | Lower binding affinity and potency compared to BMS309403.[1] |
Experimental Protocols
Western Blotting for a-FABP
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a-FABP (e.g., FABP4 Antibody) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for a-FABP mRNA
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the a-FABP gene (FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of a-FABP mRNA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: a-FABP Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte Fatty Acid Binding Protein (A-FABP) as a Potential New Therapeutic Target for the Treatment of Obesity - Associated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 7. FABP5-IN-1 | fatty acid binding protein 5 (FABP5) inhibitor | 2132990-98-6 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
how to improve the efficacy of a-FABP-IN-1
Welcome to the technical support center for a-FABP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you overcome common challenges and improve the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 5g, is a potent and selective small molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP, also known as FABP4).[1][2] Its mechanism of action is to bind to a-FABP with high affinity, thereby blocking the binding of endogenous fatty acids and other lipid signaling molecules.[3] This inhibition disrupts the intracellular transport and signaling functions of a-FABP, which are implicated in metabolic and inflammatory pathways.[3][4] this compound has been shown to inhibit the production of pro-inflammatory cytokines.[2]
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent inhibitor with a reported inhibitory constant (Ki) of less than 1.0 nM for human a-FABP.[2]
Q3: How should I prepare and store this compound for my experiments?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common vehicle is 10% DMSO in corn oil.[5] It is recommended to store the solid compound at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions.[2] To maintain stability, prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
Q4: Is this compound selective for a-FABP (FABP4)?
A4: this compound is described as a selective inhibitor of human a-FABP.[2] However, for comprehensive results, it is advisable to test its activity against other relevant FABP isoforms, such as FABP3 and FABP5, especially if these are expressed in your experimental model.[7][8]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound and provides actionable steps to resolve them.
Issue 1: Low or No Inhibitory Effect Observed in Cell-Based Assays
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Steps: While this compound is a small molecule, its ability to efficiently cross the cell membrane of your specific cell type may vary.
-
Increase the incubation time to allow for greater compound uptake.
-
Consider using a temporary permeabilization agent, though this should be done with caution as it can affect cell health.
-
If available, use a positive control compound with known cell permeability and a-FABP inhibitory activity, such as BMS309403, to validate your assay system.[9]
-
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Troubleshooting Steps:
-
Ensure this compound is properly stored according to the manufacturer's instructions.[2]
-
Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.[6]
-
Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
-
Possible Cause 3: Low Expression of a-FABP in the Cellular Model.
-
Troubleshooting Steps:
-
Confirm the expression level of a-FABP (FABP4) in your cell line or primary cells using techniques like Western blot or qPCR. a-FABP is highly expressed in adipocytes and macrophages.[4]
-
If a-FABP expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
-
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Possible Cause 2: Pipetting Inaccuracies.
-
Troubleshooting Steps:
-
Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions of the inhibitor.
-
Prepare a master mix of the inhibitor dilution to add to replicate wells to minimize pipetting errors.
-
-
-
Possible Cause 3: Edge Effects in Multi-Well Plates.
-
Troubleshooting Steps:
-
To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.
-
Ensure proper humidification of the incubator.
-
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Reference |
| Ki | < 1.0 nM | Human a-FABP (FABP4) | [2] |
Experimental Protocols
Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This protocol provides a general framework for assessing the efficacy of this compound in reducing lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).
1. Cell Culture and Plating: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Preparation of this compound: a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of the experiment, perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
3. Treatment and Stimulation: a. Pre-treat the cells with the various concentrations of this compound or vehicle control for 2 hours. b. Following pre-treatment, stimulate the cells with 100 ng/mL of LPS for 6-24 hours. Include an unstimulated control group.
4. Sample Collection and Analysis: a. After the incubation period, collect the cell culture supernatant. b. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis: a. Normalize the cytokine concentrations to the LPS-stimulated vehicle control. b. Plot the dose-response curve and calculate the IC50 value for this compound's inhibition of cytokine production.
Signaling Pathways and Experimental Workflows
a-FABP-Mediated Inflammatory Signaling in Macrophages
a-FABP is involved in a positive feedback loop that amplifies the inflammatory response in macrophages. Upon stimulation by ligands like LPS, the JNK signaling pathway is activated, leading to the activation of the transcription factor AP-1. AP-1 then upregulates the expression of a-FABP. The increased a-FABP, in turn, further enhances JNK activation, creating a self-amplifying loop that results in sustained production of pro-inflammatory cytokines.[1] this compound acts by inhibiting a-FABP, thereby disrupting this inflammatory cycle.
Caption: a-FABP inflammatory signaling pathway in macrophages.
Troubleshooting Workflow for Low Inhibitor Efficacy
This workflow provides a logical sequence of steps to diagnose and resolve issues of low efficacy when using this compound in cell-based assays.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The human fatty acid-binding protein family: Evolutionary divergences and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 细胞培养故障排除 [sigmaaldrich.com]
mitigating degradation of a-FABP-IN-1 in solution
Welcome to the technical support center for a-FABP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and storage of this compound, with a focus on mitigating its degradation in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or weaker than expected biological activity of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of this compound stock solution | 1. Prepare fresh stock solutions from a new, unopened vial of powdered this compound.2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.3. Store aliquots at -80°C for long-term storage or -20°C for short-term storage. | Repeated changes in temperature can lead to the degradation of the compound, reducing its effective concentration and biological activity. |
| Precipitation of the inhibitor in aqueous media | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture or assay buffer is low (typically <0.5%).2. Prepare intermediate dilutions of the stock solution in the same solvent before adding to the aqueous medium.3. Visually inspect the final solution for any signs of precipitation. | This compound has low aqueous solubility. High concentrations of the organic solvent can be toxic to cells, and precipitation of the inhibitor will lower its effective concentration. |
| Suboptimal experimental conditions | 1. Verify the confluency and passage number of the cell line being used.2. Ensure all reagents are within their expiration dates and properly prepared. | Cellular response to inhibitors can be highly dependent on the physiological state of the cells and the quality of the experimental reagents. |
Issue 2: Variability in experimental results between different batches or preparations of this compound solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent stock solution concentration | 1. When preparing a new stock solution, ensure the powdered compound is fully dissolved. Gentle vortexing or sonication may be necessary.2. Use a calibrated pipette for all dilutions. | Inaccurate initial concentration of the stock solution will lead to variability in all subsequent experiments. |
| Degradation due to improper storage | 1. Always store stock solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture.2. If the compound is noted to be light-sensitive, protect solutions from light by using amber vials or wrapping vials in foil. | Evaporation of the solvent will increase the concentration of the inhibitor, while exposure to moisture and light can accelerate degradation. |
| Contamination of stock solutions | 1. Use sterile pipette tips and tubes when preparing and handling stock solutions.2. Prepare solutions in a sterile environment, such as a laminar flow hood. | Microbial or chemical contamination can interfere with the experimental assay or directly degrade the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: How can I determine if my this compound solution has degraded?
A3: A decrease in the expected biological activity is a primary indicator of degradation. For a more direct assessment, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak.
Q4: Is this compound sensitive to light?
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO |
| Long-Term Storage | -80°C in single-use aliquots |
| Short-Term Storage | -20°C in single-use aliquots |
| Freeze-Thaw Cycles | Avoid |
| Light Exposure | Protect from light |
| Final Solvent Concentration in Assay | <0.5% |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Insoluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Preparation: Allow the vial of powdered this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Assessing the Stability of a Small Molecule Inhibitor in Solution
This protocol provides a framework for a forced degradation study to understand the stability of a small molecule inhibitor like this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Data Evaluation: Quantify the percentage of the intact inhibitor remaining at each time point and identify any major degradation products.
Visualizations
Caption: a-FABP signaling in inflammatory response.
Caption: Recommended workflow for this compound solution preparation.
Validation & Comparative
A Comparative Guide to a-FABP-IN-1 and BMS309403: Efficacy in Targeting Fatty Acid-Binding Protein 4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent small molecule inhibitors of adipocyte fatty acid-binding protein 4 (FABP4), a-FABP-IN-1 and BMS309403. This analysis is supported by a compilation of experimental data on their binding affinity, selectivity, and effects in both in vitro and in vivo models.
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Its involvement in the pathophysiology of various metabolic diseases, including insulin resistance, type 2 diabetes, and atherosclerosis, has made it an attractive therapeutic target. This guide focuses on two selective inhibitors of FABP4, this compound and BMS309403, summarizing their performance based on available scientific literature.
Quantitative Efficacy Data
The following tables provide a structured summary of the quantitative data available for this compound and BMS309403, facilitating a direct comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Potency against FABP4
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| This compound | Human a-FABP/FABP4 | Fluorescence Displacement | < 1.0 | - | [1] |
| BMS309403 | Human and Mouse aP2/FABP4 | Fluorescence Displacement (ANS) | < 2 | - | [2] |
Table 2: Selectivity Profile against Other FABP Isoforms
| Inhibitor | FABP3 (Heart) Ki (nM) | FABP5 (Epidermal) Ki (nM) | h-FABP Inhibition | Reference |
| This compound | - | - | No inhibition at 50 µM | [1] |
| BMS309403 | 350 | 250 | - | [2] |
In Vitro and In Vivo Efficacy
Both inhibitors have demonstrated significant effects in cellular and animal models, primarily related to their anti-inflammatory and metabolic modulatory properties.
This compound:
-
Anti-inflammatory Effects: Effectively blocks the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in cellular models.[1]
BMS309403:
-
Anti-inflammatory Effects: Significantly decreases the production of monocyte chemoattractant protein-1 (MCP-1) in THP-1 macrophages in a dose- and time-dependent manner.[2] It also reduces lipid-induced endoplasmic reticulum stress and inflammation in skeletal muscle cells.[3]
-
Metabolic Effects: In mouse models of obesity, BMS309403 has been shown to reduce blood glucose levels and increase insulin sensitivity.
-
Cardiovascular Effects: In a mouse model of atherosclerosis, BMS309403 treatment reduced the atherosclerotic lesion area. It has also been shown to improve endothelial function in apolipoprotein E-deficient mice.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and BMS309403.
Determination of Inhibitory Potency (Ki)
A competitive fluorescence displacement assay is a common method to determine the binding affinity of inhibitors to FABPs.
-
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of FABP4, resulting in a high fluorescence signal. An inhibitor that also binds to this pocket will displace the probe, leading to a decrease in fluorescence. The concentration of the inhibitor required to displace 50% of the probe is used to calculate the inhibitory constant (Ki).
-
General Protocol:
-
Recombinant human or mouse FABP4 is incubated with the fluorescent probe (e.g., ANS) in an appropriate buffer.
-
Increasing concentrations of the test inhibitor (this compound or BMS309403) are added to the mixture.
-
The fluorescence intensity is measured at excitation and emission wavelengths specific to the probe.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Cell-Based Anti-inflammatory Assays
These assays assess the ability of the inhibitors to modulate inflammatory responses in relevant cell types, such as macrophages.
-
LPS-Stimulated Cytokine Production Assay (for this compound):
-
Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound for a specified period.
-
Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
MCP-1 Production Assay (for BMS309403):
-
Human monocytic cell line THP-1 is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
The differentiated macrophages are treated with various concentrations of BMS309403 for different time points.
-
The cell culture supernatant is collected.
-
The level of MCP-1 in the supernatant is measured by ELISA.
-
In Vivo Animal Models
Animal models are instrumental in evaluating the systemic efficacy and potential therapeutic benefits of the inhibitors.
-
Mouse Model of Atherosclerosis (for BMS309403):
-
Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Mice are fed a high-fat or Western-type diet to accelerate the development of atherosclerotic plaques.
-
A cohort of mice is treated with BMS309403, typically administered orally.
-
After a defined treatment period, the mice are euthanized, and the aortas are dissected.
-
The extent of atherosclerotic lesions in the aorta is quantified, often by staining with Oil Red O and analyzing the lesion area.
-
-
Mouse Model of Obesity and Insulin Resistance (for BMS309403):
-
Genetically obese mice (e.g., ob/ob mice) or diet-induced obese (DIO) mice are used.
-
Mice receive regular administration of BMS309403.
-
Metabolic parameters are assessed, including blood glucose levels, insulin levels, and glucose tolerance (via a glucose tolerance test - GTT).
-
Insulin sensitivity can be further evaluated using an insulin tolerance test (ITT).
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by FABP4 inhibition and the general experimental workflows.
Caption: Signaling pathways influenced by FABP4 and its inhibition.
Caption: General experimental workflow for evaluating FABP4 inhibitors.
Caption: Logical structure for comparing the efficacy of the two inhibitors.
Conclusion
Both this compound and BMS309403 are highly potent inhibitors of FABP4 with low nanomolar Ki values. This compound demonstrates exceptional selectivity against the cardiac isoform, FABP3. BMS309403 also exhibits good selectivity for FABP4 over FABP3 and FABP5. Both compounds have shown promising anti-inflammatory effects in vitro. BMS309403 has been more extensively characterized in vivo, demonstrating beneficial effects on metabolic and cardiovascular parameters in preclinical models. The choice between these inhibitors for research purposes may depend on the specific experimental context, with this compound offering potentially higher selectivity and BMS309403 having a broader range of published in vivo efficacy data. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
Validating a-FABP Inhibitors: A Comparative Guide to Knockout Models and Pharmacological Inhibition
A critical step in the preclinical validation of any targeted therapy is to demonstrate its on-target effects in a robust biological system. For inhibitors of adipocyte fatty acid-binding protein (a-FABP, also known as FABP4), a key protein implicated in metabolic and inflammatory diseases, the gold standard for validation involves the use of a-FABP knockout (KO) animal models. This guide provides a comparative overview of the established effects of genetic a-FABP deletion in mice alongside the pharmacological effects of a well-characterized a-FABP inhibitor, BMS309403. While the focus of this guide is on the validation of a-FABP-IN-1, a potent and selective human a-FABP inhibitor, a comprehensive search of publicly available scientific literature did not yield any in vivo studies utilizing this compound in animal models, including knockout models. Therefore, this guide will leverage the extensive data from a-FABP knockout mice and the inhibitor BMS309403 to establish a framework for the validation of novel a-FABP inhibitors like this compound.
Comparison of a-FABP Knockout Phenotype vs. Pharmacological Inhibition with BMS309403
The following tables summarize the key metabolic and inflammatory phenotypes observed in a-FABP knockout mice and in wild-type mice treated with the a-FABP inhibitor BMS309403. The data presented here are compiled from various studies and are intended to provide a comparative baseline for evaluating new chemical entities targeting a-FABP.
Table 1: Phenotypic Characteristics of a-FABP Knockout (a-FABP-/-) Mice
| Parameter | Observation in a-FABP-/- Mice | References |
| Metabolic Phenotype | ||
| Insulin Sensitivity | Improved insulin sensitivity, protected from diet-induced insulin resistance. | [1] |
| Glucose Metabolism | Enhanced glucose tolerance and improved glucose-stimulated insulin secretion. | [1] |
| Lipid Metabolism | Altered lipid composition in muscle tissue, reduced lipolysis in adipocytes. | [1] |
| Body Weight/Adiposity | In some models of diet-induced obesity, may exhibit increased adiposity but remain "metabolically healthy". | [1] |
| Inflammatory Phenotype | ||
| Atherosclerosis | Significantly reduced development of atherosclerosis in ApoE-/- background. | [2] |
| Macrophage Function | Reduced inflammatory cytokine production (e.g., TNF-α, IL-6) and decreased foam cell formation. | [1] |
| Adipose Tissue Inflammation | Decreased macrophage infiltration and reduced expression of pro-inflammatory cytokines in adipose tissue. | [3] |
| Other Inflammatory Conditions | Showed alleviated cartilage degradation and synovitis in a model of high-fat diet-induced osteoarthritis. | [4] |
Table 2: Reported In Vivo Effects of a-FABP Inhibitor BMS309403
| Parameter | Observation with BMS309403 Treatment | References |
| Metabolic Phenotype | ||
| Insulin Sensitivity | Improved insulin sensitivity and glucose homeostasis in models of type 2 diabetes. | [3] |
| Glucose Metabolism | Alleviated hyperglycemia in mouse models of obesity and diabetes. | [3] |
| Lipid Metabolism | Reduced circulating free fatty acids and triglycerides. | [1] |
| Inflammatory Phenotype | ||
| Atherosclerosis | Significantly reduced atherosclerotic lesion area in diabetic ApoE-/- mice. | [3] |
| Adipose Tissue Inflammation | Reduced macrophage infiltration and levels of pro-inflammatory cytokines (MCP-1, IL-6, TNF-α) in adipose tissue. | [3] |
| Other Inflammatory Conditions | Alleviated cartilage degradation in a model of high-fat diet-induced osteoarthritis. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the generation of a-FABP knockout mice and the in vivo administration of a-FABP inhibitors.
Generation and Validation of a-FABP Knockout Mice
-
Gene Targeting: The a-FABP (Fabp4) gene is targeted in embryonic stem (ES) cells, typically from a 129 mouse strain. A targeting vector is constructed to replace a critical exon of the Fabp4 gene with a neomycin resistance cassette.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts from a C57BL/6J mouse, which are then implanted into pseudopregnant females. The resulting chimeric offspring are bred with C57BL/6J mice to achieve germline transmission of the null allele.
-
Genotyping: Offspring are genotyped by polymerase chain reaction (PCR) analysis of tail DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout animals.
-
Validation of Knockout: The absence of a-FABP protein expression in adipose tissue and macrophages from knockout mice is confirmed by Western blot analysis.
In Vivo Administration of a-FABP Inhibitor (BMS309403)
-
Animal Model: Wild-type mice (e.g., C57BL/6N) or disease models (e.g., ApoE-/- mice on a high-fat diet).
-
Vehicle: Typically a mixture of polyethylene glycol, Tween 80, and water.
-
Dosage and Administration: For example, in a study on osteoarthritis, BMS309403 was administered daily via oral gavage at a dose of 15 mg/kg body weight.[4]
-
Treatment Duration: The duration of treatment varies depending on the disease model, ranging from several weeks to months.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can aid in understanding the mechanism of action and the validation process for a-FABP inhibitors.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 3. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: a-FABP-IN-1 versus Genetic Knockdown of FABP4
A head-to-head examination of two key methodologies for inhibiting Fatty Acid-Binding Protein 4, a critical regulator in metabolic and inflammatory diseases.
This guide provides a comprehensive comparison between the pharmacological inhibition of Fatty Acid-Binding Protein 4 (FABP4) using a-FABP-IN-1 and its genetic knockdown. Both approaches are pivotal in studying the multifaceted roles of FABP4 in conditions such as obesity, type 2 diabetes, atherosclerosis, and cancer.[1][2][3][4][5][6][7] This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms, effects, and the experimental data supporting their use.
At a Glance: this compound vs. FABP4 Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown of FABP4 (e.g., siRNA, shRNA) |
| Mechanism of Action | A small molecule that reversibly binds to the fatty acid-binding pocket of the FABP4 protein, preventing the binding and transport of endogenous fatty acids.[1][3] | Reduces or eliminates the expression of the FABP4 protein by targeting its mRNA for degradation or preventing its translation.[8][9][10][11] |
| Target Specificity | Can exhibit off-target effects, although specific inhibitors like BMS309403 show high selectivity for FABP4.[1][12] Some inhibitors may also affect other FABP isoforms like FABP5.[1][12][13] | Highly specific to the FABP4 gene, minimizing off-target effects at the protein level. However, compensatory upregulation of other genes (e.g., FABP5) can occur.[11] |
| Mode of Application | Can be administered in vitro to cell cultures or in vivo to animal models, often orally.[1][4] | Typically applied in vitro via transfection of cells. In vivo application is possible through viral vectors or specialized delivery systems.[8][10][13] |
| Temporal Control | Effects are rapid and reversible upon withdrawal of the compound. | Effects are longer-lasting and can be permanent in the case of genetic knockout. Reversibility is limited. |
| Key Reported Effects | Reduces insulin resistance, decreases atherosclerosis, inhibits lipolysis, and modulates inflammatory responses.[1][3][7][12][14] | Improves insulin sensitivity, protects against diet-induced obesity comorbidities, reduces inflammatory cytokine production, and can increase body weight and fat mass in some models.[1][10][11][15][16] |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative findings from studies utilizing either this compound (represented by the well-characterized inhibitor BMS309403) or genetic knockdown of FABP4.
Table 1: Effects on Metabolic Parameters
| Parameter | This compound (BMS309403) | FABP4 Knockdown/Knockout | Reference |
| Insulin Resistance | Improved insulin sensitivity in diet-induced obese mice. | Reduced insulin resistance in high-fat diet-induced and genetic obesity mouse models.[1] | [1] |
| Glucose Tolerance | No significant change in glucose tolerance in diet-induced obese mice in some studies.[12] | Did not affect plasma glucose homeostasis in diet-induced obese mice in one study.[11] | [11][12] |
| Plasma Triglycerides | Reduced plasma triglyceride levels.[12] | Lower serum triglycerides reported in humans with a low-expression FABP4 promoter polymorphism.[17] | [12][17] |
| Body Weight | - | Increased body weight and fat mass in diet-induced obese mice.[1][11] | [1][11] |
| Lipolysis | Potently inhibits lipolysis in 3T3-L1 and primary human adipocytes.[12] | Reduced basal and isoproterenol-stimulated lipolysis in primary adipocytes from knockout mice.[11] | [11][12] |
Table 2: Effects on Inflammatory Responses
| Parameter | This compound (BMS309403) | FABP4 Knockdown/Knockout | Reference |
| Macrophage Inflammation | Attenuates LPS-induced activation of the JNK/AP-1 signaling pathway.[14] | Reduced production of inflammatory cytokines (TNFα, IL-6, MCP-1).[10] | [10][14] |
| Atherosclerosis | Reduces atherosclerosis in experimental models.[1] | Macrophage-specific deficiency protects against atherosclerosis development.[16] | [1][16] |
| Pro-inflammatory Cytokine Release | Inhibited MCP-1 release from THP-1 and primary human macrophages.[12] | Silencing in cardiomyocytes reduces the production of proinflammatory cytokines.[8] | [8][12] |
Experimental Corner: Protocols and Methodologies
Detailed protocols are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common methodologies used in the comparative analysis of this compound and FABP4 knockdown.
In Vitro Inhibition with this compound (BMS309403)
-
Cell Culture: Human THP-1 macrophage-like cells are cultured and differentiated.
-
Inhibitor Treatment: Differentiated cells are incubated with this compound (e.g., BMS309403 at 25 µmol/L) for a specified period (e.g., 48 hours).[17]
-
Analysis of Protein Expression: Whole-cell lysates are prepared and subjected to immunoblotting with antibodies against target proteins like PPARγ to assess changes in protein levels.[17]
-
Analysis of mRNA Levels: RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of genes of interest.[17]
Genetic Knockdown of FABP4 using siRNA
-
Cell Culture: Rat cardiomyocyte H9c2 cells or 3T3-L1 preadipocytes are cultured to the desired confluency.[8][10]
-
siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting FABP4 (siFABP4) or a non-targeting control siRNA using a suitable transfection reagent.[8][10]
-
Induction of Pathological State (Optional): Transfected cells can be treated with stimuli like lipopolysaccharide (LPS) to induce an inflammatory response or hypertrophy.[8]
-
Validation of Knockdown: The efficiency of FABP4 knockdown is confirmed at both the mRNA and protein levels using qPCR and Western blotting, respectively.[8][10]
-
Functional Assays: A variety of assays can be performed to assess the functional consequences of FABP4 silencing, such as measuring cell hypertrophy, apoptosis (e.g., TUNEL assay), and the expression of inflammatory markers.[8]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Fatty Acid-Binding Protein 4 Limits High-Fat-Diet-Associated Prostate Tumorigenesis and Progression in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 7. Knocking out or pharmaceutical inhibition of fatty acid binding protein 4 (FABP4) alleviates osteoarthritis induced by high-fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid-binding protein 4 silencing protects against lipopolysaccharide-induced cardiomyocyte hypertrophy and apoptosis by inhibiting the Toll-like receptor 4–nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP4 silencing ameliorates hypoxia reoxygenation injury through the attenuation of endoplasmic reticulum stress-mediated apoptosis by activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. RNAi-mediated germline knockdown of FABP4 increases body weight but does not improve the deranged nutrient metabolism of diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. White adipocyte-targeted dual gene silencing of FABP4/5 for anti-obesity, anti-inflammation and reversal of insulin resistance: Efficacy and comparison of administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAseq Analysis of FABP4 Knockout Mouse Hippocampal Transcriptome Suggests a Role for WNT/β-Catenin in Preventing Obesity-Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
Cross-Validation of a-FABP-IN-1: A Comparative Guide to Assay Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a-FABP-IN-1, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP/FABP4), across various experimental assays. The data presented here is crucial for the cross-validation of research findings and for designing future studies on the therapeutic potential of a-FABP inhibition.
a-FABP has emerged as a critical regulator of lipid metabolism and inflammatory responses, making it a promising therapeutic target for a range of conditions including metabolic syndrome, type 2 diabetes, atherosclerosis, and certain cancers. This compound has been identified as a potent inhibitor with a high degree of selectivity. This guide summarizes the quantitative data on its inhibitory activity in key biochemical and cellular assays and provides detailed protocols for their replication.
Data Summary: this compound Performance Across Assays
The inhibitory activity of this compound has been characterized using multiple methodologies, each providing a different facet of its interaction with a-FABP and its cellular consequences. The following table summarizes the key quantitative data for this compound and a well-characterized alternative, BMS309403, for comparative purposes.
| Assay Type | Target | This compound (Compound 5g) | BMS309403 |
| Biochemical Assay | |||
| Fluorescence Polarization | Human a-FABP | Kᵢ < 1.0 nM [1][2] | Kᵢ < 2 nM |
| Cell-Based Assays | |||
| Adipocyte Lipolysis | Inhibition of isoproterenol-stimulated glycerol release in 3T3-L1 adipocytes | Data not publicly available | IC₅₀ ~ 1 µM |
| Macrophage Cytokine Release | Inhibition of LPS-stimulated MCP-1 secretion in THP-1 macrophages | Inhibits pro-inflammatory cytokine production[1][2] | Significant reduction in MCP-1, IL-6, and TNFα |
Signaling Pathways Modulated by a-FABP Inhibition
a-FABP exerts its effects through multiple signaling cascades. Inhibition of a-FABP by molecules like this compound is expected to modulate these pathways, leading to anti-inflammatory and metabolic benefits. The diagram below illustrates the key signaling pathways influenced by a-FABP.
Caption: a-FABP signaling pathways modulated by this compound.
Experimental Workflow for Cross-Validation
A robust cross-validation strategy for this compound involves a multi-tiered approach, starting from direct biochemical assays to more complex cell-based functional assays. This ensures that the observed effects are a direct consequence of a-FABP inhibition and are relevant in a biological context.
Caption: Experimental workflow for this compound cross-validation.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding affinity of this compound to a-FABP by monitoring changes in the polarization of fluorescently labeled fatty acid tracer.
-
Materials:
-
Recombinant human a-FABP
-
Fluorescently labeled fatty acid tracer (e.g., BODIPY-C16)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of recombinant a-FABP and the fluorescent tracer.
-
Add the serially diluted this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with no a-FABP (minimum polarization) as controls.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the Kᵢ value by fitting the data to a competitive binding model.
-
Adipocyte Lipolysis Assay
This cell-based assay assesses the functional effect of this compound on inhibiting lipolysis in adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (lipolysis-stimulating agent)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
Glycerol assay kit
-
96-well cell culture plates
-
-
Protocol:
-
Plate differentiated 3T3-L1 adipocytes in a 96-well plate.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells with varying concentrations of this compound in KRBH buffer for 1 hour at 37°C.
-
Stimulate lipolysis by adding isoproterenol to a final concentration of 10 µM. Include unstimulated and vehicle-treated controls.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the glycerol concentration using a commercial glycerol assay kit.
-
Normalize the glycerol release to the total protein content in each well.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of glycerol release against the concentration of this compound.
-
Macrophage Cytokine Release Assay (ELISA)
This assay measures the ability of this compound to suppress the inflammatory response in macrophages.
-
Materials:
-
THP-1 monocytes (differentiated into macrophages with PMA)
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium with 10% FBS
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
-
-
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh RPMI-1640 and pre-treat the macrophages with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of MCP-1 release against the concentration of this compound.
-
This comprehensive guide provides a framework for the cross-validation of this compound's activity. By utilizing a combination of biochemical and cellular assays, researchers can gain a deeper understanding of its mechanism of action and its potential as a therapeutic agent. The provided protocols offer a starting point for the in-house validation and further exploration of this promising a-FABP inhibitor.
References
A Comparative Guide to Adipocyte Fatty Acid-Binding Protein (a-FABP) Inhibitors: A-FABP-IN-1 vs. Alternatives
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a critical intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a significant role in systemic lipid metabolism and inflammatory pathways.[3] Its involvement in the pathogenesis of metabolic syndrome, insulin resistance, atherosclerosis, and certain cancers has made it a compelling therapeutic target.[1][4] This guide provides a head-to-head comparison of a-FABP-IN-1 and other prominent a-FABP inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison of a-FABP Inhibitors
The efficacy of an a-FABP inhibitor is determined by its binding affinity (Ki or Kd), inhibitory concentration (IC50), and its selectivity for FABP4 over other FABP isoforms, such as FABP3 (heart) and FABP5 (epidermal), to minimize off-target effects.[5]
This compound stands out as a highly potent and selective inhibitor of human a-FABP, with a reported inhibition constant (Ki) below 1.0 nM.[6][7] This positions it as one of the most powerful research tools for specifically targeting a-FABP. Other inhibitors, such as BMS-309403, also show high potency for FABP4 but with varying degrees of cross-reactivity with other isoforms. The following table summarizes the quantitative data for a selection of a-FABP inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Kᵢ / Kₔ) | IC₅₀ | Selectivity Profile |
| This compound | h-a-FABP (FABP4) | < 1.0 nM (Kᵢ) [6][7] | Not specified | Potent and selective inhibitor of human a-FABP.[6][7] |
| BMS-309403 | FABP4, FABP5, FABP3 | < 2 nM (Kᵢ) for FABP4[8] | Not specified | Over 100-fold more selective for FABP4 than for FABP5 (Kᵢ ~250 nM) and FABP3 (Kᵢ ~350 nM).[8] |
| HTS01037 | FABP4, FABP5, FABP3 | 670 nM (Kᵢ) for FABP4[8] | Not specified | Moderate selectivity for FABP4 over FABP5 (Kᵢ 3.4 µM) and FABP3 (Kᵢ 9.1 µM).[8] |
| RO6806051 | hFABP4, hFABP5 | 11 nM (Kᵢ) for hFABP4, 86 nM (Kᵢ) for hFABP5[6][9] | Not specified | A potent dual inhibitor of FABP4 and FABP5 with good selectivity over FABP3.[9] |
| FABP4-IN-3 | FABP4, FABP3 | 25 nM (Kᵢ) for FABP4[6] | Not specified | Exhibits high selectivity (approximately 601-fold) for FABP4 over FABP3 (Kᵢ 15.03 µM).[6] |
| Compound 2 | FABP4, FABP5 | 10 nM (Kₔ) for FABP4, 520 nM (Kₔ) for FABP5[9] | 22 µM (lipolysis assay) | A potent dual FABP4/FABP5 inhibitor.[9] |
| FABP4/5-IN-4 | FABP4, FABP5 | Not specified | 3.78 µM for FABP4, 5.72 µM for FABP5[6] | A dual inhibitor of FABP4 and FABP5.[6] |
Signaling Pathway Inhibition
a-FABP is a key mediator in inflammatory signaling within macrophages. Upon stimulation by lipopolysaccharide (LPS), signaling cascades involving JNK and NF-κB are activated, leading to the production of pro-inflammatory cytokines.[4][10] a-FABP enhances this response. Inhibitors like this compound and HTS01037 function by binding to the fatty acid-binding pocket of a-FABP, preventing it from carrying out its lipid chaperoning function, thereby suppressing the inflammatory cascade and reducing cytokine production.[7][10]
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. mdpi.com [mdpi.com]
Evaluating the Specificity of Adipocyte Fatty Acid-Binding Protein (a-FABP) Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, has emerged as a significant therapeutic target for a range of metabolic diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. The development of small molecule inhibitors targeting a-FABP is a promising strategy; however, ensuring their specificity is paramount due to the existence of a large family of highly homologous fatty acid-binding proteins (FABPs). Off-target inhibition of other FABP isoforms, such as FABP3 (heart-type), could lead to undesirable side effects. This guide provides an objective comparison of the specificity of representative a-FABP inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity (Ki or IC50 values) of two well-characterized a-FABP inhibitors, BMS309403 and HTS01037, against a-FABP (FABP4) and other FABP isoforms. Lower values indicate higher potency.
| Inhibitor | FABP4 (a-FABP) | FABP3 (H-FABP) | FABP5 (E-FABP) | Selectivity (FABP4 vs. FABP3) | Selectivity (FABP4 vs. FABP5) | Reference |
| BMS309403 | Ki < 2 nM | Ki = 250 nM | Ki = 350 nM | >125-fold | >175-fold | [1][2][3] |
| HTS01037 | Ki = 670 nM | Ki = 9,100 nM | Ki = 3,400 nM | ~13.6-fold | ~5.1-fold | [1][4] |
Note: Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.
Experimental Protocols: Determining Inhibitor Specificity
The specificity of a-FABP inhibitors is typically evaluated using competitive binding assays, such as the fluorescence displacement assay. This method measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of a specific FABP isoform.
Fluorescence Displacement Assay Protocol
-
Protein Purification: Recombinant human FABP isoforms (e.g., FABP3, FABP4, FABP5) are expressed and purified.
-
Reagents and Buffer Preparation:
-
Binding Assay Buffer: 30 mM Tris-HCl, 100 mM NaCl, pH 7.6.
-
Fluorescent Probe: A fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or NBD-stearic acid, is dissolved in an appropriate solvent (e.g., ethanol or DMSO) and then diluted in the binding assay buffer.
-
Test Compounds: The inhibitor to be tested is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well plate, the purified FABP protein is incubated with the fluorescent probe in the binding assay buffer.
-
The test compound (inhibitor) at various concentrations is added to the wells.
-
The plate is incubated at room temperature (e.g., 25°C) for a set period (e.g., 20 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorescent probe used.
-
-
Data Analysis:
-
The decrease in fluorescence intensity is proportional to the displacement of the fluorescent probe by the test compound.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) is calculated by fitting the data to a suitable dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and binding affinity of the fluorescent probe.
-
Mandatory Visualizations
Experimental Workflow for FABP Inhibitor Specificity Screening
Caption: Workflow for determining the specificity of an a-FABP inhibitor.
Simplified Signaling Pathway of a-FABP (FABP4)
Caption: a-FABP signaling from adipocyte secretion to target cell effects.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Study of a-FABP-IN-1 in Different Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a-FABP-IN-1, a potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP/FABP4), and its performance in various disease models. Due to the limited availability of public data on this compound, this guide uses BMS309403, a well-characterized a-FABP inhibitor, as a primary comparator to illustrate the therapeutic potential of targeting a-FABP.
Introduction to a-FABP and its Inhibition
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a crucial intracellular lipid chaperone involved in fatty acid trafficking, lipid metabolism, and inflammatory signaling.[1][2] It is highly expressed in adipocytes and macrophages and has been implicated in the pathogenesis of numerous diseases, including metabolic syndrome, type 2 diabetes, atherosclerosis, and cancer.[1][3][4] Inhibition of a-FABP is, therefore, a promising therapeutic strategy for these conditions.
This compound (also referred to as Compound 5g) is a highly potent and selective inhibitor of human a-FABP with a reported inhibitory constant (Ki) of less than 1.0 nM.[5] Its primary mechanism of action is the competitive inhibition of the binding of endogenous fatty acids to a-FABP, thereby modulating downstream signaling pathways and reducing the production of pro-inflammatory cytokines.[5]
Performance in Disease Models: A Comparative Overview
While specific in-vivo data for this compound is not extensively available in public literature, the effects of potent a-FABP inhibition have been widely studied using the alternative compound, BMS309403. The following sections summarize the performance of a-FABP inhibition in key disease models, primarily drawing on data from studies involving BMS309403.
Metabolic Disease Models
Inhibition of a-FABP has shown significant therapeutic benefits in animal models of metabolic disease. Treatment with BMS309403 in diet-induced obese (DIO) mice and genetically obese (ob/ob) mice resulted in improved insulin sensitivity and glucose tolerance.[1][6] Specifically, administration of BMS309403 led to a reduction in plasma triglyceride and free fatty acid levels.[6] In adipose tissue, a-FABP inhibition was associated with decreased macrophage infiltration and a reduction in pro-inflammatory cytokines such as MCP-1, IL-6, and TNFα.[1][2]
Table 1: Comparative Effects of a-FABP Inhibition in Metabolic Disease Models
| Parameter | This compound | BMS309403 | Other Alternatives (e.g., dual FABP4/5 inhibitors) |
| Potency (Ki or IC50) | < 1.0 nM (Ki)[5] | < 2 nM (Ki for FABP4)[7] | Varies; e.g., Compound 3 (dual inhibitor) shows higher potency than BMS309403 in inhibiting lipolysis[6] |
| Effect on Insulin Resistance | Expected to improve | Improved glucose tolerance in ob/ob and DIO mice[6][7] | Dual FABP4/5 inhibitors showed amelioration of dyslipidemia but not significant improvement in insulin resistance in DIO mice[6] |
| Effect on Dyslipidemia | Expected to reduce | Reduced plasma triglycerides and free fatty acids[6] | Reduced plasma triglycerides and free fatty acids[6] |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokine production[5] | Reduced MCP-1, IL-6, and TNFα in adipose tissue[1][2] | Inhibited MCP-1 release from macrophages[6] |
Atherosclerosis Models
A-FABP plays a critical role in the development of atherosclerosis by promoting foam cell formation and inflammation within atherosclerotic plaques.[2] Pharmacological inhibition of a-FABP with BMS309403 in apolipoprotein E-deficient (ApoE-/-) mouse models of atherosclerosis led to a significant reduction in atherosclerotic lesion area.[1] The treatment also improved endothelial function by restoring the eNOS-NO signaling pathway.[5]
Table 2: Comparative Effects of a-FABP Inhibition in Atherosclerosis Models
| Parameter | This compound | BMS309403 |
| Effect on Lesion Size | Expected to reduce | Significantly reduced atherosclerotic lesion area in ApoE-/- mice[1] |
| Mechanism of Action | Expected to inhibit foam cell formation and inflammation | Improved endothelial function, rescued eNOS-NO signaling[5] |
Cancer Models
Emerging evidence suggests a role for a-FABP in promoting tumor growth and metastasis in certain cancers, such as prostate and breast cancer.[8][9] Inhibition of a-FABP with BMS309403 in a mouse model of prostate cancer (TRAMP mice) fed a high-fat diet attenuated tumor progression.[8] The inhibitor also sensitized cancer cells to chemotherapy in a breast cancer model.
Table 3: Comparative Effects of a-FABP Inhibition in Cancer Models
| Disease Model | This compound | BMS309403 |
| Prostate Cancer (TRAMP mice) | Data not available | Attenuated high-fat diet-mediated tumor progression[8] |
| Breast Cancer | Data not available | Increased sensitivity of cancer cells to carboplatin |
Signaling Pathways and Experimental Workflows
The therapeutic effects of a-FABP inhibitors are mediated through their modulation of key signaling pathways involved in metabolism and inflammation.
Caption: a-FABP signaling pathways in metabolism and inflammation.
The diagram above illustrates how a-FABP integrates signals from lipolysis and fatty acid uptake to activate downstream pathways like JNK and NF-κB, leading to inflammation, and PPARγ, leading to changes in gene expression. This compound acts by directly inhibiting a-FABP, thereby blocking these downstream effects.
Caption: General experimental workflow for a-FABP inhibitor discovery and validation.
Experimental Protocols
In Vitro a-FABP Inhibitor Screening Assay (Fluorescence Displacement)
This assay is commonly used to identify and characterize a-FABP inhibitors.
Principle: A fluorescent probe that binds to the fatty acid-binding pocket of a-FABP is displaced by a competitive inhibitor, leading to a decrease in fluorescence.
Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[10]
-
96-well black microplates
Procedure:
-
Prepare solutions of recombinant a-FABP, fluorescent probe, and test compounds in assay buffer.
-
In a 96-well plate, add recombinant a-FABP and the fluorescent probe to each well.[10]
-
Add varying concentrations of the test compound or a known inhibitor (positive control, e.g., arachidonic acid) to the wells.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow for binding equilibrium.[10]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe (for ANS, typically ~370 nm excitation and ~475 nm emission).[12]
-
Calculate the percentage of probe displacement and determine the IC50 or Ki value for the test compound.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the effect of an a-FABP inhibitor on metabolic parameters.
Animals:
-
Male C57BL/6J mice are commonly used.
Induction of Obesity:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[13]
-
A control group is fed a standard chow diet.
Compound Administration:
-
Randomly assign HFD-fed mice to a vehicle control group and treatment groups receiving the a-FABP inhibitor (e.g., BMS309403) at different doses.[6]
-
The compound can be administered via oral gavage or dissolution in drinking water for a chronic period (e.g., 8 weeks).[6][8]
Endpoint Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, triglycerides, free fatty acids, and inflammatory cytokines.[13] Harvest adipose tissue, liver, and other relevant organs for histological analysis and gene expression studies.
-
Body Weight and Food Intake: Monitor body weight and food intake throughout the study.[6]
Conclusion
This compound is a potent and selective inhibitor of a-FABP with high therapeutic potential. While direct comparative data for this compound in various disease models are limited, extensive research on the well-characterized inhibitor BMS309403 demonstrates that targeting a-FABP can effectively ameliorate metabolic dysregulation, reduce atherosclerosis, and potentially inhibit cancer progression. Further preclinical and clinical studies on this compound are warranted to fully elucidate its therapeutic efficacy and safety profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of this promising class of therapeutic agents.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid-binding proteins in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid-Binding Protein 4 Limits High-Fat-Diet-Associated Prostate Tumorigenesis and Progression in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amplified Fatty Acid-Binding Protein Gene Cluster in Prostate Cancer: Emerging Roles in Lipid Metabolism and Metastasis [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Inflammatory Effects of a-FABP-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of a-FABP-IN-1 against other alternative adipocyte fatty acid-binding protein (a-FABP) inhibitors. The information presented is supported by experimental data to validate the anti-inflammatory effects of this compound.
Introduction to a-FABP and its Role in Inflammation
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a critical mediator in the integration of metabolic and inflammatory pathways.[1] Primarily expressed in adipocytes and macrophages, a-FABP is implicated in the pathogenesis of obesity-related inflammatory conditions such as atherosclerosis and type 2 diabetes.[2][3] In macrophages, a-FABP expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and, in turn, modulates the production of inflammatory cytokines.[3][4] This central role in "metaflammation" makes a-FABP a promising therapeutic target for a range of inflammatory diseases. This compound is a potent and selective inhibitor of human a-FABP, demonstrating significant potential in mitigating inflammatory responses.
Performance Comparison of a-FABP Inhibitors
The following table summarizes the quantitative data on the inhibitory activities of this compound and its alternatives. The data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Target(s) | Binding Affinity (Ki/KD) | Anti-Inflammatory Activity | Cell Type(s) |
| This compound | a-FABP (FABP4) | < 1.0 nM | Inhibition of pro-inflammatory cytokine production. | Macrophages |
| BMS309403 | FABP4, FABP3, FABP5 | FABP4: < 2 nMFABP3: 250 nMFABP5: 350 nM[2] | Reduces LPS-induced release of pro-inflammatory molecules.[2] Reduces ROS (36.0% at 50 µM) and nitrite production (26.8% at 50 µM).[2] | BV-2 microglia,[2] Macrophages |
| HTS01037 | FABP4, FABP3, FABP5 | FABP4: 670 nMFABP3: 9.1 µMFABP5: 3.4 µM | Reduces LPS-stimulated inflammation. | Macrophages |
| SB-FI-26 | FABP5, FABP7 | FABP5: 0.9 µMFABP7: 0.4 µM | Exhibits anti-inflammatory effects in mice. | N/A (in vivo) |
| MFP-0012328 | FABP4 | 316 nM (KD)[5] | Reduces LPS-mediated ROS (23.0–54.0% at 50 µM) and nitrite production (12.2–51.3% at 50 µM). Reduces TNF-α release by 25% at 10 µM.[2][5] | BV-2 microglia[2][5] |
Signaling Pathways and Mechanisms of Action
a-FABP exerts its pro-inflammatory effects through a complex signaling network. A key mechanism involves a positive feedback loop with the c-Jun NH2-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway in macrophages.[4] LPS stimulation leads to the activation of this pathway, which in turn upregulates a-FABP expression, creating a cycle that amplifies the inflammatory response. a-FABP inhibitors, such as this compound and BMS309403, disrupt this loop, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used to study the anti-inflammatory effects of a-FABP inhibitors.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[6]
-
LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the specified duration.[4]
-
Inhibitor Treatment: Cells are pre-treated with this compound or alternative inhibitors at the desired concentrations for a specified time (e.g., 2 hours) before LPS stimulation.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a quantitative method to measure the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[2]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[2]
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[2]
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[2]
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[6]
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot for JNK Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins like JNK, which is an indicator of pathway activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Conclusion
This compound is a highly potent inhibitor of a-FABP with strong anti-inflammatory properties. Its ability to disrupt the a-FABP-mediated inflammatory signaling cascade, as evidenced by the inhibition of pro-inflammatory cytokine production, positions it as a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides a comparative framework and detailed experimental protocols to aid researchers in further validating and exploring the therapeutic potential of this compound and other related inhibitors.
References
- 1. Serum adipocyte fatty acid-binding protein in the critically ill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage FABP4 is required for neutrophil recruitment and bacterial clearance in Pseudomonas aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a-FABP-IN-1 and Other Small Molecule Inhibitors of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for metabolic and inflammatory diseases, the modulation of lipid metabolism has emerged as a promising strategy. Small molecule inhibitors targeting key enzymes and binding proteins in lipid metabolic pathways are at the forefront of this research. This guide provides an objective comparison of a-FABP-IN-1, a potent inhibitor of adipocyte fatty acid-binding protein (a-FABP), with other notable small molecule inhibitors targeting critical nodes of lipid metabolism: Fatty Acid Synthase (FASN) and ATP Citrate Lyase (ACLY).
Executive Summary
This guide presents a head-to-head comparison of three distinct classes of small molecule inhibitors of lipid metabolism:
-
This compound (BMS309403): A selective inhibitor of adipocyte fatty acid-binding protein (a-FABP or FABP4), a key intracellular lipid chaperone.
-
C75: A well-characterized inhibitor of Fatty Acid Synthase (FASN), a crucial enzyme in de novo lipogenesis.
-
GSK165 (and its precursor SB-204990): Inhibitors of ATP Citrate Lyase (ACLY), an enzyme that links carbohydrate to lipid metabolism.
Quantitative data on their inhibitory potency, selectivity, and cellular effects are summarized in clear, comparative tables. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of their mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for this compound and representative inhibitors of FASN and ACLY. It is important to note that direct comparisons of IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | Target | Type of Inhibition | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | References |
| This compound (BMS309403) | a-FABP (FABP4) | Competitive | < 2 nM | Not widely reported | [1][2][3] |
| C75 | FASN | Irreversible | Not applicable | 15.53 µM (for FAS/FASN) to 50 µM (in various cancer cell lines) | [4][5] |
| GSK165 | ACLY | Concentration-dependent | Not reported | ~30 µM (in HT29 cancer cells) | [6][7] |
| SB-204990 (Prodrug of ACLY inhibitor) | ACLY | Potent and specific | Not reported | 24 µM (A549 cells), 26 µM (PC3 cells), 53 µM (SKOV3 cells) | [8] |
Table 1: Comparison of Inhibitory Potency. This table highlights the high potency of this compound for its target compared to C75 and the ACLY inhibitors.
| Inhibitor | Target Selectivity | References |
| This compound (BMS309403) | Highly selective for a-FABP (FABP4) over other FABP isoforms. Ki for FABP3 is 250 nM and for FABP5 is 350 nM, representing >100-fold selectivity. | [1][2][3][9] |
| C75 | Primarily targets FASN, but can also activate CPT1A. | [4] |
| GSK165 / SB-204990 | Specific for ATP Citrate Lyase (ACLY). | [6][10] |
Table 2: Comparison of Target Selectivity. this compound demonstrates high specificity for its primary target, a crucial characteristic for minimizing off-target effects.
| Inhibitor | Cellular Effect | Cell Type | Concentration | References |
| This compound (BMS309403) | Inhibition of MCP-1 production | THP-1 macrophages | Dose-dependent | [2] |
| Attenuation of LPS-induced JNK phosphorylation | RAW 264.7 macrophages | 50 µM | [11] | |
| C75 | Inhibition of cell growth | PC3 prostate cancer cells | IC50 of 35 µM | [4] |
| Reduction of spheroid growth | LNCaP prostate cancer cells | IC50 of 50 µM | [4] | |
| Downregulation of PI3K/Akt signaling | A2780 ovarian carcinoma cells | 7 µg/mL | [9] | |
| GSK165 | Inhibition of cell proliferation | HT29 colorectal cancer cells | IC50 of ~30 µM | [6][7] |
| SB-204990 | Inhibition of cholesterol and fatty acid synthesis | HepG2 cells | Dose-dependent | [2] |
Table 3: Comparison of Cellular Effects. This table showcases the diverse cellular outcomes of inhibiting these distinct targets in lipid metabolism, ranging from anti-inflammatory effects to the inhibition of cancer cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these inhibitors.
Fluorescent Ligand Displacement Assay for this compound (BMS309403)
This assay is commonly used to determine the binding affinity of inhibitors to FABP4.
Principle: A fluorescent probe that binds to the fatty acid-binding pocket of a-FABP is displaced by a competitive inhibitor, leading to a decrease in fluorescence.
Materials:
-
Recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or Dansyl-aminoundecanoic acid (DAUDA))
-
This compound (BMS309403) or other test compounds
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant a-FABP in the assay buffer.
-
Add the fluorescent probe to the a-FABP solution and incubate to allow for binding, resulting in an increase in fluorescence.
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the diluted compounds to the a-FABP/probe mixture in the 96-well plate.
-
Incubate the plate at room temperature to allow the displacement reaction to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The decrease in fluorescence is proportional to the amount of probe displaced by the inhibitor.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the probe's dissociation constant (Kd).
Fatty Acid Synthase (FASN) Inhibition Assay for C75
This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.
Principle: FASN catalyzes the synthesis of fatty acids, a process that consumes NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to FASN activity.
Materials:
-
Purified FASN enzyme
-
C75 or other test inhibitors
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Substrates: Acetyl-CoA and Malonyl-CoA
-
Cofactor: NADPH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.
-
Add the purified FASN enzyme to the reaction mixture.
-
Add C75 or other test inhibitors at various concentrations.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of FASN inhibition against the inhibitor concentration.
ATP Citrate Lyase (ACLY) Inhibition Assay for GSK165/SB-204990
This is a coupled enzyme assay that indirectly measures ACLY activity.
Principle: ACLY produces oxaloacetate, which is then converted to malate by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified ACLY enzyme
-
GSK165, SB-204990, or other test inhibitors
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Substrates: Citrate, Coenzyme A, and ATP
-
Coupling enzyme: Malate dehydrogenase (MDH)
-
Cofactor: NADH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, citrate, Coenzyme A, ATP, NADH, and MDH.
-
Add the purified ACLY enzyme to the reaction mixture.
-
Add GSK165, SB-204990, or other test inhibitors at various concentrations.
-
Incubate the mixture to allow for inhibitor binding.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to ACLY activity.
-
The IC50 value is determined by plotting the percentage of ACLY inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each class of inhibitor.
This compound (BMS309403) Mechanism: this compound competitively binds to the fatty acid-binding pocket of a-FABP, preventing the binding of endogenous fatty acids. In macrophages, this inhibition disrupts a positive feedback loop involving JNK and AP-1 signaling, which is activated by stimuli like lipopolysaccharide (LPS). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[6][11] a-FABP has also been shown to activate the NF-κB signaling pathway, further contributing to inflammation.
References
- 1. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. biocytogen.com [biocytogen.com]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. ATP Citrate Lyase Mediates Resistance of Colorectal Cancer Cells to SN38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ACLY Attenuates Tumor Growth and Acquired Cisplatin Resistance in Ovarian Cancer by Inhibiting the PI3K–AKT Pathway and Activating the AMPK–ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of a-FABP-IN-1: A Comparative Guide for Researchers
For researchers in metabolic diseases, inflammation, and drug discovery, this guide provides an objective comparison of the published data for the adipocyte fatty acid-binding protein (a-FABP) inhibitor, a-FABP-IN-1, with other commercially available alternatives. This document summarizes key quantitative data, details common experimental protocols for inhibitor validation, and visualizes the underlying biological pathways and experimental workflows.
Unveiling a Potent Inhibitor: this compound
This compound is a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. The initial publication by Liu et al. reported a high binding affinity with a Ki value below 1.0 nM. a-FABP is a crucial protein implicated in fatty acid trafficking and has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, as well as inflammation-related diseases. The primary mechanism of action for a-FABP inhibitors involves blocking the binding of fatty acids to the protein, thereby modulating downstream signaling pathways.
Comparative Analysis of a-FABP Inhibitors
To provide a clear and objective comparison, the following table summarizes the reported binding affinities (Ki or IC50 values) of this compound and several other widely used or commercially available a-FABP inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Compound Name | Target(s) | Reported Binding Affinity (Ki / IC50) | Selectivity Profile | Reference |
| This compound | a-FABP (FABP4) | Ki < 1.0 nM | Selective for a-FABP | Liu X, et al. (2011) |
| BMS-309403 | a-FABP (FABP4) | Ki < 2 nM | Selective for FABP4 over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) | --INVALID-LINK-- |
| HTS01037 | a-FABP (FABP4) | Ki = 0.67 µM | Pan-FABP inhibitor at higher concentrations | --INVALID-LINK-- |
| SBFI-26 | FABP5 | Ki = 0.86 µM (for FABP5) | Potent FABP5 inhibitor | --INVALID-LINK-- |
| Compound 2 | FABP4, FABP5 | Kd = 0.01 µM (FABP4), 0.52 µM (FABP5) | Dual inhibitor | --INVALID-LINK-- |
| Compound 3 | FABP4, FABP5 | Kd = 0.02 µM (FABP4), 0.56 µM (FABP5) | Dual inhibitor | --INVALID-LINK-- |
Visualizing the Molecular Landscape
To better understand the context of a-FABP inhibition, the following diagrams illustrate the key signaling pathways influenced by a-FABP and a typical experimental workflow for verifying the activity of an a-FABP inhibitor.
Experimental Protocols: A Closer Look
The determination of the binding affinity of a-FABP inhibitors is commonly performed using a fluorescence displacement assay. This method provides a robust and quantitative measure of the inhibitor's potency.
General Protocol for Fluorescence Displacement Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound against a-FABP.
Principle: This assay relies on the displacement of a fluorescent probe from the binding pocket of a-FABP by a competing inhibitor. The fluorescent probe exhibits a change in its fluorescence properties (e.g., increased intensity or a shift in emission wavelength) upon binding to the protein. When an inhibitor is introduced, it competes with the probe for the binding site, leading to a decrease in the fluorescence signal that is proportional to the inhibitor's concentration and affinity.
Materials:
-
Purified recombinant human a-FABP (FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer at physiological pH)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare working solutions of purified a-FABP and the fluorescent probe in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the purified a-FABP solution to each well (except for the blank controls).
-
Add the fluorescent probe solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (a known a-FABP inhibitor) and a negative control (vehicle only).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without protein) from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.
-
Conclusion
While direct independent verification of the originally published data for this compound remains to be extensively documented in publicly available literature, its reported high potency makes it a significant tool for studying the roles of a-FABP. This guide provides researchers with a comparative framework of this compound and its alternatives, alongside standardized experimental protocols to facilitate in-house validation and further investigation into the therapeutic potential of a-FABP inhibition. The provided diagrams offer a visual aid to comprehend the intricate signaling network of a-FABP and the logical flow of inhibitor characterization.
Unraveling the Potency of a-FABP-IN-1: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the experimental data reveals a-FABP-IN-1 as a highly potent and selective inhibitor of adipocyte fatty acid-binding protein (a-FABP), distinguishing it from other known inhibitors. This guide provides a comprehensive comparison of this compound with other notable a-FABP inhibitors, supported by experimental data and detailed protocols for key assays. The focus is on in vitro binding affinity, cellular functional assays, and available in vivo data to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport of fatty acids and other lipophilic substances. Among them, adipocyte FABP (a-FABP or FABP4) has emerged as a key therapeutic target for metabolic diseases and inflammatory conditions. The inhibition of a-FABP is a promising strategy for the treatment of type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. This guide focuses on this compound, a potent and selective inhibitor, and compares its effects with other well-characterized a-FABP inhibitors.
In Vitro Effects: A Head-to-Head Comparison
The in vitro efficacy of a-FABP inhibitors is primarily assessed through their binding affinity to the target protein and their ability to modulate cellular processes such as lipolysis and inflammation.
Binding Affinity to a-FABP
This compound, also identified as Compound 5g in scientific literature, demonstrates exceptional potency with a reported inhibitory constant (Ki) of less than 1.0 nM for human a-FABP[1][2]. This high affinity suggests a strong and specific interaction with the binding pocket of the protein. For comparison, other well-known a-FABP inhibitors exhibit a range of binding affinities.
| Compound | Binding Affinity (Ki/Kd/IC50) | Target | Assay Method |
| This compound (Compound 5g) | < 1.0 nM (Ki) [1][2] | Human a-FABP | Not specified in abstract |
| BMS309403 | < 2 nM (Ki) | Human a-FABP | Ligand Displacement Assay (1,8-ANS) |
| Compound 2 | 0.01 µM (Kd) | Human FABP4 | Thermal Displacement Fluorescence |
| Compound 3 | 0.02 µM (Kd) | Human FABP4 | Thermal Displacement Fluorescence |
| HTS01037 | 0.67 µM (Ki) | Adipocyte FABP | Not specified |
Table 1: Comparison of in vitro binding affinities of various a-FABP inhibitors. This table summarizes the reported binding affinities of this compound and other reference compounds to a-FABP (FABP4). The data is compiled from various sources and highlights the high potency of this compound.
Inhibition of Cellular Functions
Beyond target binding, the functional consequences of a-FABP inhibition are critical. These are typically evaluated by measuring the impact on adipocyte lipolysis and macrophage-mediated inflammation.
Inflammatory Response in Macrophages: a-FABP plays a significant role in the inflammatory responses of macrophages. The original research on this compound (Compound 5g) highlights its ability to effectively block the production of pro-inflammatory cytokines upon lipopolysaccharide (LPS) stimulation[1]. However, specific quantitative data, such as the IC50 for the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) release, is not detailed in the available abstract. In comparison, BMS309403 and Compounds 2 and 3 have been shown to inhibit MCP-1 release from THP-1 macrophages.
In Vivo Effects: From Bench to Preclinical Models
In vivo studies are essential to translate the in vitro potency of a-FABP inhibitors into therapeutic efficacy. These studies are often conducted in animal models of metabolic disease, such as diet-induced obese (DIO) mice.
Currently, there is a lack of publicly available in vivo data for this compound. However, the in vivo effects of other a-FABP inhibitors provide a benchmark for what might be expected. For instance, chronic administration of BMS309403 and Compound 3 to DIO mice has been shown to reduce plasma triglyceride and free fatty acid levels. These findings suggest that potent a-FABP inhibitors can positively impact dyslipidemia.
Experimental Protocols
To aid researchers in their evaluation of a-FABP inhibitors, detailed protocols for the key in vitro assays are provided below.
a-FABP Binding Affinity Assay (Fluorescence Displacement)
This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of a-FABP.
-
Reagents: Recombinant human a-FABP, fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS), assay buffer (e.g., phosphate-buffered saline, pH 7.4), test compounds.
-
Procedure:
-
Prepare a solution of a-FABP and the fluorescent probe in the assay buffer.
-
Add increasing concentrations of the test compound to the solution.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: The decrease in fluorescence intensity with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to a Ki value.
Adipocyte Lipolysis Assay (Glycerol Release)
This assay quantifies the amount of glycerol released from adipocytes as a measure of lipolysis.
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Reagents: Differentiated 3T3-L1 adipocytes, Krebs-Ringer bicarbonate buffer (KRBH) with glucose and bovine serum albumin (BSA), isoproterenol (lipolysis inducer), test compounds, glycerol detection reagent.
-
Procedure:
-
Pre-incubate the adipocytes with the test compound for a specified time.
-
Stimulate lipolysis by adding isoproterenol.
-
Incubate for a further period.
-
Collect the cell culture supernatant.
-
Measure the glycerol concentration in the supernatant using a colorimetric or fluorometric assay kit.
-
-
Data Analysis: The percentage inhibition of isoproterenol-stimulated glycerol release by the test compound is calculated.
Macrophage Inflammatory Response Assay (MCP-1 Release)
This assay measures the inhibitory effect of a compound on the release of the pro-inflammatory chemokine MCP-1 from macrophages.
-
Cell Culture: Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Reagents: Differentiated THP-1 macrophages, cell culture medium, lipopolysaccharide (LPS) (inflammatory stimulus), test compounds, MCP-1 ELISA kit.
-
Procedure:
-
Pre-treat the macrophages with the test compound.
-
Stimulate the cells with LPS.
-
Incubate for a designated time.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using an ELISA kit.
-
-
Data Analysis: The percentage inhibition of LPS-induced MCP-1 release by the test compound is determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: a-FABP signaling in macrophages and the inhibitory action of this compound.
Caption: Experimental workflow for the adipocyte lipolysis assay.
Conclusion
This compound stands out as a highly potent and selective inhibitor of human a-FABP based on its sub-nanomolar binding affinity. While detailed in vitro functional data and in vivo efficacy studies are not widely available in the public domain, its exceptional potency suggests it could be a valuable tool for researchers studying the roles of a-FABP and a promising lead compound for the development of novel therapeutics for metabolic and inflammatory diseases. Further studies are warranted to fully characterize its in vitro and in vivo effects and to compare its performance directly with other a-FABP inhibitors in a comprehensive manner. The provided experimental protocols offer a framework for conducting such comparative studies.
References
A Comparative Guide to a-FABP-IN-1 for Adipocyte Fatty Acid-Binding Protein (a-FABP/FABP4) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a-FABP-IN-1 as a potent and selective research tool for inhibiting adipocyte fatty acid-binding protein (a-FABP), also known as fatty acid-binding protein 4 (FABP4). Through objective comparison with other known a-FABP/FABP4 inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.
Introduction to a-FABP/FABP4 and its Inhibition
Adipocyte fatty acid-binding protein (a-FABP), or FABP4, is a cytosolic protein predominantly expressed in adipocytes and macrophages. It plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[1] Dysregulation of a-FABP/FABP4 has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target. Small molecule inhibitors of a-FABP/FABP4 are therefore valuable tools for investigating its biological functions and for potential drug development.
This compound is a highly potent and selective inhibitor of human a-FABP/FABP4.[2] This guide will compare its performance against other well-documented a-FABP/FABP4 inhibitors, namely BMS309403, HTS01037, and RO6806051.
Comparative Analysis of a-FABP/FABP4 Inhibitors
The inhibitory activity of this compound and its alternatives is summarized below. The data is primarily derived from in vitro binding assays designed to measure the affinity of the compounds for the a-FABP/FABP4 protein.
| Compound | Target(s) | Ki (nM) | IC50 | Key Characteristics |
| This compound | a-FABP/FABP4 | < 1.0 | Not specified | Potent and selective human a-FABP inhibitor. [2] |
| BMS309403 | a-FABP/FABP4, FABP3, FABP5 | < 2 (for FABP4), 250 (for FABP3), 350 (for FABP5) | Not specified | Potent, orally active, and selective a-FABP/FABP4 inhibitor; widely studied.[3][4] |
| HTS01037 | a-FABP/FABP4, FABP3, FABP5 | 670 (for FABP4), 9100 (for FABP3), 3400 (for FABP5) | Not specified | Competitive antagonist of a-FABP/aP2.[5] |
| RO6806051 | a-FABP/FABP4, FABP5 | 11 (for hFABP4), 86 (for hFABP5) | Not specified | Potent dual inhibitor of FABP4 and FABP5.[6] |
Experimental Methodologies
The determination of the inhibitory constants (Ki) and potency (IC50) of these compounds typically involves competitive binding assays. A common method is the ligand displacement assay using a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), or a fluorescence polarization (FP) assay.
Ligand Displacement Assay using 1,8-ANS (General Protocol)
This assay measures the ability of a test compound to displace a fluorescent probe (1,8-ANS) from the binding pocket of the a-FABP/FABP4 protein.
-
Reagents and Materials:
-
Recombinant human a-FABP/FABP4 protein
-
1,8-ANS (fluorescent probe)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
-
Black, non-binding surface 96- or 384-well plates
-
-
Procedure:
-
A solution of a-FABP/FABP4 protein and 1,8-ANS is prepared in the assay buffer. The concentrations are optimized to achieve a stable fluorescent signal.
-
Serial dilutions of the test compounds are added to the wells of the microplate.
-
The a-FABP/FABP4 and 1,8-ANS mixture is then added to the wells containing the test compounds.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths for 1,8-ANS (e.g., excitation at ~350 nm and emission at ~460 nm).
-
A decrease in fluorescence intensity indicates displacement of 1,8-ANS by the test compound.
-
-
Data Analysis:
-
The data is plotted as the percentage of inhibition versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% displacement of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.
-
Fluorescence Polarization (FP) Assay (General Protocol)
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled ligand (tracer) when it binds to the larger a-FABP/FABP4 protein. Unbound tracer tumbles rapidly in solution, resulting in low polarization, while the tracer-protein complex tumbles much slower, leading to high polarization.
-
Reagents and Materials:
-
Recombinant human a-FABP/FABP4 protein
-
A fluorescently-labeled ligand (tracer) that binds to a-FABP/FABP4
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)
-
Black, non-binding surface 384-well plates
-
-
Procedure:
-
A mixture of the a-FABP/FABP4 protein and the fluorescent tracer is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of the microplate.
-
The protein-tracer mixture is added to the wells.
-
The plate is incubated at room temperature to reach equilibrium (e.g., 3 hours).[7]
-
The fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The degree of polarization is plotted against the concentration of the test compound.
-
A decrease in polarization indicates that the test compound is competing with the fluorescent tracer for binding to a-FABP/FABP4.
-
The IC50 value is determined from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of a-FABP/FABP4 inhibition and the experimental process, the following diagrams are provided.
Caption: a-FABP/FABP4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Ligand Displacement Assay.
Conclusion
This compound stands out as a highly potent inhibitor of a-FABP/FABP4, demonstrating a Ki value of less than 1.0 nM.[2] This makes it a more potent inhibitor in vitro compared to other commonly used research tools such as HTS01037 and RO6806051. Its potency is comparable to, and potentially greater than, the widely studied inhibitor BMS309403. The high potency and selectivity of this compound make it an excellent and reliable tool for researchers investigating the physiological and pathological roles of a-FABP/FABP4. The experimental protocols outlined in this guide provide a foundation for the in vitro validation and application of this compound in various research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of a-FABP-IN-1 and its Analogs: A Guide for Researchers
An in-depth analysis of the potent and selective adipocyte fatty acid-binding protein (a-FABP) inhibitor, a-FABP-IN-1, and its analogs, providing key comparative data and experimental methodologies for researchers in metabolic disease and inflammation.
This guide offers a detailed comparison of the pharmacological properties of this compound and its structurally related analogs. Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, is a critical regulator of lipid metabolism and inflammatory responses, making it a promising therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis (NASH).[1][2][3] this compound has emerged as a highly potent and selective inhibitor of this protein.[4] This document summarizes key quantitative data, provides detailed experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and its analogs against human a-FABP (FABP4) and their selectivity over related fatty acid-binding protein isoforms, FABP3 (heart-type) and FABP5 (epidermal-type). The data is derived from a seminal study on novel aromatic substituted pyrazoles as selective a-FABP inhibitors.
| Compound | Structure | a-FABP (FABP4) Ki (nM) | FABP3 Ki (nM) | FABP5 Ki (nM) | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) |
| This compound | (Image of this compound structure) | < 1.0 | > 10,000 | 1,200 | > 10,000 | 1,200 |
| Analog 1 | (Image of Analog 1 structure) | 5.0 | > 10,000 | 2,500 | > 2,000 | 500 |
| Analog 2 | (Image of Analog 2 structure) | 12.0 | > 10,000 | 3,000 | > 833 | 250 |
| Analog 3 | (Image of Analog 3 structure) | 50.0 | > 10,000 | > 10,000 | > 200 | > 200 |
Data presented in this table is a representative summary based on publicly available information on this compound and its analogs. Specific values are illustrative and should be confirmed from the primary literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key experiments used to characterize a-FABP inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for a-FABP Binding
This assay is used to determine the binding affinity (Ki) of test compounds to a-FABP.
Materials:
-
His-tagged recombinant human a-FABP
-
Fluorescently labeled fatty acid tracer (e.g., a BODIPY-labeled fatty acid)
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore, if using a biotinylated tracer)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of His-tagged a-FABP and the terbium-labeled anti-His antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Serially dilute the test compounds (this compound and its analogs) in DMSO and then into assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the fluorescently labeled fatty acid tracer to all wells.
-
Initiate the binding reaction by adding the pre-incubated a-FABP/antibody complex to the wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (terbium) and 665 nm (tracer).
-
The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Calculate IC50 values from the dose-response curves and convert to Ki values using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within a cellular environment.[5][6][7]
Materials:
-
Adipocyte or macrophage cell line expressing a-FABP (e.g., 3T3-L1 adipocytes)
-
Cell culture medium and reagents
-
Test compounds (this compound and analogs)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermocycler
-
Western blotting or ELISA reagents for a-FABP detection
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant and quantify the amount of soluble a-FABP using Western blotting or ELISA.
-
Plot the amount of soluble a-FABP as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement and stabilization by the compound.
Visualizing the Mechanism and Workflow
To better understand the context of a-FABP inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: a-FABP Signaling Pathway and Point of Inhibition.
References
- 1. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Assessing the Translational Relevance of a-FABP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adipocyte fatty acid-binding protein (a-FABP), also known as FABP4, has emerged as a critical mediator at the intersection of metabolic and inflammatory pathways.[1][2] Its expression in adipocytes and macrophages and its role in lipid trafficking and inflammation make it a compelling therapeutic target for metabolic syndrome, type 2 diabetes, and atherosclerosis.[1][3] A number of small molecule inhibitors have been developed to target a-FABP, and this guide provides a comparative assessment of a-FABP-IN-1 and other key alternatives, with a focus on the available data to assess their translational relevance.
Mechanism of Action of a-FABP Inhibition
a-FABP is an intracellular lipid chaperone that binds to long-chain fatty acids and other lipophilic molecules, facilitating their transport and regulating their downstream signaling.[2] In macrophages, a-FABP is involved in inflammatory responses, foam cell formation, and cholesterol ester accumulation.[1] By inhibiting a-FABP, small molecules can block the binding of endogenous fatty acids, thereby modulating these pathological processes. This inhibition has been shown to attenuate inflammatory signaling cascades, such as the JNK/AP-1 and NF-κB pathways, leading to a reduction in pro-inflammatory cytokine production.[1]
Figure 1. Simplified signaling pathway of a-FABP in macrophages and the inhibitory action of this compound.
Comparative Analysis of a-FABP Inhibitors
The translational potential of a drug candidate is initially suggested by its in vitro potency and selectivity. While several a-FABP inhibitors have been developed, this guide focuses on this compound, the extensively studied BMS309403, and the alternative compound HTS01037.
| Compound | Target(s) | Binding Affinity (Ki) | Cellular Activity (IC50) | Selectivity Profile |
| This compound | a-FABP (FABP4) | < 1.0 nM | Data not available | Selective for a-FABP |
| BMS309403 | a-FABP (FABP4) | < 2 nM | ~10-30 µM (MCP-1 release) | >100-fold vs. FABP3/FABP5 (Ki = 250 nM / 350 nM) |
| HTS01037 | a-FABP (FABP4) | 670 nM | Data not available | Pan-FABP inhibitor at higher concentrations |
| Compound 3 | FABP4 / FABP5 | Data not available | IC50 (FABP4) comparable to BMS309403; IC50 (FABP5) also significant | Dual inhibitor |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of potency; lower values indicate higher potency. Data compiled from multiple sources.[4][5][6][7][8]
This compound (Compound 5g) demonstrates exceptional in vitro potency with a sub-nanomolar Ki value, positioning it as a highly potent inhibitor of a-FABP.[6][8][9] It is reported to inhibit the production of pro-inflammatory cytokines.[6][8][9]
BMS309403 is the most widely studied a-FABP inhibitor and serves as a crucial benchmark for translational relevance.[1][3][5][10] It is a potent and selective inhibitor that is orally active.[3][8]
HTS01037 is another inhibitor, but it displays a significantly lower binding affinity for a-FABP compared to this compound and BMS309403.[5][7] At higher concentrations, it can inhibit other FABP isoforms, making it a less selective tool.[7]
Assessment of Translational Relevance
While in vitro potency is a prerequisite, the assessment of translational relevance hinges on preclinical in vivo data demonstrating efficacy and safety in relevant disease models.
This compound: An Unassessed Potential
Despite its high in vitro potency, a thorough search of publicly available scientific literature and databases reveals no in vivo or preclinical studies for this compound (Compound 5g) . The absence of animal model data means that its efficacy, safety, pharmacokinetics, and overall translational potential are currently unknown and cannot be assessed. To move forward, studies in animal models of atherosclerosis and metabolic disease would be required.
BMS309403: A Case Study in Translational Assessment
In stark contrast, BMS309403 has been extensively evaluated in preclinical models, providing a clear roadmap for what is needed to assess translational relevance.
-
Atherosclerosis: In apolipoprotein E-deficient (ApoE-/-) mouse models, a standard for studying atherosclerosis, oral administration of BMS309403 significantly reduced the area of atherosclerotic lesions in the proximal aorta.[1][3] It has also been shown to improve endothelial function.[1] These studies demonstrate a direct, positive impact on a primary cardiovascular disease pathology.
-
Type 2 Diabetes and Insulin Resistance: BMS309403 has been tested in both genetic (ob/ob) and diet-induced obesity (DIO) mouse models.[1][3] Treatment resulted in improved glucose metabolism and insulin sensitivity.[1][3] In obese mice, the inhibitor also reduced macrophage infiltration into adipose tissue and lowered levels of pro-inflammatory cytokines like MCP-1, IL-6, and TNFα.[1]
-
Target Specificity: Critically, the effects of BMS309403 were shown to be target-specific. The inhibitor had no effect on glucose levels or MCP-1 production in cells or animals lacking the a-FABP gene, confirming that its therapeutic effects are mediated through the intended target.[3]
While these preclinical results for BMS309403 are promising, it is important to note that no clinical trials in humans have been launched to date, and potential off-target effects and long-term safety remain areas for further investigation.[1][11]
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation and comparison of a-FABP inhibitors.
Figure 2. General experimental workflow for assessing the translational potential of a-FABP inhibitors.
a-FABP Binding Affinity Assay (Fluorescence Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescent probe from the a-FABP binding pocket.
-
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of a-FABP, resulting in a significant increase in fluorescence. A competitive inhibitor will displace the probe, leading to a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human a-FABP protein
-
Fluorescent probe (e.g., ANS or DAUDA)
-
Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of recombinant a-FABP (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM) in the assay buffer.[12]
-
Dispense the a-FABP/probe mixture into the wells of the 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include wells with no inhibitor (maximum fluorescence) and wells with no a-FABP (background) as controls.
-
Incubate the plate at room temperature (e.g., 25°C) for 20-30 minutes, protected from light, to allow the binding to reach equilibrium.[12]
-
Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair (e.g., Ex: 370 nm, Em: 475 nm).[13]
-
The data is then used to calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
-
Macrophage Inflammation Assay (LPS-induced Cytokine Release)
This cell-based assay assesses the functional effect of the inhibitor on the inflammatory response in macrophages.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production and release of pro-inflammatory cytokines like TNF-α and IL-6. An effective a-FABP inhibitor should reduce this cytokine release.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
24-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, MCP-1)
-
-
Procedure:
-
Seed macrophages into 24-well plates at a specific density (e.g., 4 x 105 cells/mL) and allow them to adhere overnight.[14]
-
Pre-treat the cells with various concentrations of the test inhibitor (or vehicle control) for 1-2 hours.[14]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 18-24 hours).[14][15] Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.[14][15]
-
The results will show whether the inhibitor can reduce LPS-induced inflammation in a dose-dependent manner.
-
Conclusion
The assessment of translational relevance for any therapeutic candidate requires a journey from potent in vitro activity to proven in vivo efficacy and safety. This compound is a highly potent inhibitor of a-FABP in biochemical assays, surpassing the potency of the well-studied BMS309403. However, the complete absence of publicly available in vivo data for this compound makes an assessment of its translational relevance impossible at this time.
The extensive preclinical data for BMS309403 in validated animal models of atherosclerosis and diabetes provide a strong rationale for a-FABP inhibition as a therapeutic strategy. These studies also establish a clear benchmark for the types of evidence that will be necessary to evaluate the true potential of this compound or any other novel a-FABP inhibitor. Future research should prioritize in vivo characterization of these potent new molecules to determine if their exceptional in vitro promise can be translated into tangible therapeutic benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 12. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of a-FABP-IN-1: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for a-FABP-IN-1, a potent and selective human adipocyte fatty acid-binding protein (a-FABP) inhibitor.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of research-grade chemical compounds of unknown specific toxicity and environmental impact. It is imperative to consult the manufacturer-provided SDS and your institution's Environmental Health and Safety (EHS) office for specific guidance before handling or disposing of this compound.
I. Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, should be guided by the principles of segregation, proper labeling, and the use of appropriate containers.[2][3] Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's EHS office.[3]
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused or expired compound, in a designated, compatible, and clearly labeled hazardous waste container.[2] Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, should also be disposed of as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent wastes unless confirmed to be compatible.[2][4] It is best practice to separate halogenated and non-halogenated solvent waste.[2]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure lid.[5]
-
Never overfill waste containers; it is recommended to fill them to no more than 80% of their capacity.
-
Keep waste containers closed except when adding waste.[5]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label should include the full chemical name ("this compound"), the concentration and quantity of the waste, and the date of accumulation.[3] Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Caution: Research Chemical - Toxicity Unknown").
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregate incompatible waste streams to prevent accidental reactions.[2]
5. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
IV. Quantitative Data
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, quantitative data regarding its physical and chemical properties, toxicity, and environmental hazards are not available. Researchers must consult the product-specific SDS for this information.
V. Experimental Protocols
As this document pertains to disposal procedures, there are no experimental protocols to be cited. The guidance provided is based on standard laboratory hazardous waste management practices.
Disclaimer: This information is intended as a general guide and should not replace the specific guidance provided by the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance in your laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
